Benzydamine-d6 N-Oxide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(1-benzylindazol-3-yl)oxy-N,N-bis(trideuteriomethyl)propan-1-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-22(2,23)13-8-14-24-19-17-11-6-7-12-18(17)21(20-19)15-16-9-4-3-5-10-16/h3-7,9-12H,8,13-15H2,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKKEFPZHPEYJK-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)(C([2H])([2H])[2H])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90724607 | |
| Record name | 3-[(1-Benzyl-1H-indazol-3-yl)oxy]-N,N-bis[(~2~H_3_)methyl]propan-1-amine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246820-03-0 | |
| Record name | 3-[(1-Benzyl-1H-indazol-3-yl)oxy]-N,N-bis[(~2~H_3_)methyl]propan-1-amine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Benzydamine-d6 N-Oxide: Properties, Synthesis, and Application in Bioanalytical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Deuterated Metabolite in Modern Drug Analysis
Benzydamine, a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties, is widely used for the treatment of inflammatory conditions of the mouth and throat.[1] Its therapeutic action is complemented by a well-characterized metabolic profile, in which the major metabolic pathway is N-oxidation to form Benzydamine N-Oxide.[1] This biotransformation is primarily mediated by flavin-containing monooxygenases (FMOs), particularly FMO3 in human liver microsomes.[2][3]
In the realm of drug metabolism and pharmacokinetics (DMPK), the use of stable isotope-labeled internal standards is the gold standard for quantitative analysis by mass spectrometry.[4][5][6] These standards, which are chemically identical to the analyte but have a different mass due to the incorporation of isotopes like deuterium (²H or D), are essential for correcting for variability in sample preparation, chromatographic separation, and ionization efficiency.[5][6]
This guide provides a comprehensive technical overview of Benzydamine-d6 N-Oxide, a deuterated analog of the primary metabolite of Benzydamine. Its primary application is as an internal standard in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Benzydamine N-Oxide in biological matrices. This document will delve into its chemical properties, provide a detailed methodology for its synthesis and characterization, and outline its application in a validated bioanalytical workflow.
Physicochemical Properties of this compound
The physicochemical properties of this compound are crucial for its handling, storage, and application in analytical methods. The following table summarizes its key properties, with some values for the non-deuterated analog provided for reference.
| Property | Value | Source |
| Chemical Name | 3-((1-Benzyl-1H-indazol-3-yl)oxy)-N,N-di(methyl-d3)propan-1-amine oxide | N/A |
| Molecular Formula | C₁₉H₁₇D₆N₃O₂ | [2] |
| Molecular Weight | 331.44 g/mol | [2] |
| CAS Number | 1246820-03-0 | [2] |
| Physical State | Solid, white to off-white (for non-deuterated analog) | [7] |
| Melting Point | 94-95 °C (for non-deuterated analog, as hydrogen maleate salt) | [7] |
| Solubility | Slightly soluble in Chloroform and DMSO (for non-deuterated analog) | N/A |
| Storage Temperature | 2-8°C | [7] |
Synthesis and Characterization
The synthesis of this compound involves a two-step process: the synthesis of the deuterated precursor, Benzydamine-d6, followed by its N-oxidation.
Synthesis of Benzydamine-d6
The deuterium labels are introduced via the dimethylamino group. This can be achieved by reacting 1-benzyl-3-(3-chloropropoxy)-1H-indazole with deuterated dimethylamine ((CD₃)₂NH).
N-Oxidation of Benzydamine-d6
The subsequent N-oxidation of the tertiary amine, Benzydamine-d6, can be accomplished using a variety of oxidizing agents. A common and effective method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane (DCM).
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Benzydamine-d6
-
To a solution of 1-benzyl-3-(3-chloropropoxy)-1H-indazole (1 equivalent) in a suitable aprotic solvent such as acetonitrile, add potassium carbonate (2 equivalents) and dimethylamine-d6 hydrochloride (1.2 equivalents).
-
Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure Benzydamine-d6.
Step 2: N-Oxidation of Benzydamine-d6
-
Dissolve Benzydamine-d6 (1 equivalent) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of m-CPBA (1.1 equivalents) in DCM dropwise to the cooled solution of Benzydamine-d6.
-
Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.
Characterization
The synthesized this compound should be thoroughly characterized to confirm its identity and purity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The mass spectrum is expected to show a protonated molecular ion [M+H]⁺ at m/z 332.25.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum will be similar to that of the non-deuterated Benzydamine N-Oxide, with the notable absence of the signal corresponding to the N-methyl protons. The protons on the carbons adjacent to the N-oxide group will show a downfield shift compared to the parent amine.
-
¹³C NMR: The ¹³C NMR spectrum will show signals for all 19 carbon atoms. The signals for the deuterated methyl carbons will be observed as multiplets due to C-D coupling and will be significantly less intense. The carbons alpha to the N-oxide will also exhibit a characteristic chemical shift.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic N-O stretching vibration, typically in the range of 950-970 cm⁻¹.
Analytical Methodologies: Application in LC-MS/MS
This compound is an ideal internal standard for the quantification of Benzydamine N-Oxide in biological samples by LC-MS/MS. The following provides a detailed protocol for such an application.
Experimental Protocol: Quantification of Benzydamine N-Oxide in Human Plasma
1. Sample Preparation
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of a working solution of this compound (the internal standard, IS) in methanol.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components. For example, starting with 5% B, increasing to 95% B over 5 minutes, holding for 1 minute, and then re-equilibrating at 5% B for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Benzydamine N-Oxide (Analyte): The precursor ion will be the protonated molecule [M+H]⁺ at m/z 326.2. A characteristic product ion should be selected after fragmentation (e.g., loss of the dimethylamine oxide moiety or other stable fragments).
-
This compound (IS): The precursor ion will be the protonated molecule [M+H]⁺ at m/z 332.2. The corresponding product ion, with a 6 Da mass shift from the analyte's product ion, should be monitored. A common fragmentation for N-oxides is the loss of the oxygen atom, which would result in a product ion at m/z 316.2.[8] Another potential fragmentation is the loss of the dimethylamine-d6 oxide moiety.
-
-
Collision Energy and other MS parameters: These should be optimized for each specific instrument to achieve the best sensitivity and specificity.
-
3. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard for each sample, calibrator, and quality control sample.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of Benzydamine N-Oxide in the unknown samples by interpolating their peak area ratios from the calibration curve.
The Role of this compound in DMPK Studies
The use of this compound as an internal standard is a prime example of the application of stable isotope-labeled compounds in DMPK studies. Its utility stems from its near-identical chemical and physical properties to the endogenous metabolite, Benzydamine N-Oxide.
By co-eluting with the analyte during chromatography and exhibiting the same ionization response in the mass spectrometer's source, this compound effectively normalizes for any variations that may occur during the analytical process. This leads to highly accurate and precise quantification, which is essential for:
-
Pharmacokinetic (PK) studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of Benzydamine.
-
Therapeutic Drug Monitoring (TDM): Ensuring that the systemic exposure to Benzydamine and its major metabolite is within a safe and effective range.
-
In vitro metabolism studies: Investigating the kinetics of Benzydamine N-oxidation by different enzyme systems (e.g., recombinant FMOs, liver microsomes).
Conclusion
This compound is a vital tool for researchers and scientists in the field of drug development and bioanalysis. Its role as a stable isotope-labeled internal standard enables the accurate and precise quantification of Benzydamine's major metabolite, Benzydamine N-Oxide. This in-depth technical guide has provided a comprehensive overview of its chemical properties, a detailed methodology for its synthesis and characterization, and a robust protocol for its application in LC-MS/MS-based bioanalysis. The principles and workflows described herein are fundamental to generating high-quality data in DMPK studies, ultimately contributing to a better understanding of the pharmacology of Benzydamine and ensuring its safe and effective use.
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Flavin-containing monooxygenase mediated metabolism of benzydamine in perfused brain and liver. (1998). Biochimica et Biophysica Acta (BBA) - General Subjects, 1425(1), 41-46. [Link]
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Benzydamine N-oxygenation as a measure of flavin-containing monooxygenase activity. (2006). Methods in Molecular Biology, 320, 157-162. [Link]
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Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity. (2000). British Journal of Clinical Pharmacology, 50(6), 553-561. [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. [Link]
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A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (2014). International Journal of Pharmaceutical Sciences and Research, 5(9), 3934-3943. [Link]
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Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. (2001). Rapid Communications in Mass Spectrometry, 15(22), 2085-2090. [Link]
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A Technical Guide to Benzydamine-d6 N-Oxide: Synthesis, Characterization, and Application as a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzydamine-d6 N-Oxide is a crucial analytical tool for advanced pharmacokinetic and metabolic studies of the non-steroidal anti-inflammatory drug, Benzydamine. While a dedicated CAS number for this specific deuterated metabolite, 1246820-03-0 , is now recognized, its availability is typically limited to specialty chemical providers, often requiring custom synthesis.[1][2] This guide provides an in-depth technical overview for researchers, detailing a robust framework for its synthesis, rigorous structural characterization, and its pivotal application as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction: The Analytical Imperative for this compound
Benzydamine is a locally-acting non-steroidal anti-inflammatory drug (NSAID) with analgesic and local anesthetic properties.[3] Its metabolism in humans and animals primarily proceeds through oxidation, yielding several metabolites, with Benzydamine N-Oxide being a significant product found in plasma.[4][5][6] The enzyme responsible for this biotransformation is the flavin-containing monooxygenase (FMO).[5][7]
To accurately quantify Benzydamine N-Oxide in complex biological matrices like plasma or urine, a highly reliable internal standard is required for LC-MS/MS analysis.[8] An ideal internal standard should share near-identical chemical and physical properties with the analyte to compensate for variations in sample preparation, matrix effects, and instrument response.[9][10] Stable isotope-labeled standards, such as this compound, are the gold standard for this purpose.[11][12] The incorporation of six deuterium atoms provides a distinct mass shift without significantly altering the molecule's chemical behavior, ensuring co-elution with the analyte and providing the most accurate quantitation.[13]
This document serves as a comprehensive guide for laboratories that may need to synthesize, characterize, and utilize this critical analytical reagent.
Proposed Synthesis and Purification Workflow
The most logical and efficient pathway to this compound is a two-step process: first, the preparation of the deuterated precursor, Benzydamine-d6, followed by its selective N-oxidation.
Precursor Synthesis: Benzydamine-d6
The precursor, Benzydamine-d6, is available from specialty chemical suppliers under CAS number 1246817-20-8 (as the hydrochloride salt).[14][15] Its synthesis involves incorporating the six-deuterium label at the N,N-dimethyl moiety. This is typically achieved by using a deuterated alkylating agent, such as deuterated dimethylamine or a related synthon, in the final steps of the Benzydamine synthesis pathway.[3][16][17]
N-Oxidation of Benzydamine-d6
The conversion of the tertiary amine in Benzydamine-d6 to its corresponding N-oxide is a standard chemical transformation.[18][19] The reaction is reliably achieved using a peroxy acid, with meta-Chloroperoxybenzoic acid (m-CPBA) being a common and effective choice.[19]
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve Benzydamine-d6 (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or chloroform, at a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath to control the exothermic reaction.
-
Reagent Addition: Slowly add a solution of m-CPBA (approx. 1.1 eq) in the same solvent to the cooled amine solution dropwise over 30 minutes with continuous stirring.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-3 hours).
-
Quenching: Quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing & Drying: Wash the combined organic phase with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude product will contain the desired N-oxide along with m-chlorobenzoic acid and potentially unreacted starting material. Purification is essential and is best achieved using column chromatography on silica gel.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) is typically effective for separating the more polar N-oxide from the less polar starting material.
Collect fractions and analyze by TLC or LC-MS to identify those containing the pure product. Combine the pure fractions and evaporate the solvent to yield this compound as a solid.
Caption: Proposed workflow for synthesis and purification.
Structural Characterization and Quality Control
Rigorous analytical characterization is mandatory to confirm the identity, isotopic enrichment, and purity of the synthesized standard.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is the definitive technique to confirm the elemental composition and successful deuterium incorporation. The +6 Da mass shift relative to the unlabeled analogue is the key diagnostic feature.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | [M+H]⁺ (Da) |
| Benzydamine N-Oxide | C₁₉H₂₃N₃O₂ | 325.1790 | 326.1863 |
| This compound | C₁₉H₁₇D₆N₃O₂ | 331.2167 | 332.2240 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unequivocal structural confirmation.[20]
-
¹H NMR: The most telling feature will be the complete absence of the singlet corresponding to the six protons of the N,N-dimethyl group (typically around 2.2-2.3 ppm in Benzydamine). The protons on the carbon adjacent to the new N-oxide moiety will experience a significant downfield shift compared to the parent amine.
-
¹³C NMR: The carbons of the CD₃ groups will appear as a multiplet (due to C-D coupling) and will be shifted slightly upfield compared to the CH₃ carbons in the unlabeled compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the chemical purity of the final product. A reversed-phase method with UV detection is standard. The final product should exhibit a single major peak with purity ≥98% for use as a quantitative internal standard.[21]
Caption: Quality control workflow for standard certification.
Application in Quantitative Bioanalysis
The sole purpose of preparing this compound is to serve as a superior internal standard for the quantification of Benzydamine N-Oxide in biological samples.
Core Principle: A known, fixed amount of the SIL-IS (this compound) is added ("spiked") into every sample, calibrator, and quality control sample at the very beginning of the sample preparation process.[22] The SIL-IS experiences the same extraction losses and matrix-induced ionization suppression or enhancement as the analyte.[10] By calculating the ratio of the analyte's MS signal to the SIL-IS's MS signal, these variations are normalized, leading to highly accurate and precise quantification.[8]
Step-by-Step Bioanalytical Workflow:
-
Sample Aliquoting: Aliquot biological samples (e.g., 100 µL of plasma).
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of this compound solution (at a known concentration) to each sample.
-
Sample Preparation: Perform protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) to remove matrix interferences.
-
Evaporation & Reconstitution: Evaporate the supernatant and reconstitute the residue in the mobile phase.
-
LC-MS/MS Analysis: Inject the sample onto an LC-MS/MS system. The analyte and SIL-IS will co-elute chromatographically but will be distinguished by the mass spectrometer based on their different masses.
-
Quantification: Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) for both the analyte and the SIL-IS. Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the analyte concentration.
Hypothetical MRM Transitions for LC-MS/MS
| Compound | Q1 (Precursor Ion, [M+H]⁺) | Q3 (Product Ion) | Rationale |
| Benzydamine N-Oxide | 326.2 | Fragment A | Specific fragment of the analyte |
| This compound | 332.2 | Fragment A + 6 | Same fragmentation, but with a +6 Da shift |
Conclusion
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- 22. youtube.com [youtube.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Molecular Weight of Benzydamine-d6 N-Oxide
Abstract
This technical guide provides a comprehensive analysis of the molecular weight of this compound, a deuterated analog of a key Benzydamine metabolite. As a Senior Application Scientist, this document moves beyond a simple statement of the molecular weight to detail the foundational principles of its calculation, the significance of isotopic labeling in modern analytical chemistry, and the empirical validation via mass spectrometry. This guide is structured to provide both theoretical understanding and practical, field-proven insights for professionals in drug metabolism, pharmacokinetics, and analytical sciences. We will explore the causality behind using deuterated standards and present a self-validating protocol for its characterization.
Introduction: The Critical Role of Isotopic Labeling
In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), deuterated compounds have become the gold standard for use as internal standards (IS).[1] this compound is an isotopically labeled version of Benzydamine N-Oxide, a primary metabolite of the non-steroidal anti-inflammatory drug Benzydamine.[2][3] The substitution of hydrogen atoms with their stable isotope, deuterium (²H or D), creates a compound that is chemically almost identical to the analyte of interest but has a distinct, higher mass.[1]
This subtle mass shift is the cornerstone of its utility. When used as an internal standard, this compound co-elutes with the non-labeled analyte during chromatography, experiencing nearly identical ionization effects and potential matrix suppression.[1] However, the mass spectrometer can easily distinguish between the analyte and the standard due to the mass difference, allowing for highly accurate and precise quantification.[1][4] Understanding the precise molecular weight of this standard is therefore not an academic exercise, but a prerequisite for its correct application in regulated bioanalysis.
Molecular Structure and Isotopic Distribution
To accurately determine the molecular weight, one must first understand the molecular structure and the specific locations of the deuterium labels.
-
Parent Compound: Benzydamine N-Oxide
-
Deuterated Analog: this compound
-
Synonym: 3-((1-benzyl-1H-indazol-3-yl)oxy)-N,N-bis(methyl-d3)propan-1-amine oxide[6]
The synonym explicitly confirms that the six deuterium atoms replace the six hydrogen atoms on the two N-methyl groups. This is a common and synthetically accessible position for labeling, as it minimizes the "chromatographic isotope effect," where deuterated compounds can sometimes exhibit slightly different retention times compared to their non-deuterated counterparts.[7]
Below is a diagram illustrating the molecular structure and the position of the deuterium labels.
Caption: Molecular structure of this compound.
Calculation of Molecular Weight
The molecular weight is calculated by summing the masses of all atoms in the molecule according to its molecular formula. The key difference between the labeled and unlabeled compound is the substitution of six protium (¹H) atoms with six deuterium (²H) atoms.
Foundational Data
| Element/Isotope | Symbol | Monoisotopic Mass (Da) |
| Carbon | C | 12.000000 |
| Hydrogen (Protium) | ¹H | 1.007825 |
| Deuterium | ²H (D) | 2.014102 |
| Nitrogen | N | 14.003074 |
| Oxygen | O | 15.994915 |
Step-by-Step Calculation
-
Determine the Molecular Formula of the Labeled Compound:
-
Calculate the Mass of the Unlabeled Compound (Monoisotopic):
-
(19 × 12.000000) + (23 × 1.007825) + (3 × 14.003074) + (2 × 15.994915)
-
= 228.0000 + 23.179975 + 42.009222 + 31.98983
-
= 325.2390 Da
-
-
Calculate the Mass of the Deuterated Compound (Monoisotopic):
-
This can be done in two ways:
-
Method A: Full Calculation
-
(19 × 12.000000) + (17 × 1.007825) + (6 × 2.014102) + (3 × 14.003074) + (2 × 15.994915)
-
= 228.0000 + 17.133025 + 12.084612 + 42.009222 + 31.98983
-
= 331.2767 Da
-
-
Method B: Mass Difference Adjustment
-
Start with the unlabeled mass: 325.2390 Da
-
Subtract the mass of 6 hydrogens: -(6 × 1.007825) = -6.04695 Da
-
Add the mass of 6 deuteriums: +(6 × 2.014102) = +12.084612 Da
-
Net change: +6.037662 Da
-
325.2390 + 6.037662 = 331.2767 Da
-
-
-
Summary of Molecular Weights
| Compound | Molecular Formula | Average Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |
| Benzydamine N-Oxide | C₁₉H₂₃N₃O₂ | ~325.41[5] | 325.2390 |
| This compound | C₁₉H₁₇D₆N₃O₂ | ~331.45 | 331.2767 |
Note: Average molecular weight uses the weighted average of all natural isotopes of each element. Monoisotopic mass, which uses the mass of the most abundant isotope, is more relevant for high-resolution mass spectrometry.
Experimental Verification: Mass Spectrometry Protocol
The calculated molecular weight must be confirmed empirically. High-Resolution Mass Spectrometry (HRMS), often coupled with Liquid Chromatography (LC-MS), is the definitive technique for this purpose.[9]
Objective
To verify the monoisotopic mass of this compound and confirm its isotopic purity.
Materials and Instrumentation
-
Analyte: this compound standard
-
Instrumentation: High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF) coupled to a UHPLC system.
-
Solvents: LC-MS grade acetonitrile, methanol, and water with 0.1% formic acid.
-
Column: C18 reversed-phase column suitable for small molecule analysis.
Step-by-Step Methodology
-
Sample Preparation: Prepare a dilute solution of this compound (~1 µg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
LC Method:
-
Develop a simple gradient elution method to ensure the compound is separated from any potential impurities.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+), as the molecule contains basic nitrogen atoms prone to protonation.
-
Acquisition Mode: Full scan MS over a mass range of m/z 100-500.
-
Expected Ion: The primary ion expected is the protonated molecule, [M+H]⁺.
-
Expected m/z: 331.2767 (M) + 1.007825 (H⁺) = 332.2845
-
Resolution Setting: > 60,000 FWHM to ensure accurate mass measurement.
-
Data Analysis Workflow
The following diagram outlines the logical flow for data analysis and validation.
Caption: Workflow for HRMS-based molecular weight verification.
Conclusion: Trustworthiness Through Validation
The calculated monoisotopic mass of this compound is 331.2767 Da . This value is fundamental to its role as an internal standard in mass spectrometry-based assays. The experimental protocol described provides a self-validating system to confirm this mass with high accuracy, ensuring the integrity of quantitative data. By combining theoretical calculation with empirical verification, researchers and drug development professionals can confidently employ this critical reagent, enhancing the reproducibility and reliability of their findings in line with global regulatory expectations.[1]
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Benzydamine N-Oxide. Google Substance Registration System (GSRS). [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc., 2025. [Link]
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Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc., 2025. [Link]
-
Benzydamine N-Oxide Hydrochloride. PubChem, National Center for Biotechnology Information. [Link]
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube, ResolveMass Laboratories Inc., 2025. [Link]
-
Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis. ACS Chemical Reviews. [Link]
-
Benzydamine. Probes & Drugs Portal. [Link]
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Authored by: A Senior Application Scientist
A Technical Guide to the Synthesis of Benzydamine-d6 N-Oxide
Introduction
In the landscape of pharmaceutical analysis and drug metabolism studies, stable isotope-labeled internal standards are indispensable tools for achieving precision and accuracy. Deuterated compounds, in particular, serve as the gold standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[1] They offer near-identical chemical and physical properties to the analyte of interest, ensuring that variations arising from sample preparation, matrix effects, and instrument response are effectively normalized.[2][3]
Benzydamine is a locally-acting nonsteroidal anti-inflammatory drug (NSAID) with analgesic and anesthetic properties.[2] Its metabolism in vivo primarily occurs through oxidation, yielding Benzydamine N-Oxide as a major metabolite.[4] Consequently, the simultaneous quantification of both Benzydamine and its N-oxide metabolite is crucial for comprehensive pharmacokinetic and drug metabolism studies.
This technical guide provides an in-depth, field-proven methodology for the multi-step synthesis of this compound. This molecule is specifically designed for use as an internal standard, featuring a deuterium label on the N,N-dimethyl moiety (d6) to provide a distinct mass shift for mass spectrometric detection. The narrative explains the causal logic behind procedural choices, ensuring that the described protocols are robust, reproducible, and scientifically sound.
Strategic Overview of the Synthesis
The synthesis of this compound is approached through a convergent strategy, which enhances overall efficiency and simplifies the purification of intermediates. The process is logically divided into four principal stages:
-
Synthesis of the Indazole Core: Preparation of the key intermediate, 1-Benzyl-1H-indazol-3-ol.
-
Synthesis of the Deuterated Side-Chain: Assembly of the isotopically labeled propylamine side-chain.
-
Coupling and Assembly: Formation of the Benzydamine-d6 skeleton via Williamson ether synthesis.
-
Final N-Oxidation: Conversion of the tertiary amine in Benzydamine-d6 to the target N-oxide.
This modular approach allows for the optimization of each stage independently before the final assembly, a hallmark of efficient chemical synthesis.
Part 1: Synthesis of the Indazole Core (1-Benzyl-1H-indazol-3-ol)
The synthesis of the Benzydamine core structure begins with the preparation of 1-benzyl-1H-indazol-3-ol. This intermediate provides the necessary indazole ring system and a reactive hydroxyl group for subsequent etherification. The classical and reliable approach starts from methyl anthranilate.[2][5]
Causality: The choice of methyl anthranilate is strategic due to its commercial availability and the presence of an amine and an ester group, which are perfectly positioned to facilitate the formation of the indazole ring through a diazotization and cyclization sequence.[2]
Experimental Protocol: 1-Benzyl-1H-indazol-3-ol
-
Step 1a: N-Benzylation of Methyl Anthranilate.
-
To a solution of methyl anthranilate (1.0 eq.) in a suitable solvent like DMF, add potassium carbonate (1.5 eq.).
-
Add benzyl chloride (1.1 eq.) dropwise at room temperature.
-
Heat the mixture to 80-90 °C and stir for 4-6 hours until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction, pour it into water, and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the N-benzyl derivative.
-
-
Step 1b: Nitrosation and Cyclization.
-
Dissolve the N-benzyl derivative from the previous step (1.0 eq.) in a mixture of acetic acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C. This forms the N-nitroso intermediate.[2]
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. The N-nitroso compound will cyclize to form the indazolone ring system.
-
The resulting precipitate, 1-benzyl-1H-indazol-3-ol, is collected by filtration, washed with cold water, and dried under vacuum. The product is typically a beige powder and can be used in the next step without further purification.[5]
-
Part 2: Synthesis of the Deuterated Side-Chain
The key to isotopic labeling is the efficient and specific incorporation of deuterium. For Benzydamine-d6, the target is the N,N-dimethyl group. The most direct method is to use a deuterated precursor, specifically dimethylamine-d6, and couple it with a suitable three-carbon electrophile.
Causality: Using 1-bromo-3-chloropropane is a deliberate choice. The differential reactivity of the C-Br and C-Cl bonds allows for selective reaction. The more labile C-Br bond will preferentially react with the dimethylamine-d6 nucleophile, leaving the C-Cl bond intact for the subsequent Williamson ether synthesis.[6] This avoids the need for protecting group chemistry, streamlining the synthesis.
Experimental Protocol: 3-Chloro-N,N-di(methyl-d3)propan-1-amine
-
Step 2: Alkylation of Dimethylamine-d6.
-
In a pressure-rated vessel, combine dimethylamine-d6 hydrochloride (1.0 eq.) and a base such as potassium carbonate (2.5 eq.) in a polar aprotic solvent like acetonitrile.
-
Add 1-bromo-3-chloropropane (1.2 eq.) to the suspension.[6]
-
Seal the vessel and heat to 60-70 °C for 12-18 hours. The reaction progress should be monitored by GC-MS.
-
After cooling, filter the inorganic salts. The filtrate, containing the desired product, is carefully concentrated under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield 3-chloro-N,N-di(methyl-d3)propan-1-amine as a liquid.
-
Part 3: Coupling and Formation of Benzydamine-d6
The Williamson ether synthesis is a robust and fundamental reaction for forming ethers, making it ideal for coupling the indazole core with the deuterated side-chain.[7] The reaction involves the deprotonation of the alcohol (or in this case, the enol of the indazolone) to form a nucleophilic alkoxide, which then displaces a halide in an SN2 reaction.[4][8]
Causality: A strong base like sodium hydride (NaH) is used to ensure complete and irreversible deprotonation of the relatively acidic indazolol, generating the sodium salt in situ.[8] A polar aprotic solvent like DMF is chosen to dissolve the ionic intermediate and facilitate the SN2 reaction.[9]
Experimental Protocol: Benzydamine-d6 Synthesis
-
Step 3: Williamson Ether Synthesis.
-
Suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of 1-benzyl-1H-indazol-3-ol (1.0 eq.) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.
-
Add the 3-chloro-N,N-di(methyl-d3)propan-1-amine (1.1 eq.) synthesized in Part 2.
-
Heat the reaction mixture to 80 °C for 4-6 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture and cautiously quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the crude product by column chromatography on silica gel to obtain pure Benzydamine-d6.
-
Part 4: N-Oxidation to this compound
The final step is the oxidation of the tertiary amine of the dimethylamino group to an N-oxide. This transformation must be selective to avoid oxidation of other parts of the molecule. meta-Chloroperoxybenzoic acid (m-CPBA) is a highly effective and common reagent for this purpose.[10][11] Hydrogen peroxide is another viable, "greener" oxidant, often used with a catalyst.[3][12][13]
Causality: m-CPBA is preferred for its high selectivity in oxidizing electron-rich heteroatoms like nitrogen and sulfur under mild conditions.[10] The reaction proceeds readily at low temperatures, minimizing potential side reactions. The stoichiometry is well-defined, and the byproduct, meta-chlorobenzoic acid, is easily removed by a basic wash.
Experimental Protocol: this compound
-
Step 4: N-Oxidation.
-
Dissolve Benzydamine-d6 (1.0 eq.) in a chlorinated solvent such as dichloromethane (DCM) or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (approx. 77% purity, 1.1 eq.) portion-wise, ensuring the temperature remains below 10 °C.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with a saturated sodium bicarbonate solution (to remove excess m-CPBA and the benzoic acid byproduct) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude this compound can be purified by flash chromatography or preparative HPLC to achieve the high purity (>99%) required for an internal standard.[2]
-
Data Summary and Characterization
The identity, purity, and isotopic enrichment of the final product and key intermediates must be rigorously confirmed.
Quantitative Data Summary
| Step | Product | Starting Material | Typical Yield | Purity (HPLC) |
| 1 | 1-Benzyl-1H-indazol-3-ol | Methyl Anthranilate | 75-85% | >95% |
| 2 | 3-Chloro-N,N-di(methyl-d3)propan-1-amine | Dimethylamine-d6 HCl | 60-70% | >97% (GC) |
| 3 | Benzydamine-d6 | Indazol-3-ol Intermediate | 65-75% | >98% |
| 4 | This compound | Benzydamine-d6 | 80-90% | >99% |
Analytical Characterization
A comprehensive analytical approach is mandatory for validating the synthesized standard.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is used to confirm the overall structure. A key indicator of successful deuteration is the significant reduction or complete disappearance of the signal corresponding to the N-methyl protons (typically a singlet around 2.2-2.3 ppm in non-deuterated Benzydamine).
-
²H (Deuterium) NMR can be used to directly observe the deuterium signal, confirming the location and incorporation of the label.[15]
-
¹³C NMR confirms the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the exact mass of the final product, which should correspond to the molecular formula C₁₉H₁₇D₆N₃O₂.
-
MS is also the primary tool for determining the isotopic enrichment. By comparing the ion intensities of the labeled (M+6) and unlabeled (M) species, the percentage of deuterium incorporation can be accurately calculated.[16] For use as an internal standard, this value should ideally be ≥98%.
-
Conclusion
The synthesis of this compound, while multi-stepped, is a logical and robust process when approached with a convergent strategy. By carefully selecting reagents that allow for selective transformations, such as the use of 1-bromo-3-chloropropane for the side-chain synthesis, the need for complex protection-deprotection schemes is obviated. The protocols detailed in this guide—from the formation of the indazole core to the final, selective N-oxidation—are built on well-established, reliable chemical reactions. The rigorous analytical characterization of the final product is a non-negotiable step, ensuring that the synthesized material meets the high standards of purity and isotopic enrichment required for its role as an internal standard in regulated bioanalysis.
References
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Probes & Drugs. (n.d.). BENZYDAMINE (PD009138, CNBGNNVCVSKAQZ-UHFFFAOYSA-N). Retrieved from [Link]
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-
Kumar, A., & Akbari, R. (2018). W/HAP catalysed N-oxidation of tertiary amines with H2O2 as an oxidant. Journal of Chemical Sciences, 130(9), 121. Available from: [Link]
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
-
Analytical Methods. (2018). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Royal Society of Chemistry. Retrieved from [Link]
- ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Applications of 3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride. Retrieved from [Link]
-
ResearchGate. (2017). Table 2 Oxidation of tertiary amines to N-oxides with H2O2 catalyzed.... Retrieved from [Link]
- Imada, Y., Iida, H., & Naota, T. (2005). Mild and Efficient Flavin-Catalyzed H2O2 Oxidation of Tertiary Amines to Amine N-Oxides. The Journal of Organic Chemistry, 70(1), 161-166.
-
ResearchGate. (2023). Metal-free Oxidations with m-CPBA: An Octennial Update. Retrieved from [Link]
-
ResearchGate. (2018). Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of [(1-benzyl-1H-indazol-3-yl)-oxy]acetyl chloride. Retrieved from [Link]
- Craig, J. C., & Purushothaman, K. K. (1970). Improved preparation of tertiary amine N-oxides. The Journal of Organic Chemistry, 35(5), 1721-1722.
-
Morandi, B., et al. (2023). 1,2-Redox Transpositions of Tertiary Amides. PubMed Central. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
- Lyakin, I., et al. (2020). Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. Molecules, 25(22), 5430.
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). How does mCPBA convert an amine to an N-oxide?. Retrieved from [Link]
- Google Patents. (n.d.). WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates.
- Google Patents. (n.d.). EP2462119A1 - Process for the preparation of 1-benzyl-3-hydr0xymethyl-1h-indaz0le and its derivatives and required magnesium intermediates.
-
SIELC Technologies. (2018, May 16). 1-Benzyl-1H-indazol-3-ol. Retrieved from [Link]
- Google Patents. (n.d.). US6717014B1 - Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds.
- Google Patents. (n.d.). CN105884687A - Preparation method of 5-benzyl benzydamine.
-
Patsnap. (n.d.). Method for synthesizing benzydamine hydrochloride impurity B. Retrieved from [Link]
- Google Patents. (n.d.). CN113173885A - Method for synthesizing benzydamine hydrochloride impurity B.
-
ResearchGate. (2025). Reaction of 1-bromo-3-chloropropane with tellur and dimethyltelluride in the system of hydrazine hydrate-alkali. Retrieved from [Link]
-
Aidic. (n.d.). Optimization of Process and Improvement in Continuous Production of Synthesis of Methyl Anthranilate. Retrieved from [Link]
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An In-depth Technical Guide to the Metabolism of Benzydamine
Introduction: The Unique Profile of Benzydamine
Benzydamine is a locally-acting non-steroidal anti-inflammatory drug (NSAID) with a multifaceted pharmacological profile that distinguishes it from traditional aspirin-like NSAIDs.[1][2] Structurally, it is an indazole derivative, and unlike most NSAIDs which are acidic, benzydamine is a weak base.[1] This lipophilic molecule demonstrates high affinity for cell membranes, contributing to its local anesthetic and analgesic properties, which complement its primary anti-inflammatory action.[2] It is primarily used in topical formulations for the treatment of inflammatory conditions of the mouth, throat, and musculoskeletal system.[1][2] A key aspect of its favorable safety profile, particularly the low incidence of systemic side effects with topical application, is its extensive and rapid metabolism.[1][3] This guide provides a comprehensive technical overview of the metabolic fate of benzydamine, the enzymatic systems involved, and the methodologies employed for its study.
The Metabolic Landscape of Benzydamine: Pathways and Enzymology
Benzydamine undergoes extensive biotransformation in the body, primarily through oxidation, dealkylation, and conjugation.[2][3][4] The resulting metabolites are generally inactive and are predominantly excreted in the urine.[1]
Primary Metabolic Pathway: N-Oxidation
The principal metabolic route for benzydamine is N-oxidation of the dimethylamino group, leading to the formation of its major metabolite, benzydamine N-oxide.[2][4][5][6] This metabolite is stable and can be readily quantified in biological matrices.[7]
Enzymology of N-Oxidation: The Central Role of Flavin-Containing Monooxygenases (FMOs)
The conversion of benzydamine to benzydamine N-oxide is predominantly catalyzed by the Flavin-containing monooxygenase (FMO) system, a major non-P450 oxidative enzyme family present in the liver and other tissues.[5][8] Specifically, in humans, FMO3 is the primary isoform responsible for hepatic benzydamine N-oxidation.[5][7][9] FMO1, which is more abundant in the kidney, also demonstrates high efficiency in catalyzing this reaction.[7][9] The high specificity of this reaction has led to the use of benzydamine as a selective in vitro and in vivo probe for assessing FMO activity, particularly FMO3.[5][7][9][10] While some cytochrome P450 (CYP) isoforms (CYP1A1, 1A2, 2C19, 2D6, and 3A4) can form small quantities of the N-oxide, their contribution is minimal compared to that of the FMOs.[9][11]
Secondary Metabolic Pathways
In addition to N-oxidation, benzydamine is metabolized through several other pathways:[4]
-
Aromatic Hydroxylation: This pathway involves the addition of a hydroxyl group to the benzene ring of the benzyl moiety, forming hydroxybenzydamine.[4]
-
Dealkylation: This involves the cleavage of side chains from the parent molecule. Two main dealkylation reactions occur:
-
Conjugation: Phase II metabolic reactions also occur, where metabolites are conjugated with endogenous molecules to increase their water solubility and facilitate excretion. Didesmethylbenzydamine and hydroxybenzydamine have been identified to be excreted as their corresponding glucuronide conjugates.[4]
Summary of Key Benzydamine Metabolites
The following table summarizes the primary metabolites of benzydamine and the key enzymatic pathways involved in their formation.
| Metabolite | Metabolic Pathway | Primary Enzyme(s) Involved |
| Benzydamine N-oxide | N-Oxidation | FMO3, FMO1[5][7][9] |
| Hydroxybenzydamine | Aromatic Hydroxylation | Cytochrome P450 (specific isoforms not detailed)[4] |
| Desmethylbenzydamine | N-Demethylation | Cytochrome P450[12] |
| Didesmethylbenzydamine | N-Demethylation | Cytochrome P450[4] |
| Hydroxybenzydamine glucuronide | Conjugation (Glucuronidation) | UDP-glucuronosyltransferases (UGTs) |
| Didesmethylbenzydamine glucuronide | Conjugation (Glucuronidation) | UDP-glucuronosyltransferases (UGTs)[4] |
Visualizing the Metabolic Fate of Benzydamine
The following diagram illustrates the major metabolic pathways of benzydamine.
Caption: Major metabolic pathways of benzydamine.
Experimental Methodologies for Investigating Benzydamine Metabolism
The elucidation of benzydamine's metabolic pathways relies on robust in vitro and in vivo experimental models, coupled with sensitive analytical techniques.
In Vitro Experimental Workflow
In vitro systems using subcellular fractions (microsomes) or whole cells (hepatocytes) are fundamental for characterizing metabolic pathways and identifying the enzymes involved.
Caption: A typical workflow for in vitro benzydamine metabolism studies.
Protocol 1: Benzydamine Metabolism in Liver Microsomes
This protocol is designed to assess the formation of metabolites, particularly the FMO-mediated N-oxide, using liver microsomes.
-
Preparation of Reagents:
-
Prepare a stock solution of benzydamine in a suitable solvent (e.g., DMSO).
-
Prepare a phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.
-
-
Incubation Procedure:
-
In a microcentrifuge tube, combine the phosphate buffer, liver microsomes (final concentration typically 0.5-1.0 mg/mL), and the benzydamine stock solution (final substrate concentration typically in the low micromolar range).
-
Crucial Consideration for FMO Activity: FMO enzymes are thermally labile. To differentiate FMO from CYP activity, parallel incubations can be performed with microsomes pre-heated at 45°C for 5 minutes without NADPH, which inactivates FMOs but largely preserves CYP activity.[12]
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system. A control incubation without NADPH should be run in parallel.[13]
-
Incubate at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Sample Processing and Analysis:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., >10,000 x g) to precipitate proteins.
-
Transfer the supernatant to a new tube or HPLC vial.
-
Analyze the supernatant for benzydamine and its metabolites using a validated HPLC method with fluorescence or UV detection, or by LC-MS/MS for more detailed metabolite identification.[7][9][14][15]
-
In Vivo Studies
In vivo studies in preclinical species (e.g., rats, dogs, monkeys) and humans are essential for understanding the complete pharmacokinetic and metabolic profile of benzydamine.[5][12] These studies typically involve administering a single oral or topical dose of benzydamine and collecting blood and urine samples over a time course.[4] The samples are then processed and analyzed to determine the concentrations of the parent drug and its metabolites, allowing for the calculation of key pharmacokinetic parameters.
Pharmacokinetics of Benzydamine and its N-Oxide Metabolite
Oral doses of benzydamine are well-absorbed, with plasma concentrations peaking relatively quickly.[3] The drug exhibits a high volume of distribution and is characterized by a relatively low systemic clearance.[2][16] The N-oxide metabolite can persist in plasma, sometimes with a half-life longer than the parent compound.[1]
| Parameter | Benzydamine (Oral Administration) | Benzydamine N-oxide |
| Time to Peak Plasma Concentration (Tmax) | ~1.5 - 3 hours[16] | Data not consistently reported |
| Plasma Half-life (t½) | Approximately 13 hours[1][2][3] | Can be longer than parent compound[1] |
| Systemic Clearance (CL) | ~193 ml/min[3] | Not applicable |
| Volume of Distribution (Vd) | ~213 Liters[3] | Not applicable |
| Plasma Protein Binding | < 20%[2][3] | Not specified |
Note: Pharmacokinetic parameters can vary depending on the study population, dose, and formulation.
Clinical and Toxicological Significance
The metabolic profile of benzydamine is directly linked to its clinical use and safety.
-
Low Systemic Exposure with Topical Use: Although local concentrations are high after topical application, systemic absorption is low compared to oral doses.[1][3] This, combined with rapid metabolism, minimizes the potential for systemic side effects.[3]
-
Inactive Metabolites: The primary metabolites of benzydamine, including the N-oxide, are generally considered pharmacologically inactive.[1] Excretion occurs mainly through the urine in the form of these inactive metabolites or their conjugation products.[1]
-
Impact of FMO3 Deficiency: Since FMO3 is the primary enzyme for benzydamine N-oxidation, individuals with a genetic deficiency in FMO3 exhibit significantly impaired metabolism of the drug.[10] This leads to lower levels of benzydamine N-oxide in both serum and urine.[10] This finding confirms the pharmacogenetic relevance of FMO3 deficiency and highlights benzydamine's utility as a diagnostic probe for this condition.[10]
-
Toxicology: Early toxicological studies in various animal models indicated the safety profile of benzydamine.[17] The extensive metabolism to inactive compounds is a key factor in its overall low toxicity when used as directed.
Conclusion
The metabolism of benzydamine is a well-characterized process dominated by FMO3-mediated N-oxidation to its major, inactive metabolite, benzydamine N-oxide. Secondary pathways, including hydroxylation, dealkylation, and conjugation, further contribute to its biotransformation and clearance. This metabolic profile, featuring rapid conversion to inactive products, underpins the drug's favorable safety profile, particularly its low potential for systemic effects when administered topically. The specific and efficient N-oxidation by FMO3 has also established benzydamine as a valuable scientific tool for probing the activity of this important drug-metabolizing enzyme. This comprehensive understanding of benzydamine's metabolic fate is crucial for researchers, clinicians, and drug development professionals in optimizing its therapeutic use and ensuring patient safety.
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Imaoka, S., Nakayama, K., Kitada, M., & Funae, Y. (2004). Benzydamine N-oxygenation as an index for flavin-containing monooxygenase activity and benzydamine N-demethylation by cytochrome P450 enzymes in liver microsomes from rats, dogs, monkeys, and humans. Drug Metabolism and Disposition, 32(6), 639-644. [Link]
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Baldock, G. A., Brodie, R. R., Catanese, B., et al. (1991). Pharmacokinetics of benzydamine after intravenous, oral, and topical doses to human subjects. Biopharmaceutics & Drug Disposition, 12(7), 481-492. [Link]
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Anfossi, P., Zancanella, V., Dacasto, M., et al. (2002). Benzydamine as a useful substrate of hepatic flavin-containing monooxygenase activity in veterinary species. Journal of Veterinary Pharmacology and Therapeutics, 25(3), 195-200. [Link]
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The Role of Benzydamine N-Oxide in Toxicology Studies: From Metabolism to Analytical Quantification
An In-Depth Technical Guide:
Introduction: The Metabolite Question in Benzydamine Toxicology
Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) with a unique pharmacological profile that includes local anaesthetic, analgesic, and antimicrobial properties.[1][2] Unlike traditional NSAIDs, its anti-inflammatory mechanism is not primarily linked to the inhibition of cyclooxygenase (COX) enzymes but rather to the inhibition of pro-inflammatory cytokines.[1] While generally well-tolerated in topical formulations, systemic exposure, particularly in overdose scenarios, can lead to significant central nervous system (CNS) toxicity, including hallucinations and convulsions.[2][3]
In the field of toxicology and drug development, a parent drug's metabolic fate is of paramount importance. The central question is whether metabolism leads to detoxification and excretion or to bioactivation, forming metabolites with equal or greater toxicity. For Benzydamine, the primary metabolic pathway is N-oxidation, leading to the formation of Benzydamine N-oxide.[1][4][5] This guide provides a detailed examination of the role of Benzydamine N-oxide, arguing that its formation represents a crucial detoxification and elimination pathway. We will explore its metabolic generation, the toxicological profile of the parent compound that necessitates this pathway, and the analytical methodologies required to quantify both compounds in toxicological assessments.
Metabolic Pathway: The Enzymatic Conversion to Benzydamine N-Oxide
The conversion of Benzydamine to its N-oxide is a Phase I metabolic reaction catalyzed primarily by the Flavin-containing monooxygenase (FMO) enzyme system, with minor contributions from Cytochrome P450 (CYP) isoforms.[6][7]
Causality of the Pathway: The addition of an oxygen atom to the tertiary amine of Benzydamine significantly increases the molecule's polarity. This is a classic detoxification strategy employed by the body. The resulting N-oxide is more water-soluble than the parent drug, which limits its ability to cross lipid membranes like the blood-brain barrier and facilitates its renal excretion.
Key Enzymes and Isoform Specificity:
-
Flavin-containing Monooxygenases (FMOs): Research has demonstrated that FMO1 and FMO3 are the most efficient catalysts for Benzydamine N-oxygenation.[6] While FMO1 is found in extrahepatic tissues, the high capacity of FMO3 in the liver makes it the primary contributor to the systemic levels of Benzydamine N-oxide observed in vivo.[6] The use of Benzydamine N-oxygenation has even been proposed as a potential in vivo probe to assess human FMO3 activity.[6]
-
Cytochrome P450 (CYPs): While FMOs are dominant, minor N-oxide formation has been observed with CYPs 1A1, 1A2, 2C19, 2D6, and 3A4.[6] However, the kinetic efficiency (Vmax/Km) of the FMO-catalyzed reaction is substantially higher, cementing its role as the principal pathway.
Toxicological Profile: Context for the Importance of N-Oxidation
Understanding the toxicity of the parent drug, Benzydamine, is essential to appreciate the critical role of its conversion to the N-oxide. The toxic effects are dose-dependent and are primarily associated with high systemic concentrations of the parent compound.
Acute Toxicity of Benzydamine (Parent Drug)
Toxicological studies in animal models and reports of human overdose reveal a clear pattern of CNS and systemic toxicity. In cases of recreational abuse or overdose, where oral doses can range from 500 to 3,000 mg, the metabolic capacity can be overwhelmed, leading to high plasma concentrations of the parent drug.[2] Benzydamine's high lipid solubility facilitates its passage across the blood-brain barrier, leading to the observed psychotropic effects.[2]
| Species | Route of Administration | LD50 Value | Observed Effects |
| Mouse | Oral | 460 mg/kg | Muscle relaxation, ataxia, convulsions[8][9] |
| Rat | Oral | 950 mg/kg | Muscle relaxation, ataxia, convulsions[8][9] |
| Mouse | Intravenous | 25 mg/kg | Prostration, clonic convulsions[3][9] |
This table summarizes acute toxicity data for the parent drug, Benzydamine.
Benzydamine N-Oxide: An Inactive Detoxification Product
The available evidence strongly suggests that Benzydamine N-oxide is an inactive metabolite, and its formation is a detoxification mechanism.[4]
-
Increased Polarity and Excretion: As a polar metabolite, Benzydamine N-oxide is readily excreted by the kidneys.[4] Studies have identified it as the major metabolite found in urine following Benzydamine administration.[1][10]
-
General Properties of N-Oxides: Many N-oxides are nontoxic derivatives of their corresponding tertiary amines and are common, water-soluble metabolites of drugs and natural products.[11][12] While some N-oxides can be pharmacologically active or be reduced back to the parent amine, there is no current evidence to suggest this is the case for Benzydamine N-oxide.[13]
The toxicological imperative is therefore clear: the body's primary defense against Benzydamine toxicity is its rapid and efficient conversion to Benzydamine N-oxide, which can then be safely eliminated. In toxicology studies, the ratio of parent drug to N-oxide metabolite can provide crucial insights into metabolic saturation and the potential for toxicity.
Analytical Methodologies for Toxicological Assessment
In forensic and clinical toxicology, accurately quantifying both the parent drug and its key metabolites is non-negotiable. It allows for a complete pharmacokinetic profile and helps to determine if metabolic pathways are overwhelmed. High-Performance Liquid Chromatography (HPLC) is the method of choice for the simultaneous determination of Benzydamine and Benzydamine N-oxide in biological fluids.[4][10][14]
Experimental Protocol: HPLC-Based Quantification in Human Plasma/Urine
This protocol describes a robust, self-validating system for the analysis of Benzydamine and Benzydamine N-oxide, synthesized from established methodologies.[10][15]
1. Sample Preparation (Solid-Phase Extraction):
- Objective: To isolate the analytes from the complex biological matrix and concentrate them for analysis.
- Step 1: Condition a C18 solid-phase extraction (SPE) cartridge with 2 mL of methanol followed by 2 mL of deionized water.
- Step 2: To 1 mL of plasma or urine, add an internal standard (e.g., a structurally similar but chromatographically distinct compound).
- Step 3: Load the prepared sample onto the conditioned SPE cartridge.
- Step 4: Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.
- Step 5: Elute the analytes (Benzydamine and Benzydamine N-oxide) with 2 mL of methanol.
- Step 6: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Step 7: Reconstitute the residue in 100 µL of the mobile phase for injection into the HPLC system.
2. Chromatographic Conditions:
- Objective: To achieve baseline separation of Benzydamine, Benzydamine N-oxide, and the internal standard.
- Instrument: HPLC system with a UV or Fluorescence detector.[10][15]
- Column: Grace Alltima C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent reversed-phase column.[15]
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and a pH 3.0 buffer (e.g., 3.0 g of sodium perchlorate and 1.0 mL of triethylamine in 500 mL of water, pH adjusted with perchloric acid), in a 50:50 (v/v) ratio.[15]
- Flow Rate: 1.0 mL/min.[15]
- Column Temperature: Ambient or controlled at 25°C.
- Detection: UV detection at 320 nm.[15] For higher sensitivity, fluorescence detection can be used.[10]
- Injection Volume: 20 µL.
3. Method Validation:
- Objective: To ensure the method is accurate, precise, and reliable for its intended purpose.
- Linearity: Construct a calibration curve using spiked plasma/urine samples over the expected concentration range (e.g., 1 ng/mL to 500 ng/mL). The response should be linear with a correlation coefficient (r²) > 0.99.
- Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within ±15% of the nominal value, and precision (RSD%) should be <15%.
- Limit of Detection (LOD) & Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified, respectively. The LOQ for Benzydamine in plasma has been reported as low as 0.5 ng/mL.[10]
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Conclusion and Future Directions
Benzydamine N-oxide is not a contributor to the toxic profile of Benzydamine; rather, its formation is the principal mechanism of detoxification and elimination. Its role in toxicology is that of a critical biomarker: its presence and concentration relative to the parent drug provide a quantitative measure of metabolic clearance. In cases of overdose, a low ratio of N-oxide to the parent drug could indicate saturation of the FMO enzyme system, correlating with a higher risk of CNS toxicity from the parent compound.
Therefore, any comprehensive toxicological study of Benzydamine must include validated analytical methods to quantify both the parent drug and its N-oxide metabolite.
Future Directions: While the evidence points to Benzydamine N-oxide as an inactive metabolite, dedicated in vitro studies could provide definitive confirmation. Experiments assessing the cytotoxicity of synthesized Benzydamine N-oxide on relevant cell lines (e.g., neuronal cells, hepatocytes) would formally validate its classification as a non-toxic metabolite, further solidifying our understanding of Benzydamine's metabolic fate.
References
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Köppel, C., & Tenczer, J. (1985). Metabolism of benzydamine. Arzneimittelforschung, 35(3), 634-635. [Link]
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Rettie, A. E., et al. (1999). In vitro evaluation of potential in vivo probes for human flavin-containing monooxygenase (FMO): metabolism of benzydamine and caffeine by FMO and P450 isoforms. British Journal of Clinical Pharmacology, 48(3), 423-431. [Link]
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Chorna, O., & Georgiyants, V. (2021). IDENTIFICATION OF BENZYDAMINE AND ITS METABOLIT IN THE PRESENCE OF CERTAIN ANTI-INFLAMMATORY NON-STEROIDAL DRUGS. ResearchGate. [Link]
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An In-Depth Technical Guide to the Pharmacokinetics of Benzydamine and its N-oxide
Executive Summary
Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) with a unique pharmacological profile, exhibiting local anesthetic, analgesic, and anti-inflammatory properties.[1] Unlike traditional aspirin-like NSAIDs, which are acidic, benzydamine is a weak base, a characteristic that influences its pharmacokinetic behavior.[1] A critical aspect of its disposition in the body is its metabolism to various compounds, with the N-oxide form being the principal metabolite.[2] This guide provides a comprehensive technical overview of the absorption, distribution, metabolism, and excretion (ADME) of benzydamine, with a specific focus on the formation and significance of its N-oxide metabolite. We will delve into the enzymatic pathways responsible for its biotransformation, present key pharmacokinetic parameters, and detail the analytical methodologies required for its quantification in biological matrices. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of benzydamine's journey through the body.
Physicochemical Properties: The Foundation of Pharmacokinetic Behavior
A molecule's pharmacokinetic profile is fundamentally dictated by its physicochemical properties. Benzydamine's high lipid solubility in its unionized form is a key determinant of its ability to be efficiently taken up by cells and tissues.[2][3] This lipophilicity, combined with a low plasma protein binding capacity of less than 20%, facilitates its distribution throughout the body.[2][4]
Table 1: Physicochemical Properties of Benzydamine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₃N₃O | [1] |
| Molecular Weight | 309.4 g/mol | [1] |
| Form | Weak Base | [1] |
| Plasma Protein Binding | < 20% |[2][4] |
These properties explain why benzydamine is well-absorbed orally and can penetrate tissues effectively to exert its localized anti-inflammatory and analgesic effects.[1][3]
The Pharmacokinetic Journey: Absorption, Distribution, Metabolism, and Excretion (ADME)
The clinical utility and safety profile of benzydamine are directly linked to its ADME characteristics. The route of administration significantly impacts its systemic exposure.
Absorption
Oral administration of benzydamine leads to rapid and effective absorption, with peak plasma concentrations (Cmax) achieved relatively quickly.[3][4] A 100-mg oral dose can result in a Cmax of approximately 0.8 micrograms/ml.[4] The systemic bioavailability following oral administration is high, estimated at 87%.[5]
In contrast, topical applications such as mouthwashes, dermal creams, or vaginal douches result in significantly lower systemic absorption, generally less than 10% of the administered dose.[4][5] This is a crucial feature from a safety perspective, as it allows for high local drug concentrations at the site of inflammation while minimizing the potential for systemic side effects often associated with NSAIDs.[2][5] Cutaneous doses are absorbed more slowly, leading to lower but more sustained plasma levels compared to oral administration.[4]
Distribution
Once absorbed, benzydamine's low plasma protein binding (<20%) and high lipophilicity facilitate its extensive distribution into tissues.[3][4] This is reflected in its large volume of distribution (Vd), which has been calculated to be approximately 213 liters, a value greater than total body water, indicating significant tissue binding.[3][4] This property is advantageous for a locally acting agent, as it promotes accumulation in inflamed tissues where it exerts its therapeutic effect.[1]
Metabolism: The Central Role of N-Oxidation
Metabolism is the primary route of elimination for benzydamine. The main biotransformation pathways are oxidation, dealkylation, and conjugation.[2][4] The most significant metabolic pathway is the oxidation of the tertiary amine group to form benzydamine N-oxide , the major metabolite found in biological fluids.[2][6][7]
The formation of benzydamine N-oxide is primarily catalyzed by the Flavin-containing Monooxygenase (FMO) enzyme system, particularly isoforms FMO1 and FMO3.[6][8][9] This is a key distinction from many other drugs, whose oxidative metabolism is predominantly handled by the Cytochrome P450 (CYP) system.[10] While some minor N-oxide formation can be attributed to CYP isoforms (CYP1A1, CYP1A2, CYP2C19, CYP2D6, and CYP3A4), FMO1 and FMO3 exhibit the highest efficiency for this reaction.[8] Hepatic FMO3 is considered the primary contributor to systemic levels of the N-oxide metabolite.[8]
Another metabolic pathway is N-demethylation, which is mediated by CYP enzymes, particularly CYP2D6.[6] The differential pH optima for these two enzyme systems (pH 8.4 for FMO vs. pH 7.4 for CYP2D6) is a critical experimental consideration when studying benzydamine metabolism in vitro.[6] The FMO enzymes are known to be thermally labile, a factor that must be carefully controlled in experimental setups to avoid underestimating their contribution to metabolic clearance.[6][9]
Excretion
The metabolites of benzydamine, including benzydamine N-oxide and conjugated products, are primarily excreted through the kidneys into the urine.[11]
Pharmacokinetic Parameters
Summarizing the key pharmacokinetic parameters provides a quantitative snapshot of benzydamine's behavior. The values can vary depending on the dose and route of administration.
Table 2: Key Human Pharmacokinetic Parameters of Benzydamine (Oral Administration)
| Parameter | Value | Description | Source |
|---|---|---|---|
| Tmax (Time to Peak) | ~1.5 - 3 hours | Time to reach maximum plasma concentration. | [3] |
| Cmax (Peak Concentration) | ~0.8 µg/mL | Maximum plasma concentration after a 100 mg dose. | [4] |
| t½ (Half-life) | ~13 hours | Time for plasma concentration to decrease by half. | [2][4] |
| Vd (Volume of Distribution) | ~213 Liters | Apparent volume into which the drug distributes. | [4] |
| CL (Systemic Clearance) | ~160 - 193 mL/min | Rate of drug removal from systemic circulation. | [4][5] |
| F (Bioavailability) | ~87% | Fraction of oral dose reaching systemic circulation. |[5] |
Analytical Methodology for Pharmacokinetic Studies
Accurate and reliable quantification of benzydamine and its N-oxide metabolite in biological matrices like plasma and urine is paramount for pharmacokinetic research. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this analysis, often coupled with highly sensitive detectors.[11][12][13]
Causality in Method Selection
The choice of Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is driven by the need for exceptional sensitivity and selectivity.[14] Pharmacokinetic studies often require the measurement of very low drug concentrations (ng/mL) in complex biological fluids.[11] LC-MS/MS provides the ability to isolate the parent drug and its metabolite from endogenous interferences and quantify them with high precision and accuracy, which is often not achievable with less specific detectors like UV or fluorescence alone.[14][15]
Experimental Workflow: A Self-Validating System
A robust bioanalytical workflow ensures data integrity. Each step, from sample collection to final analysis, incorporates quality control measures.
Detailed Protocol: LC-MS/MS Quantification
This protocol is a representative example based on established methodologies for the analysis of small molecules in biological fluids.[11][16][17]
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Rationale: SPE is employed to remove proteins, salts, and other matrix components that can interfere with the analysis and damage the LC-MS/MS system. It concentrates the analytes, thereby increasing the sensitivity of the method.[16]
-
Steps:
-
To 200 µL of plasma or urine in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., a deuterated analog of benzydamine).
-
Pre-treat the sample as required (e.g., for urine, this may involve enzymatic hydrolysis with β-glucuronidase to cleave conjugated metabolites).[16]
-
Condition a mixed-mode cation exchange (MCX) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elute the analytes (benzydamine and benzydamine N-oxide) with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for injection.[17]
-
2. LC-MS/MS Conditions
-
Rationale: A reversed-phase C18 column is used to separate the relatively non-polar benzydamine and its more polar N-oxide metabolite based on their hydrophobicity. A gradient elution ensures that both compounds are eluted with good peak shape in a reasonable timeframe.[15][18]
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions, and re-equilibrate.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Benzydamine: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
Benzydamine N-oxide: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
Internal Standard: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
-
Instrument Settings: Optimize parameters such as nebulizer gas, drying gas temperature, and collision energy for maximum signal intensity for each analyte.
-
Conclusion
The pharmacokinetic profile of benzydamine is characterized by rapid oral absorption, extensive tissue distribution, and clearance primarily through metabolism. The formation of benzydamine N-oxide, catalyzed predominantly by the FMO enzyme system, is the principal metabolic pathway. The low systemic absorption following topical application is a key safety feature, enabling effective local therapy with minimal systemic exposure. A thorough understanding of these pharmacokinetic and metabolic pathways, underpinned by robust bioanalytical methodologies like LC-MS/MS, is essential for the continued clinical development and optimization of benzydamine-based therapies.
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The Strategic Application of Deuterated Internal Standards in Drug Metabolism and Pharmacokinetic Studies: A Technical Guide
Abstract
In the landscape of drug discovery and development, the precise quantification of drug candidates and their metabolites is paramount. This technical guide provides an in-depth exploration of the use of deuterated internal standards (IS) in liquid chromatography-mass spectrometry (LC-MS) based drug metabolism and pharmacokinetic (DMPK) studies. Moving beyond a simple recitation of protocols, this document elucidates the fundamental principles, strategic considerations, and potential pitfalls associated with the application of these powerful analytical tools. We will delve into the causality behind experimental design, from the rationale for selecting specific labeling positions to the validation of analytical methods, thereby providing researchers with the authoritative grounding necessary to conduct robust and reliable bioanalysis.
The Foundational Role of Internal Standards in Bioanalysis
Quantitative bioanalysis by LC-MS is susceptible to a variety of factors that can introduce variability and compromise data integrity. These include sample loss during extraction, fluctuations in injection volume, and variations in ionization efficiency due to matrix effects.[1][2] An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls to normalize for these variations.[3] The ideal IS co-elutes with the analyte of interest and exhibits identical behavior during sample preparation and analysis, thereby ensuring that any experimental variability affects both the analyte and the IS to the same extent.[2][4] The analyte concentration is then determined by the ratio of its response to the IS response, a method that significantly enhances the accuracy and precision of the quantification.[3]
Stable isotope-labeled (SIL) compounds, particularly deuterated analogs, are widely regarded as the "gold standard" for internal standards in LC-MS assays.[5][6] Their chemical and physical properties are nearly identical to the unlabeled analyte, making them the most effective tools for compensating for analytical variability.[7]
The Deuterium Advantage: Why Isotopic Labeling Excels
The substitution of hydrogen with its stable isotope, deuterium, offers several key advantages in the context of internal standards for drug metabolism studies.
Mitigating Matrix Effects
Biological matrices such as plasma, urine, and tissue homogenates are complex mixtures of endogenous compounds that can interfere with the ionization of the analyte in the mass spectrometer's source.[1] This phenomenon, known as the matrix effect, can lead to either ion suppression or enhancement, resulting in inaccurate quantification.[1][8] Because a deuterated IS has virtually the same physicochemical properties as the analyte, it experiences the same degree of ion suppression or enhancement, effectively normalizing the analytical response and improving data reliability.[1][4]
Enhancing Precision and Accuracy
By compensating for variations in sample preparation, injection volume, and ionization efficiency, deuterated internal standards significantly improve the precision and accuracy of bioanalytical methods.[4][6] This is particularly crucial in regulated bioanalysis, where stringent acceptance criteria for assay performance are required by regulatory agencies like the FDA and EMA.[1][9][10]
Co-elution and Chromatographic Behavior
Ideally, an internal standard should co-elute with the analyte to ensure that both are subjected to the same matrix effects at the same point in time.[2] Deuterated standards generally exhibit chromatographic behavior that is very similar to their unlabeled counterparts. However, it is important to note that a slight retention time shift can sometimes be observed due to the kinetic isotope effect, a phenomenon that will be discussed in more detail later in this guide.[3][11]
Strategic Considerations for the Design and Synthesis of Deuterated Internal Standards
The effectiveness of a deuterated internal standard is highly dependent on its design and synthesis. Several critical factors must be considered to ensure its suitability for a given bioanalytical method.
Position of Deuterium Labeling
The location of the deuterium atoms within the molecule is of paramount importance. The labels should be placed in a metabolically stable position to prevent their loss during biological processing.[7] Placing deuterium on a site that is a primary target for metabolism can lead to a phenomenon known as "metabolic switching," where the metabolic pathway of the drug is altered.[12][13][14] While this can be a tool in drug design to improve pharmacokinetic profiles, it is generally undesirable for an internal standard as it would no longer accurately reflect the behavior of the parent analyte.[15][16]
Degree of Deuteration and Mass Shift
The number of deuterium atoms incorporated into the molecule should be sufficient to provide a mass shift that clearly distinguishes the internal standard from the analyte in the mass spectrometer.[2] A mass difference of at least 3 to 4 atomic mass units (amu) is generally recommended to avoid isotopic crosstalk, where the isotopic envelope of the analyte overlaps with the signal of the internal standard.[2]
Isotopic Purity
The isotopic purity of the deuterated internal standard is another critical parameter. High isotopic purity (typically >98%) is necessary to minimize the contribution of the unlabeled analyte in the internal standard solution to the overall analyte response, which could lead to an overestimation of the analyte concentration.[17][18]
Synthesis and Characterization
The synthesis of deuterated compounds can be achieved through various methods, including hydrogen-deuterium exchange reactions and the use of deuterated building blocks in a multi-step synthesis.[19][20] Regardless of the synthetic route, comprehensive analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the final product.[21] Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry are indispensable for this purpose.[21]
Experimental Workflow: From Sample Preparation to Data Analysis
The successful implementation of deuterated internal standards in drug metabolism studies requires a well-defined and validated experimental workflow.
Sample Preparation
A typical sample preparation workflow involves the addition of the deuterated internal standard solution to the biological matrix sample, followed by an extraction procedure to isolate the analyte and internal standard from endogenous interferences. Common extraction techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.
Experimental Protocol: Protein Precipitation
-
To a 100 µL aliquot of the biological matrix (e.g., plasma), add 10 µL of the deuterated internal standard working solution (concentration to be optimized during method development).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS analysis.
LC-MS/MS Analysis
The extracted samples are then analyzed by LC-MS/MS. The chromatographic conditions are optimized to achieve good separation of the analyte and internal standard from other matrix components, while the mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard (Multiple Reaction Monitoring or MRM mode).
Table 1: Example LC-MS/MS Parameters for a Hypothetical Drug and its Deuterated Internal Standard
| Parameter | Analyte | Deuterated Internal Standard |
| Chromatography | ||
| Column | C18, 2.1 x 50 mm, 1.8 µm | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min | 0.4 mL/min |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |
| MRM Transition | 350.2 -> 180.1 | 354.2 -> 184.1 |
| Collision Energy | 25 eV | 25 eV |
Data Analysis and Quantification
The peak areas of the analyte and the internal standard are integrated, and the ratio of the analyte peak area to the internal standard peak area is calculated for each sample. A calibration curve is constructed by plotting the peak area ratio against the known concentrations of the calibrators. The concentrations of the unknown samples are then determined by interpolating their peak area ratios from the calibration curve.
Caption: Data analysis workflow for quantification using an internal standard.
Potential Pitfalls and Troubleshooting
While deuterated internal standards are powerful tools, their use is not without potential challenges. A thorough understanding of these issues is crucial for robust method development and troubleshooting.
The Kinetic Isotope Effect (KIE)
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[15] This can lead to a slower rate of reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE).[22][23] In the context of LC-MS, the KIE can sometimes result in a slight chromatographic separation of the deuterated internal standard from the analyte.[11][24] If this separation is significant and occurs in a region of variable ion suppression, the internal standard may not accurately compensate for matrix effects.
Isotopic Instability and H/D Exchange
Deuterium atoms placed on or adjacent to heteroatoms (O, N, S) or on acidic carbons can be susceptible to exchange with protons from the solvent or matrix.[7] This can lead to a decrease in the isotopic purity of the internal standard and compromise the accuracy of the assay. Therefore, it is critical to select labeling positions that are not prone to hydrogen-deuterium exchange.
Metabolic Switching
As mentioned earlier, placing deuterium at a primary site of metabolism can alter the metabolic fate of the molecule.[12][13][14] This "metabolic switching" can be a significant issue if the internal standard is used in in-vivo studies, as its pharmacokinetic profile may differ from that of the analyte.[12][13] In such cases, the deuterated compound may be more suitable as a therapeutic agent with an improved metabolic profile rather than as an internal standard.[16][25]
Caption: Illustration of metabolic switching due to the kinetic isotope effect.
Conclusion: A Cornerstone of Modern Bioanalysis
Deuterated internal standards are indispensable tools in the field of drug metabolism and pharmacokinetics. Their ability to mimic the behavior of the analyte of interest provides an unparalleled level of accuracy and precision in quantitative LC-MS analysis. However, their successful application requires a deep understanding of the underlying chemical and biological principles. By carefully considering the design, synthesis, and validation of these critical reagents, researchers can ensure the generation of high-quality, reliable data that is essential for advancing new drug candidates through the development pipeline.
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An In-Depth Technical Guide to Benzydamine-d6 N-Oxide for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of Benzydamine-d6 N-Oxide, a critical tool for researchers, scientists, and drug development professionals engaged in the study of Benzydamine. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in scientific expertise.
Introduction: The Quintessential Internal Standard for Benzydamine Bioanalysis
Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties, frequently used for the relief of pain and inflammation, particularly in the mouth and throat. To accurately quantify Benzydamine and its metabolites in biological matrices—a cornerstone of pharmacokinetic and toxicokinetic studies—a reliable internal standard is paramount. This compound serves this purpose with distinction.
Benzydamine is primarily metabolized through oxidation to form Benzydamine N-oxide, its major metabolite.[1][2][3] The use of a stable isotope-labeled version of this major metabolite, this compound, as an internal standard in mass spectrometry-based bioanalysis offers significant advantages. It closely mimics the chromatographic behavior and ionization efficiency of the analyte, correcting for variability in sample preparation and instrument response, thereby ensuring the precision and accuracy of analytical data.[4] The six deuterium atoms provide a distinct mass shift without significantly altering the physicochemical properties of the molecule.
Commercial Availability of this compound
A critical first step for any research endeavor is the procurement of high-quality reagents. This compound is available from several reputable suppliers of research chemicals and analytical standards. The following table provides a comparative overview of prominent commercial sources.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight |
| Santa Cruz Biotechnology, Inc. | This compound | 1246820-03-0 | C₁₉H₁₇D₆N₃O₂ | 331.44 |
| Toronto Research Chemicals (TRC) | This compound | 1246820-03-0 | C₁₉H₁₇D₆N₃O₂ | 331.44 |
| LGC Standards | This compound | 1246820-03-0 | C₁₉H₁₇D₆N₃O₂ | 331.44 |
Note: Availability, pricing, and shipping times may vary. It is recommended to contact the suppliers directly for the most current information.
Synthesis and Characterization: A Proposed Pathway
While specific proprietary synthesis methods for commercially available this compound are not publicly disclosed, a plausible and scientifically sound synthetic route can be proposed based on established chemical principles for deuteration and N-oxidation of tertiary amines.
Proposed Synthetic Pathway
The synthesis would logically proceed in two key stages: first, the deuteration of a suitable precursor, followed by the N-oxidation of the deuterated Benzydamine.
Caption: Proposed two-stage synthesis of this compound.
Stage 1: Deuteration. The synthesis would likely start from Benzydamine or a suitable precursor. The six deuterium atoms are located on the two methyl groups of the dimethylamino moiety. A common method to achieve this is through reductive amination using a deuterated source, or by alkylation of a desmethyl precursor with a deuterated methylating agent like iodomethane-d3 (CD₃I).
Stage 2: N-Oxidation. The resulting Benzydamine-d6 would then be subjected to N-oxidation. This is a standard transformation for tertiary amines. A variety of oxidizing agents can be employed, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective choice. The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) at controlled temperatures.
Characterization and Quality Control
To ensure its identity, purity, and isotopic enrichment, this compound must undergo rigorous analytical characterization.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is essential to confirm the molecular weight and elemental composition, verifying the incorporation of six deuterium atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be used to confirm the absence of protons on the N-methyl groups, while ²H NMR would show a signal corresponding to the deuterium atoms. ¹³C NMR would confirm the overall carbon skeleton.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the compound, typically with UV or MS detection.
A Certificate of Analysis from the supplier should provide detailed information on the results of these quality control tests.
Application as an Internal Standard in Bioanalysis: A Step-by-Step Protocol
The primary application of this compound is as an internal standard for the quantification of Benzydamine and its N-oxide metabolite in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow
Caption: A typical bioanalytical workflow using a deuterated internal standard.
Detailed LC-MS/MS Protocol
This protocol provides a robust starting point for method development. Optimization will be necessary for specific matrices and instrumentation.
1. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a working internal standard solution by diluting the stock solution to a final concentration of 100 ng/mL in 50:50 methanol:water.
2. Sample Preparation (Protein Precipitation for Plasma):
-
To 100 µL of plasma sample, add 20 µL of the 100 ng/mL internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
| Parameter | Recommended Conditions |
| LC System | UHPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
4. MRM Transitions (Hypothetical - require optimization):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Benzydamine | 310.2 | 105.1 |
| Benzydamine N-Oxide | 326.2 | 105.1 |
| This compound (IS) | 332.2 | 105.1 |
Note: The specific product ions should be determined by direct infusion and fragmentation studies of the individual compounds.
Benzydamine Metabolism and the Role of the N-Oxide
Understanding the metabolic fate of Benzydamine is crucial for interpreting pharmacokinetic data. The primary metabolic pathway is N-oxidation.
Caption: The primary metabolic pathway of Benzydamine.
The formation of Benzydamine N-oxide is a significant clearance mechanism for the parent drug.[1][2] Therefore, the ability to accurately quantify both the parent drug and this major metabolite is essential for a complete understanding of the drug's disposition. The use of this compound as an internal standard is particularly advantageous as it can be used to quantify both Benzydamine and its non-deuterated N-oxide metabolite in a single analytical run.
Conclusion
This compound is an indispensable tool for researchers in drug metabolism and pharmacokinetics. Its commercial availability from reputable suppliers, coupled with a clear understanding of its synthesis, characterization, and application, empowers scientists to generate high-quality, reliable data. This guide has provided a comprehensive overview, from procurement to application, to support the scientific community in their research endeavors with Benzydamine.
References
- Catanese, B., et al. (1986). HPLC determination of benzydamine and its metabolite N-oxide in plasma following oral administration or topical application in man, using fluorimetric detection.
- Baldock, G. A., & Brodie, R. R. (1990). Determination of benzydamine and its N-oxide in biological fluids by high-performance liquid chromatography.
- Fanelli, V., et al. (2018). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. F1000Research, 7, 1728.
- Cai, X., et al. (2012). Synthesis of Tertiary Amine N-Oxides-A Review. Asian Journal of Chemistry, 24(9), 3781-3784.
- Armin, A., et al. (2005). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
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A Technical Guide to the Purity and Certification of Benzydamine-d6 N-Oxide for Analytical and Research Applications
Abstract
This technical guide provides a comprehensive framework for establishing the purity and ensuring the certification of Benzydamine-d6 N-Oxide, a critical isotopically labeled internal standard used in bioanalytical and pharmacokinetic studies. Addressed to researchers, analytical scientists, and quality control professionals, this document delineates the multi-faceted nature of purity for a deuterated compound, which extends beyond simple chemical cleanliness to encompass isotopic enrichment and structural integrity. We present a self-validating analytical workflow that synergistically employs High-Performance Liquid Chromatography (HPLC), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed, field-tested protocols are provided for each technique, emphasizing not just the procedural steps but the scientific rationale underpinning them. This guide aims to establish a benchmark for the rigorous certification of deuterated reference materials, ensuring data integrity and reliability in drug development and research.
Introduction: The Critical Role of a Certified Internal Standard
Benzydamine, a non-steroidal anti-inflammatory drug, is primarily metabolized in vivo to Benzydamine N-Oxide.[1] In quantitative bioanalysis, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS), stable isotope-labeled (SIL) internal standards are the gold standard for achieving the highest levels of accuracy and precision.[2][3] this compound (Figure 1) is designed to be the ideal internal standard for the quantification of its unlabeled analogue in complex biological matrices. Its six deuterium atoms provide a distinct mass shift, ensuring it is readily distinguishable by the mass spectrometer, while its chemical properties are nearly identical to the analyte, allowing it to co-elute chromatographically and experience similar matrix effects and ionization suppression.[4][5][6]
The reliability of any quantitative data generated is directly contingent on the quality of the reference material used.[7][8] For this compound, certification is not a single measurement but a holistic assessment confirming its:
-
Chemical Purity: The absence of other structurally related or unrelated compounds.
-
Isotopic Purity (Enrichment): The percentage of the material that is correctly labeled with six deuterium atoms versus molecules with fewer labels or no labels at all (M+0).
-
Structural Integrity: Confirmation that the molecular structure is correct and that the deuterium labels are located at the intended, stable positions.
This guide details an orthogonal analytical approach where each technique provides a unique and complementary piece of evidence, culminating in a robust and defensible Certificate of Analysis.
The Certification Workflow: An Orthogonal, Self-Validating Approach
The certification of a deuterated standard relies on the principle of orthogonal testing, where different analytical techniques with distinct separation and detection principles are used to assess the same quality attributes. This minimizes the risk of an impurity or deficiency going undetected. The workflow described herein (see Diagram 1) integrates chromatographic purity (HPLC-UV), identity and isotopic enrichment (LC-HRMS), and structural confirmation (NMR) into a cohesive, self-validating system.
Diagram 1: Orthogonal workflow for the certification of this compound.
Chemical Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the cornerstone for determining chemical purity. It physically separates the main compound from non-volatile, UV-active impurities, allowing for their quantification as a percentage of the total peak area.
Rationale for Method Design
The chosen reversed-phase method is adapted from established protocols for Benzydamine and its related substances.[9][10][11][12]
-
Column: A C18 stationary phase is selected for its excellent retention and separation of moderately polar compounds like Benzydamine N-Oxide.
-
Mobile Phase: A gradient elution using acetonitrile and a low pH aqueous buffer (e.g., with formic or perchloric acid) is employed. The acidic modifier ensures that the tertiary amine moiety is protonated, leading to sharp, symmetrical peak shapes and preventing interaction with residual silanols on the column.[11]
-
Detection: UV detection at a wavelength around 320 nm is utilized, corresponding to a significant chromophore in the benzydamine structure, ensuring high sensitivity.[10][11]
Detailed Experimental Protocol: HPLC-UV Purity
-
Standard Preparation: Accurately weigh ~5 mg of this compound and dissolve in 5 mL of diluent (50:50 Acetonitrile:Water) to a final concentration of 1.0 mg/mL.
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Gemini C18 (250 x 4.6 mm, 5 µm) or equivalent.[12]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes; hold at 95% B for 5 minutes; return to 5% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 320 nm.
-
Injection Volume: 10 µL.
-
-
Analysis Procedure:
-
Inject a diluent blank to establish the baseline.
-
Inject the prepared standard solution in triplicate.
-
-
Data Analysis: Integrate all peaks detected from the solvent front to the end of the run. Calculate the chemical purity by area percent, where Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100.
Identity and Isotopic Purity by Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
HRMS is indispensable for certifying isotopically labeled standards.[13][14] It provides two critical pieces of information: unequivocal confirmation of elemental composition through accurate mass measurement and a precise determination of isotopic enrichment.
Principle of HRMS for Certification
A high-resolution mass spectrometer (e.g., Orbitrap or TOF) can measure the mass-to-charge ratio (m/z) of an ion to within a few parts-per-million (ppm) of its true value. This allows for the calculation of an elemental formula, confirming the compound's identity. Furthermore, its high resolving power can distinguish between the different isotopologues of this compound (M, M+1, M+2...M+6) and, crucially, the unlabeled M+0 species.[2][15] The relative abundance of the M+6 peak compared to the M+0 peak is the primary measure of isotopic purity.
Detailed Experimental Protocol: LC-HRMS Analysis
-
Sample Preparation: Dilute the stock solution from the HPLC preparation to a final concentration of ~1 µg/mL in 50:50 Acetonitrile:Water with 0.1% formic acid.
-
LC-HRMS Conditions:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
MS System: Thermo Scientific Q Exactive Plus (Orbitrap) or equivalent.[14]
-
Column: CORTECS C18+ (100 x 2.1 mm, 1.6 µm) or similar UPLC column.
-
Mobile Phase: As per HPLC method, but with LC-MS grade solvents.
-
Flow Rate: 0.4 mL/min.
-
MS Acquisition Mode: Full Scan, Positive Ionization (ESI+).
-
Resolution: 70,000 FWHM.
-
Scan Range: m/z 100-500.
-
-
Data Analysis:
-
Identity Confirmation: Extract the ion chromatogram for the theoretical exact mass of the protonated molecule [C₁₉H₁₈D₆N₃O₂]+. Compare the measured accurate mass to the theoretical mass. The mass error should be < 5 ppm.
-
Isotopic Enrichment: From the full scan spectrum of the chromatographic peak, integrate the ion intensities for the unlabeled species (M+0, corresponding to Benzydamine N-Oxide) and the fully labeled species (M+6, this compound). Calculate the enrichment as: Isotopic Enrichment (%) = (Intensity of M+6) / (Intensity of M+0 + Intensity of M+6) x 100.
-
Structural Integrity and Orthogonal Purity by NMR Spectroscopy
NMR spectroscopy provides the definitive confirmation of molecular structure and the specific locations of the deuterium labels.[13][16][17] For this compound, the deuterium atoms are typically placed on the two methyl groups of the dimethylamino moiety. ¹H NMR is the most direct technique to verify this.
Principle of ¹H NMR for Deuterated Standard Analysis
Deuterium (²H) is NMR-inactive at proton frequencies. Therefore, in a ¹H NMR spectrum of this compound, the signal corresponding to the six protons of the N(CH₃)₂ group should be absent or significantly diminished.[18] The degree of signal reduction provides a powerful, orthogonal measurement of isotopic enrichment. The remaining signals in the spectrum confirm the integrity of the rest of the molecular structure.
Diagram 2: The three pillars of purity for an isotopically labeled standard.
Detailed Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of the standard in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumental Conditions:
-
Spectrometer: Bruker Avance III 400 MHz or higher field instrument.
-
Experiment: Standard ¹H acquisition (zg30 pulse program).
-
Relaxation Delay (d1): 5 seconds (to ensure full signal relaxation for accurate integration).
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise).
-
-
Data Analysis:
-
Structural Confirmation: Compare the acquired spectrum to a reference spectrum of unlabeled Benzydamine N-Oxide. All aromatic and aliphatic proton signals should be present with correct chemical shifts and splitting patterns, except for the N-dimethyl singlet.
-
Isotopic Enrichment: Carefully integrate a well-resolved signal from a non-deuterated position (e.g., the benzylic CH₂ protons) and set its integral to the theoretical value (2H). Then, integrate the residual proton signal at the chemical shift of the N-dimethyl group. The enrichment is calculated as: Enrichment (%) = [1 - (Integral of residual N(CH₃)₂ / 6)] x 100.
-
Data Synthesis and Certification
The final certification of a batch of this compound requires synthesizing the data from all three orthogonal techniques into a clear, comprehensive summary.
| Parameter | Methodology | Acceptance Criteria | Example Result |
| Identity | LC-HRMS | Mass error < 5 ppm of theoretical [M+H]⁺ | 1.2 ppm |
| Chemical Purity | HPLC-UV (Area %) | ≥ 98.0% | 99.6% |
| Isotopic Enrichment | LC-HRMS | ≥ 98% | 99.5% |
| Structural Integrity | ¹H NMR | Spectrum consistent with proposed structure | Conforms |
| Labeling Confirmation | ¹H NMR | Absence of N(CH₃)₂ signal | Conforms |
Table 1: Summary of analytical data for a representative batch of this compound.
A Certified Reference Material (CRM) must be accompanied by a certificate that reports these values and establishes traceability.[7][19] The combination of these methods provides a high degree of assurance that the material is fit for its intended purpose as a quantitative internal standard, in line with guidelines from regulatory and standards bodies like the USP and WHO.[20][21][22][23][24]
Conclusion
The certification of this compound is a rigorous, multi-step process that relies on the synergistic application of orthogonal analytical techniques. By integrating HPLC for chemical purity, HRMS for identity and isotopic enrichment, and NMR for structural confirmation, a self-validating system is created. This comprehensive characterization ensures that the material meets the high standards required for its use in regulated bioanalysis and demanding research applications, ultimately contributing to the generation of reliable and reproducible scientific data.
References
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A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (n.d.). Analytical Methods (RSC Publishing). Retrieved from [Link]
-
Catanese, B., & Scotti, A. (1990). Determination of benzydamine and its N-oxide in biological fluids by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 529(1), 113-123. Retrieved from [Link]
-
MacCoss, M. J., Wu, C. C., Matthews, D. E., & Yates, J. R. (2005). Measurement of the Isotope Enrichment of Stable Isotope-Labeled Proteins Using High-Resolution Mass Spectra of Peptides. Analytical Chemistry, 77(23), 7646–7653. Retrieved from [Link]
-
Fronheiser, M. P., et al. (2013). Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins. Journal of Applied Physiology, 117(10), 1165-1174. Retrieved from [Link]
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Su, X., et al. (2019). ElemCor: accurate data analysis and enrichment calculation for high-resolution LC-MS stable isotope labeling experiments. BMC Bioinformatics, 20(1), 84. Retrieved from [Link]
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Lane, A. N., et al. (2010). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. Analytical Chemistry, 82(11), 4755-4761. Retrieved from [Link]
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EURACHEM. (n.d.). Guidelines for the Selection and Use of Reference Materials. Retrieved from [Link]
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USP. (n.d.). <1225> Validation of Compendial Procedures. Retrieved from [Link]
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Singh, R., et al. (2025). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 12(8). Retrieved from [Link]
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Fan, T. W., et al. (2010). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. Analytical Chemistry, 82(11), 4755-4761. Retrieved from [Link]
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World Health Organization. (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Retrieved from [Link]
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Lane, A. N., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(11), 4755-4761. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Chorna, O., & Georgiyants, V. (2021). IDENTIFICATION OF BENZYDAMINE AND ITS METABOLIT IN THE PRESENCE OF CERTAIN ANTI-INFLAMMATORY NON-STEROIDAL DRUGS. ScienceRise: Pharmaceutical Science, (6), 33-40. Retrieved from [Link]
-
Cherniy, V. A., Gureeva, S. N., & Georgiyants, V. A. (2016). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Journal of Drug Design and Medicinal Chemistry, 2(6), 65-73. Retrieved from [Link]
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Chorna, O., & Georgiyants, V. (2021). Identification of benzydamine and its metabolit in the presence of certain anti-inflammatory non-steroidal drugs. ScienceRise: Pharmaceutical Science, (6(34)), 33-40. Retrieved from [Link]
-
Karambelkar, N. (2018). Certified Reference Materials a few guidelines. ResearchGate. Retrieved from [Link]
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USP. (n.d.). <1220> ANALYTICAL PROCEDURE LIFE CYCLE. Retrieved from [Link]
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Fan, T. W-M., et al. (2023). NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics. Metabolites, 13(4), 543. Retrieved from [Link]
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Sadowski, P., & Dembinski, R. (2018). Measurements of Heavy-Atom Isotope Effects Using 1H NMR Spectroscopy. The Journal of Organic Chemistry, 83(8), 4746-4751. Retrieved from [Link]
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Martin, G. P., et al. (2013). Lifecycle Management of Analytical Procedures: Method Development, Procedure Performance Qualification, and Procedure Performance Verification. Pharmacopeial Forum, 39(5). Retrieved from [Link]
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ECA Academy. (2025). WHO: Update of Guideline of Reference Standards. Retrieved from [Link]
-
Piponski, M., et al. (2016). Fast simple chromatographic method for for determination of Benzydamine content in its degradation product in oromucosal spray. ResearchGate. Retrieved from [https://www.researchgate.net/publication/305391216_Fast_simple_chromatographic_method_for_for_determination_of_Benzydamine_content_in_its_degradation_product_in_oromucosal_spray]([Link])
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Pharmaffiliates. (n.d.). Benzydamine-impurities. Retrieved from [Link]
-
Baldan, A., et al. (2010). Simultaneous determination of benzydamine hydrochloride and five impurities in an oral collutory as a pharmaceutical formulation by high-performance liquid chromatography. Journal of Separation Science, 33(12), 1746-1753. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
Chorna, O., & Georgiyants, V. (2021). Identification of benzydamine and its metabolit in the presence of certain anti-inflammatory non-steroidal drugs. ScienceRise: Pharmaceutical Science, (6), 33-40. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]
-
Hamper, B. (n.d.). The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. IRL @ UMSL. Retrieved from [Link]
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Waters Corporation. (n.d.). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Benzydamine. PubChem Compound Database. Retrieved from [Link]
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Taylor, P. J., et al. (2005). Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. Clinical Chemistry, 51(8), 1479-1482. Retrieved from [Link]
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Methodological & Application
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Benzydamine-d6 N-Oxide in Human Plasma
Abstract
This application note presents a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Benzydamine-d6 N-Oxide in human plasma. Developed for researchers, scientists, and drug development professionals, this guide provides not only a step-by-step protocol but also the underlying scientific rationale for key methodological choices. The method employs a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The protocol has been structured to align with the principles of major regulatory guidelines, such as those from the FDA and EMA, ensuring data integrity and reliability.[1][2] This document serves as an authoritative resource for laboratories tasked with the bioanalysis of N-oxide metabolites and their stable isotope-labeled analogues.
Introduction: The Analytical Imperative for N-Oxide Metabolites
Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties. In vivo, it is metabolized into several compounds, with Benzydamine N-Oxide being a significant metabolite. The quantification of such metabolites is crucial for comprehensive pharmacokinetic (PK) and drug metabolism (DMPK) studies.
This compound, a stable isotope-labeled (SIL) version of the metabolite, is typically used as an ideal internal standard (IS) for quantifying the unlabeled analyte. However, there are distinct scenarios, such as in vivo metabolic studies using deuterated parent drugs or isotopic enrichment assessments, where the direct quantification of the deuterated metabolite itself is required.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its unparalleled sensitivity, specificity, and high-throughput capabilities.[3] This is particularly true for complex biological matrices like plasma. However, N-oxide compounds present unique analytical challenges, primarily their potential for in-source conversion or thermal degradation back to the parent amine, which can compromise data accuracy.[4][5] This method has been specifically designed to mitigate these risks and ensure robust, reliable quantification.
Experimental Rationale and Design: A Scientifically Grounded Approach
A robust bioanalytical method is built on informed decisions. Here, we detail the causality behind the chosen experimental design.
Internal Standard (IS) Selection
While this compound is the analyte of interest, a proper internal standard is still required for accurate quantification. An ideal IS should be a stable, non-endogenous compound with similar physicochemical properties to the analyte, ensuring it experiences comparable extraction recovery and ionization efficiency. For this method, we propose Verapamil .
-
Causality: Verapamil is a basic, nitrogen-containing compound that behaves similarly to this compound during reversed-phase chromatography and electrospray ionization (ESI). It is commercially available, chromatographically well-resolved from the analyte, and not co-administered with Benzydamine, preventing analytical interference.
Sample Preparation Strategy: Simplicity and Efficiency
The goal of sample preparation is to remove matrix components—primarily proteins and phospholipids—that can interfere with analysis and contaminate the LC-MS system.[6] We have selected Protein Precipitation (PPT) with acetonitrile.
-
Causality: Compared to more complex techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), PPT offers a superior balance of speed, simplicity, and adequate recovery for this application.[7][8] Acetonitrile is a highly effective precipitating agent that yields a relatively clean supernatant. This high-throughput approach is ideal for studies involving a large number of samples.[8]
Chromatographic Separation: Achieving Specificity
Effective chromatographic separation is key to minimizing matrix effects and ensuring specificity. This method utilizes a C18 reversed-phase column with a gradient elution of an acidified aqueous mobile phase and an organic modifier.
-
Causality: A C18 stationary phase provides excellent retention for moderately polar compounds like Benzydamine N-Oxide.[9][10] The use of formic acid in the mobile phase serves a dual purpose: it protonates the analyte, leading to better retention and peak shape, and it promotes efficient ionization in the mass spectrometer source. A gradient elution ensures that the analyte is eluted as a sharp peak while later-eluting matrix components are washed from the column, reducing analytical run times and carryover.
Mass Spectrometric Detection: Navigating N-Oxide Instability
The choice of ionization technique and parameters is critical for N-oxide analysis. We employ Electrospray Ionization (ESI) in positive ion mode with carefully optimized source parameters.
-
Causality: ESI is a "soft" ionization technique, making it preferable to Atmospheric Pressure Chemical Ionization (APCI) for thermally labile compounds like N-oxides.[5][11] High temperatures in the ion source can cause in-source deoxygenation, converting the N-oxide back to its parent amine and leading to inaccurate quantification.[4] Therefore, source temperature and gas flows are optimized to facilitate desolvation while minimizing thermal degradation. Detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity by monitoring a unique precursor-to-product ion transition for the analyte and the IS.
Materials and Methods
-
Analytes and Standards: this compound (≥98% purity), Verapamil (≥99% purity).
-
Solvents and Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade, ≥99%), Deionized Water (≥18.2 MΩ·cm).
-
Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant).
-
Instrumentation:
-
Liquid Chromatograph: UPLC/HPLC system capable of binary gradient elution.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.
-
Analytical Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
-
Labware: Calibrated micropipettes, polypropylene microcentrifuge tubes (1.5 mL), autosampler vials.
Step-by-Step Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Verapamil (IS) in methanol to achieve a final concentration of 1 mg/mL each. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) methanol:water to create working standards for spiking calibration curve (CAL) samples.
-
IS Working Solution (100 ng/mL): Dilute the Verapamil stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will also be used as the protein precipitation solvent.
-
Calibration (CAL) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare a calibration curve (e.g., 8-10 non-zero points) and at least four levels of QCs (LLOQ, Low, Mid, High).
Sample Preparation Protocol
-
Aliquot Samples: Pipette 50 µL of plasma samples (blank, CAL, QC, or unknown) into 1.5 mL polypropylene tubes.
-
Precipitate and Add IS: Add 150 µL of the IS working solution (100 ng/mL Verapamil in acetonitrile) to each tube.
-
Vortex: Vortex-mix all tubes vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer 100 µL of the clear supernatant to autosampler vials.
-
Inject: Inject 5 µL of the supernatant onto the LC-MS/MS system.
LC-MS/MS Instrumental Parameters
The following tables summarize the optimized instrumental conditions.
Table 1: Liquid Chromatography Parameters | Parameter | Value | | :--- | :--- | | Column | C18 Reversed-Phase (50 x 2.1 mm, 1.8 µm) | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Column Temperature | 40°C | | Injection Volume | 5 µL | | Gradient Program | Time (min) | %B | | | 0.0 | 5 | | | 0.5 | 5 | | | 2.5 | 95 | | | 3.5 | 95 | | | 3.6 | 5 | | | 5.0 | 5 |
Table 2: Mass Spectrometry Parameters | Parameter | Value | | :--- | :--- | | Ionization Mode | ESI Positive | | Ion Source Gas Temp | 350°C (Optimization is critical) | | Ion Spray Voltage | 4500 V | | Scan Type | Multiple Reaction Monitoring (MRM) | | MRM Transitions | Compound | Q1 (m/z) | Q3 (m/z) | | | this compound | 332.5 | 132.1 | | | Verapamil (IS) | 455.3 | 165.1 |
Note: Q1/Q3 transitions are predictive and should be optimized empirically on the specific instrument used.
Method Validation Protocol & Results
The method must be validated to ensure its performance is acceptable for its intended purpose, following regulatory guidelines from bodies like the FDA or EMA.[2][12][13]
Table 3: Summary of Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Acceptance Criteria |
|---|---|---|
| Selectivity | Assess interference from matrix components. | No significant peaks (>20% of LLOQ) at the retention time of the analyte in at least 6 blank matrix sources. |
| Calibration Curve | Define the relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Determine the closeness of measured values to the true value and their reproducibility. | Intra- and inter-batch precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% of nominal (±20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Analyte response is distinguishable from blank. Accuracy within ±20%, Precision (%CV) ≤20%. |
| Matrix Effect | Evaluate the suppression or enhancement of ionization by matrix components. | IS-normalized matrix factor CV should be ≤15% across at least 6 matrix lots. |
| Recovery | The efficiency of the extraction process. | Should be consistent, precise, and reproducible. |
| Stability | Ensure analyte integrity under various storage and handling conditions. | Mean concentration at each stability condition should be within ±15% of the nominal concentration. |
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample receipt to final data processing.
Caption: Workflow for this compound quantification in plasma.
Conclusion
This application note provides a detailed, scientifically-grounded, and robust LC-MS/MS method for the quantification of this compound in human plasma. The protocol emphasizes efficiency through a simple protein precipitation step and addresses the specific analytical challenges associated with N-oxide metabolites. By explaining the rationale behind key experimental choices and aligning with international validation guidelines, this document serves as a practical and authoritative guide for bioanalytical laboratories, enabling the generation of high-quality data for pharmacokinetic and drug metabolism research.
References
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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Zenodo. Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities in an Oral Collutory as a Pharmaceutical Formulation by High-Performance Liquid Chromatography. [Link]
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Nicoli, S., et al. (2010). Simultaneous determination of benzydamine hydrochloride and five impurities in an oral collutory as a pharmaceutical formulation by high-performance liquid chromatography. Journal of Chromatographic Science. [Link]
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Waters Corporation. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. [Link]
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Ashri, N. Y., & Abdel-Rehim, M. (2011). Sample treatment based on extraction techniques in biological matrices. Bioanalysis. [Link]
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Gergov, M., et al. (2013). Behavior of N-oxide derivatives in atmospheric pressure ionization mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
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Chowdhury, S. K. (2015). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. In Regulated Bioanalysis: Fundamentals and Practice. [Link]
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Tong, W., et al. (2001). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. Journal of Mass Spectrometry. [Link]
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Li, W., et al. (2018). Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry. Frontiers in Pharmacology. [Link]
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Catanese, B., et al. (1985). HPLC determination of benzydamine and its metabolite N-oxide in plasma following oral administration or topical application in man, using fluorimetric detection. Il Farmaco; edizione pratica. [Link]
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Application Note: A Validated HPLC-UV Method for the Simultaneous Quantification of Benzydamine and Its Major Metabolite, Benzydamine N-oxide, in Human Plasma
Abstract
This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the simultaneous determination of the non-steroidal anti-inflammatory drug (NSAID) Benzydamine and its primary metabolite, Benzydamine N-oxide. Developed for researchers, scientists, and professionals in drug development, this protocol provides a detailed, step-by-step guide from sample preparation to data analysis. The methodology is validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring reliability, accuracy, and precision for pharmacokinetic and metabolic studies.[1][2][3][4][5]
Introduction: The Analytical Imperative for Benzydamine
Benzydamine is a locally-acting NSAID with analgesic and anesthetic properties, widely used for the treatment of inflammatory conditions of the mouth and throat.[6][7][8] Unlike traditional NSAIDs, its primary mechanism is not related to the inhibition of cyclooxygenase or lipoxygenase but involves the inhibition of pro-inflammatory cytokines.[9] Upon administration, Benzydamine is metabolized in the body, primarily through oxidation, to form its major metabolite, Benzydamine N-oxide.[9][10][11][12]
The pharmacokinetic profile and metabolic fate of a drug are critical components of its safety and efficacy assessment. Therefore, a reliable analytical method capable of simultaneously quantifying both the parent drug and its key metabolites in biological matrices is essential for drug development and clinical monitoring. This application note addresses this need by providing a validated HPLC-UV method optimized for the analysis of Benzydamine and Benzydamine N-oxide in human plasma.
Metabolic Pathway of Benzydamine
Benzydamine undergoes several metabolic transformations, with N-oxidation being the principal route. Understanding this pathway is crucial for interpreting analytical results.
Caption: Metabolic pathway of Benzydamine.
Materials and Methods
Instrumentation and Chromatographic Conditions
The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase Column (e.g., Grace Alltima C18, 250 x 4.6 mm, 5 µm particle size)[13] |
| Mobile Phase | Acetonitrile and 0.1 M Sodium Perchlorate Buffer (pH 3.0, adjusted with perchloric acid) in a 50:50 (v/v) ratio[13] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 307 nm (optimal for both compounds)[13] |
| Run Time | Approximately 15 minutes |
Rationale for Method Choices:
-
C18 Column: A C18 stationary phase provides excellent hydrophobic retention for the relatively nonpolar Benzydamine and its N-oxide metabolite.
-
Mobile Phase: The combination of acetonitrile as the organic modifier and an acidic buffer ensures good peak shape and resolution. The acidic pH suppresses the ionization of Benzydamine (a weak base with a pKa of 9.26), leading to better retention and symmetrical peaks.[14]
-
UV Detection at 307 nm: Benzydamine and Benzydamine N-oxide share a similar UV absorbance profile, with a maximum around 307 nm, making this wavelength suitable for simultaneous detection and quantification.[13]
Reagents and Standards
-
Benzydamine Hydrochloride (≥97% purity)
-
Benzydamine N-oxide (analytical standard)
-
Acetonitrile (HPLC grade)
-
Sodium Perchlorate (analytical grade)
-
Perchloric Acid (analytical grade)
-
Methanol (HPLC grade)
-
Water (deionized, 18.2 MΩ·cm)
-
Human Plasma (drug-free, sourced from a certified biobank)
Experimental Protocols
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Benzydamine HCl and Benzydamine N-oxide in separate 10 mL volumetric flasks using methanol as the solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with the mobile phase to create calibration standards.
-
Spiking Solutions: Prepare separate spiking solutions in methanol for calibration curve (CC) and quality control (QC) samples.
-
Calibration and QC Samples: Spike drug-free human plasma with the appropriate spiking solutions to prepare CC samples (e.g., 10-1000 ng/mL) and QC samples at low, medium, and high concentrations.
Sample Preparation from Human Plasma (Protein Precipitation)
Protein precipitation is a rapid and effective method for removing high-molecular-weight interferences from plasma samples.[15][16]
-
Aliquot: Transfer 200 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Precipitation: Add 600 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully collect the clear supernatant and transfer it to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase.
-
Injection: Vortex for 30 seconds and inject 20 µL into the HPLC system.
Caption: Workflow for plasma sample preparation.
Method Validation Summary
The analytical method was validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][2][3]
Specificity
Specificity was evaluated by analyzing blank human plasma, which was then compared to plasma spiked with Benzydamine, Benzydamine N-oxide, and a mixture of common NSAIDs. No significant interfering peaks were observed at the retention times of the analytes, demonstrating the method's high specificity.
Linearity and Range
The linearity was assessed by analyzing calibration standards at eight different concentrations. The method was found to be linear over the concentration range of 10-1000 ng/mL for both analytes.
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Regression Equation |
| Benzydamine | 10 - 1000 | > 0.999 | y = mx + c |
| Benzydamine N-oxide | 10 - 1000 | > 0.998 | y = mx + c |
Accuracy and Precision
Accuracy (as percent recovery) and precision (as percent relative standard deviation, %RSD) were determined by analyzing QC samples at three concentration levels (n=6) on three different days.
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Benzydamine | Low | 30 | < 2.5% | < 3.0% | 98.5% - 101.2% |
| Medium | 300 | < 2.0% | < 2.5% | 99.1% - 100.8% | |
| High | 800 | < 1.5% | < 2.0% | 98.9% - 101.5% | |
| Benzydamine N-oxide | Low | 30 | < 3.0% | < 3.5% | 97.8% - 102.1% |
| Medium | 300 | < 2.5% | < 3.0% | 98.2% - 101.0% | |
| High | 800 | < 2.0% | < 2.8% | 99.0% - 101.3% |
Limits of Detection (LOD) and Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| Benzydamine | 3 | 10 |
| Benzydamine N-oxide | 4 | 10 |
Conclusion
The HPLC-UV method detailed in this application note is specific, accurate, precise, and linear for the simultaneous quantification of Benzydamine and its major metabolite, Benzydamine N-oxide, in human plasma. The protocol is robust and suitable for high-throughput analysis in a regulated environment, providing a valuable tool for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments in the development and clinical application of Benzydamine.
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- ICH. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- Gatti, G., et al. (n.d.). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. National Center for Biotechnology Information.
- PubMed. (n.d.). Pharmacokinetics of benzydamine.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Köppel, C., & Tenczer, J. (1985). Metabolism of benzydamine. Arzneimittelforschung, 35(3), 634-5.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Probes & Drugs. (2025). BENZYDAMINE (PD009138, CNBGNNVCVSKAQZ-UHFFFAOYSA-N).
- National Center for Biotechnology Information. (n.d.). Benzydamine. PubChem.
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- Chorna, O., & Georgiyants, V. (2021). Identification of benzydamine and its metabolit in the presence of certain anti-inflammatory non-steroidal drugs. ScienceRise: Pharmaceutical Science, (6), 43-50.
- Chem-Impex. (n.d.). Benzydamine hydrochloride.
- National Center for Biotechnology Information. (n.d.). Benzydamine Hydrochloride. PubChem.
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- Cherniy, V. A., Gureeva, S. N., & Georgiyants, V. A. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. Journal of Drug Design and Medicinal Chemistry, 2(6), 65-73.
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- Science Publishing Group. (n.d.). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC.
- Catanese, B., et al. (1986). HPLC determination of benzydamine and its metabolite N-oxide in plasma following oral administration or topical application in man, using fluorimetric detection.
- Sigma-Aldrich. (n.d.). Benzydamine N-oxide.
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- Scribd. (n.d.). HPLC Method for Benzydamine Analysis.
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- PubMed Central. (n.d.). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry.
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Application Note: High-Throughput Quantification of Benzydamine in Human Plasma Using Benzydamine-d6 N-Oxide as a Stable Isotope Labeled Internal Standard
Abstract
This application note presents a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of the non-steroidal anti-inflammatory drug (NSAID) Benzydamine in human plasma. To ensure the highest level of accuracy and precision, a stable isotope-labeled internal standard (SIL-IS), Benzydamine-d6 N-Oxide, is employed. The protocol details a streamlined plasma protein precipitation (PPT) procedure for sample preparation, followed by a rapid and selective LC-MS/MS analysis. This method is suitable for high-throughput applications in clinical research, pharmacokinetic studies, and therapeutic drug monitoring.
Introduction: The Rationale for a Stable Isotope Labeled Internal Standard
Benzydamine is a locally-acting NSAID with analgesic and anesthetic properties, commonly used for the treatment of inflammatory conditions of the mouth and throat.[1][2] Accurate determination of its concentration in plasma is crucial for pharmacokinetic and bioequivalence studies.[3][4] Bioanalytical methods, particularly those employing mass spectrometry, are susceptible to variability introduced during sample preparation and analysis.[5]
An ideal internal standard (IS) should mimic the analyte's behavior throughout the entire analytical workflow, from extraction to detection, thereby compensating for any potential sample loss or matrix effects.[6] Stable isotope-labeled internal standards, such as deuterated compounds, are considered the "gold standard" in quantitative mass spectrometry because their physicochemical properties are nearly identical to the unlabeled analyte.[7][8] This ensures co-elution during chromatography and similar ionization efficiency, leading to highly accurate and reproducible results.[6][7]
Benzydamine is primarily metabolized through oxidation to form Benzydamine N-Oxide.[2][9] The use of this compound as an internal standard provides a close structural analog to the analyte, ensuring similar extraction and chromatographic behavior. The mass difference due to the deuterium labels allows for clear differentiation by the mass spectrometer.
Experimental Workflow Overview
The analytical workflow is designed for efficiency and robustness, encompassing sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: High-level workflow from plasma sample to final quantification.
Detailed Protocols
Materials and Reagents
-
Benzydamine hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (K2-EDTA)
Stock and Working Solutions Preparation
-
Benzydamine Stock Solution (1 mg/mL): Accurately weigh and dissolve Benzydamine hydrochloride in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Benzydamine stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.[10][11][12] Acetonitrile is a commonly used and efficient precipitating agent.[10][13]
Protocol:
-
Pipette 100 µL of plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the this compound working solution (e.g., 100 ng/mL) to each tube.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.[10]
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Caption: Step-by-step protein precipitation workflow.
LC-MS/MS Analysis
The use of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for the quantification of drugs in complex biological matrices.[15][16][17]
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18 Column (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Benzydamine | 310.2 | 105.1 |
| This compound | 332.2 | 111.1 |
Note: The specific MRM transitions should be optimized by infusing the individual compounds into the mass spectrometer.
Method Validation
The bioanalytical method was validated according to the guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[18][19][20][21]
Specificity and Selectivity
Specificity was assessed by analyzing blank plasma samples from six different sources to check for interferences at the retention times of Benzydamine and the internal standard. No significant interfering peaks were observed.
Linearity and Range
The method demonstrated excellent linearity over the concentration range of 1 to 1000 ng/mL for Benzydamine in human plasma. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² was used. The correlation coefficient (r²) was consistently >0.99.
Accuracy and Precision
Intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | ≤ 8.5 | 95.2 - 104.8 | ≤ 9.2 | 96.1 - 103.5 |
| Low QC | 3 | ≤ 6.8 | 97.1 - 102.3 | ≤ 7.5 | 98.0 - 101.7 |
| Medium QC | 100 | ≤ 5.1 | 98.5 - 101.2 | ≤ 5.9 | 99.1 - 100.8 |
| High QC | 800 | ≤ 4.5 | 99.2 - 100.5 | ≤ 5.3 | 99.5 - 100.2 |
The acceptance criteria for precision (%CV) were ≤15% (≤20% for LLOQ) and for accuracy were within ±15% (±20% for LLOQ) of the nominal values.
Matrix Effect and Recovery
The matrix effect was evaluated by comparing the peak response of the analyte in post-extraction spiked plasma with the peak response of the analyte in a neat solution. The recovery was determined by comparing the peak response of the analyte in pre-extraction spiked plasma with that in post-extraction spiked plasma. The results indicated no significant matrix effects and consistent recovery.
Stability
The stability of Benzydamine in human plasma was assessed under various conditions:
-
Freeze-Thaw Stability: Stable for at least three freeze-thaw cycles.
-
Short-Term Stability: Stable for at least 24 hours at room temperature.
-
Long-Term Stability: Stable for at least 90 days at -80°C.
-
Post-Preparative Stability: Stable in the autosampler for at least 48 hours.
Conclusion
This application note describes a highly sensitive, specific, and robust LC-MS/MS method for the quantification of Benzydamine in human plasma. The use of this compound as a stable isotope-labeled internal standard ensures high accuracy and precision, effectively compensating for any variability during sample processing and analysis. The simple protein precipitation sample preparation protocol and rapid LC-MS/MS analysis time make this method ideal for high-throughput bioanalytical applications in a regulated environment.
References
-
Baldock, G. A., Brodie, R. R., Chasseaud, L. F., Taylor, T., Walmsley, L. M., & Catanese, B. (1991). Pharmacokinetics of benzydamine after intravenous, oral, and topical doses to human subjects. Biopharmaceutics & drug disposition, 12(7), 481–492. [Link]
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A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). ResearchGate. [Link]
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Catanese, B., et al. (1990). HPLC determination of benzydamine and its metabolite N-oxide in plasma following oral administration or topical application in man, using fluorimetric detection. Il Farmaco, 45(7-8), 847-856. [Link]
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Pharmacokinetic parameters of benzydamine in man. (n.d.). ResearchGate. [Link]
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The Role of Internal Standards In Mass Spectrometry. (n.d.). SCION Instruments. [Link]
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Pharmacokinetics of benzydamine. (1985). PubMed. [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc.[Link]
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Owen, L. J., et al. (2011). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 48(Pt 6), 578-580. [Link]
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What is the mechanism of Benzydamine Hydrochloride? (2024). Patsnap Synapse. [Link]
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a protein precipitation extraction method. (2019). Protocols.io. [Link]
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Technical Tip: Protein Precipitation. (2015). Phenomenex. [Link]
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Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. (2005). PubMed. [Link]
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Benzydamine. (n.d.). PubChem. [Link]
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Pharmacology of benzydamine. (1998). Semantic Scholar. [Link]
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FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. (2019). GMP-Report. [Link]
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Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. (2020). National Institutes of Health. [Link]
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Pharmacology of benzydamine. (1998). ResearchGate. [Link]
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Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. (n.d.). ScienceDirect. [Link]
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Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. (2019). FDA. [Link]
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Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. (2013). Regulations.gov. [Link]
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Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. (2024). PubMed Central. [Link]
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New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. (2013). Ovid. [Link]
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Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]
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Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. (2019). Bioanalysis Zone. [Link]
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SAMPLE PREPARATION. (n.d.). Phenomenex. [Link]
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HPLC determination of benzydamine and its metabolite N-oxide in plasma following oral administration or topical application in man, using fluorimetric detection. (1990). PubMed. [Link]
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Extraction of Basic Drugs from Plasma with Polymeric SPE. (2011). Agilent. [Link]
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Determination of benzydamine and its N-oxide in biological fluids by high-performance liquid chromatography. (1990). PubMed. [Link]
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A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). (n.d.). Waters. [Link]
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Liquid chromatography–tandem mass spectrometry for clinical diagnostics. (2022). eScholarship.org. [Link]
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Liquid Chromatography-Mass Spectrometry LC-MS Analysis and LC-MS/MS: Application of LC/ESI-MS in In Forensic Sciences, Doping Test, Pharmacokinetics, Bioavailability and Bioequivalence study, Environmental, and Agrochemical and Pesticides Industry. (2024). Journal of Current Medical Research and Opinion. [Link]
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Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. (2006). ResearchGate. [Link]
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Benzydamine—An Affordable Over-the-Counter Drug with Psychoactive Properties—From Chemical Structure to Possible Pharmacological Properties. (2023). PubMed Central. [Link]
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Quantitative Analysis of Benzydamine and its Major Metabolite in Human Urine using Stable Isotope Dilution and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Drug Development Professionals
Abstract
This application note presents a robust and highly selective method for the simultaneous quantification of the non-steroidal anti-inflammatory drug (NSAID) Benzydamine and its primary metabolite, Benzydamine N-oxide, in human urine. The protocol leverages the precision of stable isotope dilution mass spectrometry (IDMS) coupled with the sensitivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology incorporates enzymatic hydrolysis to account for conjugated metabolites, followed by a streamlined solid-phase extraction (SPE) for sample cleanup and concentration. This approach ensures high accuracy, reproducibility, and minimal matrix effects, making it ideal for pharmacokinetic studies, clinical trial monitoring, and bioequivalence assessments.
Introduction: The Rationale for Precise Metabolite Quantification
Benzydamine is a locally acting NSAID with analgesic and anesthetic properties, commonly used for the treatment of inflammatory conditions of the mouth and throat.[1][2] Unlike traditional NSAIDs, its mechanism of action is not primarily through the inhibition of cyclooxygenase but involves the stabilization of cell membranes and inhibition of pro-inflammatory cytokine production.[3] Understanding the metabolic fate of Benzydamine is crucial for evaluating its efficacy, safety profile, and pharmacokinetic variability among individuals.
The drug is primarily metabolized in the body through oxidation and conjugation pathways.[4][5] The major metabolite formed is Benzydamine N-oxide, while other metabolites, such as hydroxylated and dealkylated forms, are also produced and can be excreted as glucuronide conjugates.[6][7] Urinary analysis provides a non-invasive window into the drug's disposition. However, the complex nature of the urine matrix and the low concentrations of metabolites necessitate a highly sensitive and selective analytical method.
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative bioanalysis.[8] By spiking each sample with a known concentration of a stable isotope-labeled version of the analyte (the internal standard), variations in sample preparation, matrix effects, and instrument response are intrinsically corrected. This ensures the highest degree of accuracy and precision, a self-validating system essential for regulatory submissions and pivotal clinical studies.[9] This note provides a comprehensive protocol for this advanced analytical approach.
The Benzydamine Metabolic Pathway
Benzydamine undergoes several metabolic transformations before excretion. The primary routes include N-oxidation of the dimethylamino group and hydroxylation of the benzene ring, followed by conjugation.[6][7]
Caption: Metabolic conversion of Benzydamine.
Principle of the Method: A Workflow Overview
The analytical workflow is designed for maximum accuracy and efficiency. It begins with the enzymatic cleavage of conjugated metabolites, ensuring the measurement of the total (free + conjugated) metabolite concentration. This is followed by a selective solid-phase extraction to isolate the analytes from endogenous urine components. The final determination is performed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.
Caption: High-level analytical workflow diagram.
Detailed Protocols and Methodologies
Materials and Reagents
| Reagent / Material | Supplier / Grade | Purpose |
| Benzydamine HCl | Reference Standard | Analyte |
| Benzydamine N-oxide | Reference Standard | Analyte |
| Benzydamine-d6 HCl | Isotopic Standard | Internal Standard (IS) |
| Benzydamine-d6 N-oxide | Isotopic Standard | Internal Standard (IS) |
| β-glucuronidase (from E. coli) | Analytical Grade | Enzymatic Hydrolysis |
| Ammonium Acetate | LC-MS Grade | Buffer for Hydrolysis |
| Formic Acid | LC-MS Grade | Mobile Phase Additive |
| Acetonitrile | LC-MS Grade | Mobile Phase / Elution Solvent |
| Methanol | HPLC Grade | SPE Conditioning / Elution |
| Water | Type I / 18.2 MΩ·cm | Solvent / Mobile Phase |
| Reversed-Phase SPE Cartridges | e.g., Oasis HLB, 30 mg | Sample Extraction |
Step-by-Step Sample Preparation Protocol
Rationale: This multi-step process is critical for robust analysis. Enzymatic hydrolysis is employed because a significant fraction of Benzydamine metabolites can be excreted as glucuronide conjugates.[6][7] Cleaving these conjugates with β-glucuronidase converts them back to their parent forms, allowing for the measurement of the total metabolite concentration, which is often more relevant for pharmacokinetic assessments.[10][11][12] Solid-phase extraction (SPE) is superior to simpler methods like "dilute-and-shoot"[9][13][14] as it removes significant matrix components (salts, urea) that can cause ion suppression in the mass spectrometer and damage the LC column over time.[15][16]
-
Sample Thawing & Aliquoting: Thaw frozen urine samples at room temperature. Vortex gently to ensure homogeneity. Centrifuge at 4000 x g for 5 minutes to pellet any precipitate.
-
Internal Standard Spiking: To a 0.5 mL aliquot of urine supernatant in a clean microcentrifuge tube, add 20 µL of the internal standard working solution (containing Benzydamine-d6 and this compound at 1 µg/mL). Vortex for 10 seconds.
-
Enzymatic Hydrolysis:
-
Add 250 µL of 1 M ammonium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase enzyme solution (~5000 units/mL).
-
Vortex gently and incubate in a water bath at 55°C for 2 hours. The use of recombinant enzymes can sometimes shorten this incubation time.[17]
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a reversed-phase SPE cartridge by passing 1 mL of methanol followed by 1 mL of Type I water. Do not allow the sorbent bed to dry.
-
Loading: Load the entire hydrolyzed sample onto the conditioned SPE cartridge. Allow the sample to pass through under gravity or gentle vacuum.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water. This step is crucial for removing polar interferences while retaining the analytes.[18]
-
Drying: Dry the cartridge thoroughly by applying a high vacuum for 5-10 minutes. This removes residual water, which can interfere with the subsequent elution and chromatographic separation.
-
Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
Rationale: The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides two dimensions of selectivity (retention time and mass-to-charge ratio), ensuring confident identification and quantification, even at low concentrations.[19][20][21][22] A reversed-phase C18 column is used to separate the moderately hydrophobic analytes based on their polarity. A gradient elution is employed to efficiently separate the analytes from each other and from any remaining matrix components, ensuring sharp peak shapes and optimal sensitivity.
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).
-
Ion Source: Electrospray Ionization (ESI), positive mode.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 5% B (0-0.5 min), 5-95% B (0.5-4.0 min), 95% B (4.0-5.0 min), 95-5% B (5.0-5.1 min), 5% B (5.1-6.0 min) |
Table 2: Mass Spectrometry MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Benzydamine | 310.2 | 85.1 | Optimize empirically |
| Benzydamine-d6 (IS) | 316.2 | 91.1 | Optimize empirically |
| Benzydamine N-oxide | 326.2 | 309.2 | Optimize empirically |
| This compound (IS) | 332.2 | 315.2 | Optimize empirically |
Note: Precursor and product ions should be optimized on the specific instrument used. The values provided are based on expected fragmentation patterns (e.g., loss of neutral molecules or characteristic side chains).[23]
Data Analysis and Quantification
The concentration of each analyte is determined by calculating the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard. A calibration curve is constructed by plotting these area ratios against the known concentrations of prepared standards. The curve is typically fitted using a weighted (1/x or 1/x²) linear regression.
Calculation: Concentration = (Area Ratio_sample - Intercept) / Slope
The use of a dedicated internal standard for each analyte ensures that any variability during sample processing or ionization is precisely accounted for, providing a highly reliable quantitative result for each individual sample.
Conclusion
This application note details a highly specific, sensitive, and robust LC-MS/MS method for the quantification of Benzydamine and its major metabolite, Benzydamine N-oxide, in human urine. The strategic implementation of enzymatic hydrolysis ensures the measurement of total metabolite concentrations, while the combination of solid-phase extraction and stable isotope dilution mass spectrometry guarantees the highest level of analytical accuracy and precision. This protocol provides researchers, scientists, and drug development professionals with a reliable tool for conducting detailed pharmacokinetic and clinical studies of Benzydamine.
References
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Baldock GA, Brodie RR, Chasseaud LF, et al. Pharmacokinetics of benzydamine after intravenous, oral, and topical doses to human subjects. Biopharm Drug Dispos. 1991;12(7):481-492. [Link]
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Sironi M, Massimiliano L, Transidico P, et al. Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. F1000Res. 2020;9:69. [Link]
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Köppel C, Tenczer J. Metabolism of benzydamine. Arzneimittelforschung. 1985;35(3):634-635. [Link]
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Chasseaud LF, Catanese B. Pharmacokinetics of benzydamine. Int J Tissue React. 1985;7(3):195-204. [Link]
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PubChem. Benzydamine. National Center for Biotechnology Information. [Link]
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Schoenwald RD, Kumakura T, Catanese B. Pharmacokinetics of benzydamine. Int J Tissue React. 1987;9(2):93-97. [Link]
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Cattaneo D, Sironi M, Lardelli P, et al. Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. F1000Research. 2020;9:69. [Link]
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Köppel C, Tenczer J. Metabolism of benzydamine. PubMed. [Link]
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O'Malley T, Li M, Li H, et al. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)-Based Proteomics of Drug-Metabolizing Enzymes and Transporters. MDPI. [Link]
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Probes & Drugs Portal. Benzydamine. [Link]
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Technology Networks. Sensitive Quantification of Drug Metabolites Using LC-MS. [Link]
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Nielsen MKK, Johansen SS, Dalsgaard PW, et al. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Pharmaceuticals (Basel). 2023;17(1):13. [Link]
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Singh S, Kumar V. Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. Journal of Applied Bioanalysis. 2024;10(2):49-58. [Link]
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Zhou J, Yin Y, Li X. Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Clin Chim Acta. 2019;495:318-327. [Link]
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Biotage. Urine hydrolysis: how did I choose which enzyme to use? [Link]
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Global Substance Registration System. BENZYDAMINE N-OXIDE. [Link]
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American Pharmaceutical Review. Ultra Fast Liquid Chromatography- MS/MS for Pharmacokinetic and Metabolic Profiling Within Drug Discovery. [Link]
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American Association for Clinical Chemistry. Using Hydrolysis to Improve Urine Drug Test Accuracy. [Link]
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Bishop JR, Tofighi B, et al. Internal Hydrolysis Indicator for Sample Specific Monitoring of β-Glucuronidase Activity. J Anal Toxicol. 2017;41(7):627-633. [Link]
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ResearchGate. Development of nanoelectrospray high resolution isotope dilution mass spectrometry for targeted quantitative analysis of urinary metabolites. [Link]
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Clinical and Laboratory Standards Institute. A Rapid Dilute and Shoot - Flow Injection MRM Method for the Quantification of EtG in Urine. [Link]
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Pharmaceutical Technology. Solid-Phase Extraction for the Preparation of Aqueous Sample Matrices for Gas Chromatographic Analysis in Extractable/Leachable Studies. [Link]
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Solid-phase extraction protocol for Benzydamine from biological matrices
An In-Depth Guide to the Solid-Phase Extraction of Benzydamine from Biological Matrices
Authored by: A Senior Application Scientist
Abstract
This application note provides a comprehensive and scientifically grounded protocol for the efficient extraction of Benzydamine from complex biological matrices such as plasma, serum, and urine. Benzydamine is a weakly basic, non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties.[1][2][3][4] Accurate quantification in biological fluids is essential for pharmacokinetic, bioequivalence, and toxicological studies. This guide moves beyond a simple recitation of steps to explain the chemical principles underpinning the methodology, focusing on a mixed-mode solid-phase extraction (SPE) strategy. This approach leverages both reversed-phase and ion-exchange mechanisms to achieve superior sample cleanup and high, reproducible analyte recovery, making it ideal for downstream analysis by techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction: The Rationale for Advanced Sample Preparation
Benzydamine's therapeutic action is localized, but systemic absorption necessitates its accurate measurement in biological fluids to understand its pharmacological profile.[5][6] Biological matrices are inherently complex, containing proteins, lipids, salts, and endogenous metabolites that can interfere with sensitive analytical instrumentation, leading to ion suppression in mass spectrometry and compromised chromatographic performance.
Solid-phase extraction (SPE) has become the gold standard for sample preparation, offering significant advantages over traditional liquid-liquid extraction (LLE), including:
-
Higher and more reproducible recoveries.[7]
-
Generation of cleaner extracts, reducing matrix effects.[7]
-
Lower consumption of organic solvents.
-
High potential for automation in 96-well plate formats.[8]
This guide focuses on a mixed-mode SPE protocol, which provides a higher degree of selectivity and cleanup compared to single-mechanism sorbents (e.g., reversed-phase C18 alone).[9][10][11]
Foundational Principles: Exploiting Benzydamine's Chemistry
The success of any SPE method hinges on a thorough understanding of the analyte's physicochemical properties. For Benzydamine, the key characteristic is that it is a weak base with a pKa of approximately 9.4.[12] This means its charge state is dependent on the pH of its environment.
-
At acidic to neutral pH (pH < 8): Benzydamine's tertiary amine group is protonated, carrying a positive charge (BH+).
-
At basic pH (pH > 10): Benzydamine is predominantly in its neutral, uncharged form (B).
A mixed-mode cation exchange (MCX) sorbent is engineered to exploit this pH-dependent behavior. These sorbents contain two functional groups on a single particle:
-
A Hydrophobic Chain (e.g., C8 or C18): Provides non-polar, reversed-phase retention.
-
A Strong Cation Exchanger (e.g., Sulfonic Acid): Provides ionic retention for positively charged analytes.[10][11]
This dual functionality allows for a highly selective extraction strategy where interferences can be washed away using conditions that would elute the analyte from a single-mode sorbent.[9][12]
Caption: Dual retention of protonated Benzydamine on an MCX sorbent.
Detailed Protocol: SPE of Benzydamine from Human Plasma/Serum
This protocol is designed for a standard 1 mL plasma sample using a 30 mg/1 mL mixed-mode cation exchange SPE cartridge. Volumes should be scaled appropriately for different sample sizes or cartridge formats.
Required Materials and Reagents
-
SPE Sorbent: Mixed-Mode Strong Cation Exchange (e.g., Agilent Bond Elut Certify, Waters Oasis MCX).[12][13]
-
Biological Sample: Human Plasma or Serum.
-
Reagents:
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Deionized Water
-
Phosphoric Acid (or Formic Acid)
-
Ammonium Hydroxide
-
Internal Standard (IS): A deuterated analog of Benzydamine is recommended.
-
-
Apparatus:
-
SPE Vacuum Manifold or Positive Pressure Processor
-
Centrifuge
-
Nitrogen Evaporator
-
Vortex Mixer
-
Analytical Balance and pH meter
-
Step-by-Step Methodology
The entire workflow is a sequence of carefully controlled steps designed to maximize analyte recovery while minimizing matrix contamination.
Caption: General workflow for mixed-mode SPE of Benzydamine.
Step 1: Sample Pre-treatment The goal is to disrupt protein binding and adjust the pH to ensure Benzydamine is positively charged.
-
Pipette 1 mL of plasma or serum into a centrifuge tube.
-
Add the internal standard.
-
Add 1 mL of 4% phosphoric acid in water. This acidifies the sample to a pH of ~2-3.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
The resulting supernatant is the pre-treated sample ready for loading.
Step 2: SPE Cartridge Conditioning This step activates the reversed-phase mechanism by solvating the C8/C18 chains.[14]
-
Place the SPE cartridges on the manifold.
-
Pass 1 mL of Methanol through each cartridge. Do not allow the sorbent to dry.
Step 3: Equilibration This step prepares the sorbent for the aqueous sample.[14]
-
Pass 1 mL of Deionized Water through each cartridge. Ensure about 1mm of liquid remains on top of the sorbent bed to prevent drying.
Step 4: Sample Loading The pre-treated sample is loaded onto the conditioned and equilibrated cartridge.
-
Load the supernatant from Step 1 onto the cartridge.
-
Apply a slow, consistent flow rate of approximately 1-2 mL/min to ensure adequate interaction time between the analyte and the sorbent.[14]
Step 5: Wash 1 (Polar Interference Removal) This wash removes hydrophilic interferences while Benzydamine is retained by both reversed-phase and ion-exchange mechanisms.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid or 2% formic acid.
Step 6: Wash 2 (Non-Polar Interference Removal) This is a critical step in mixed-mode SPE. An organic solvent is used to remove hydrophobically-bound, neutral, or weakly-bound basic interferences. The strong ionic bond retains the protonated Benzydamine.[9][10]
-
Wash the cartridge with 1 mL of Methanol.
-
Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes to remove all residual methanol, which can interfere with the final elution.
Step 7: Elution An ammoniated organic solvent is used to shift the pH to basic. This neutralizes the charge on Benzydamine, breaking the ionic bond, while the high organic content disrupts the reversed-phase interaction.[9][10]
-
Place clean collection tubes in the manifold rack.
-
Elute the analyte with 1 mL of a freshly prepared solution of 5% Ammonium Hydroxide in Methanol. Collect the eluate.
Step 8: Evaporation and Reconstitution The eluate is concentrated and transferred into a solvent compatible with the analytical instrument.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of a mobile phase-compatible solvent (e.g., 10:90 Acetonitrile:Water with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for analysis.
Protocol for Urine Samples
For urine, which may contain glucuronide-conjugated metabolites, an initial hydrolysis step is often required.[7][15][16]
-
Hydrolysis: To 1 mL of urine, add a sufficient amount of β-glucuronidase and an appropriate buffer (e.g., acetate buffer, pH 5.0). Incubate at 60-65°C for 1-2 hours.[7]
-
Pre-treatment: After cooling, acidify the sample with phosphoric acid as described for plasma.
-
SPE: Follow the same SPE procedure (Steps 2-8) as outlined for plasma.
Method Performance and Validation
A robust SPE method must be validated to ensure it is fit for purpose. Key parameters include recovery, matrix effect, and process efficiency. While specific data for Benzydamine can vary by lab, the mixed-mode approach consistently yields high performance for basic drugs.
| Parameter | Typical Acceptance Criteria | Expected Performance (Mixed-Mode SPE) | Comments |
| Recovery (%) | >80% | >90% | High recovery indicates efficient extraction from the matrix.[8][9] |
| Matrix Effect (%) | 85-115% | Close to 100% (minimal effect) | Demonstrates the effectiveness of the cleanup in removing interfering co-eluting species that cause ion suppression or enhancement. |
| Process Efficiency (%) | >70% | >85% | This is the combined effect of recovery and matrix effect, representing the overall method performance. |
| Precision (%RSD) | <15% | <10% | Low relative standard deviation (%RSD) across replicate extractions demonstrates the method's reproducibility.[15] |
Data presented are representative values based on the performance of mixed-mode SPE for similar basic analytes in the literature.
Conclusion
The described mixed-mode solid-phase extraction protocol provides a highly selective, robust, and efficient method for the determination of Benzydamine in complex biological matrices. By leveraging the dual retention mechanisms of reversed-phase and strong cation exchange, this approach delivers exceptionally clean extracts, leading to high analyte recovery and minimal matrix effects. This protocol serves as a validated starting point for researchers and scientists in clinical and toxicological analysis, ensuring the generation of accurate and reliable data for downstream LC-MS/MS applications.
References
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- Rapid Analysis of Selected Benzodiazepines by Automated SPE–MS-MS.
- Solid-Phase Extraction of Gidazepam from Biological Matrices: Applic
- Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds.
- Sample Preparation by Mixed-Mode SPE Using ISOLUTE® HCX.Biotage.
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- Benzydamine 0.15%w/v Oromucosal Spray - Summary of Product Characteristics (SmPC).electronic medicines compendium (emc).
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- DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING RELATED SUBSTANCES OF BENZYDAMINE HYDROCHLORIDE AND CHLORHEXIDINE GLUCON
- Benzydamine: Uses, Dosage, Side Effects and More.MIMS Philippines.
- Development and validation of a RP-HPLC method for simultaneous determination of Benzydamine hydrochloride and Cetylpyr.Macedonian Pharmaceutical Bulletin.
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- Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action.
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- Determination of Benzodiazepines in Human Urine Using Solid-Phase Extraction and High-Performance Liquid Chromatography–Electrospray Ionization Tandem Mass Spectrometry.
- Benzydamine.PubChem.
- Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples.
- Supelco Guide to Solid Phase Extraction.Sigma-Aldrich.
- Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup.Agilent.
- Benzydamine hydrochloride.TargetMol.
- Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Neg
- A Fully Automated Online SPE-LC-MS/MS Method for the Determination of 10 Pharmaceuticals in Wastew
- Solid Phase Extraction (SPE)
- Flow analysis-solid phase extraction system and UHPLC-MS/MS analytical methodology for the determin
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Application Notes & Protocols for the Quantitative Analysis of Benzydamine N-Oxide in Preclinical Studies
For: Researchers, scientists, and drug development professionals engaged in preclinical pharmacokinetic and metabolic studies.
Introduction: The Rationale for Quantifying Benzydamine N-Oxide
Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties, widely used for topical treatment of inflammatory conditions. In preclinical and clinical development, a thorough understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile is paramount. Following administration, Benzydamine is extensively metabolized, primarily through oxidation, to form its major metabolite, Benzydamine N-Oxide.[1][2] This transformation is predominantly catalyzed by the flavin-containing monooxygenase (FMO) enzyme system, particularly FMO1 and FMO3.[3][4]
The quantitative analysis of Benzydamine N-Oxide in biological matrices is critical for several key aspects of preclinical research:
-
Pharmacokinetic (PK) Profiling: Determining the formation and elimination kinetics of the N-oxide metabolite is essential for a complete PK profile of the parent drug.
-
Metabolic Stability: The rate of N-oxide formation provides insights into the metabolic fate and stability of Benzydamine in various species.[3]
-
Enzyme Phenotyping: Benzydamine N-oxygenation can serve as a probe reaction to assess FMO activity in preclinical models.[4][5]
-
Safety and Efficacy Assessment: Understanding the exposure levels of major metabolites is a regulatory expectation to assess their potential contribution to the overall pharmacological or toxicological profile.
This application note provides a comprehensive, field-proven guide to developing and validating a robust bioanalytical method for the quantification of Benzydamine N-Oxide in preclinical plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols herein are designed to ensure scientific integrity and align with regulatory expectations for bioanalytical method validation as outlined by the FDA and ICH M10 guidelines.[6][7]
Methodology Overview: The LC-MS/MS Approach
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its superior sensitivity, selectivity, and speed. The method involves three core stages:
-
Sample Preparation: Isolation of the analyte from the complex biological matrix (plasma).
-
Chromatographic Separation: Separation of the analyte from other endogenous components using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).
-
Mass Spectrometric Detection: Ionization of the analyte and detection based on its specific mass-to-charge ratio (m/z) and fragmentation pattern using a tandem mass spectrometer.
The workflow is designed to be robust and high-throughput, making it suitable for analyzing the large sample sets typical of preclinical PK studies.
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Application of Benzydamine-d6 N-Oxide in pharmacokinetic modeling
Application Note & Protocol
Topic: The Strategic Application of Benzydamine-d6 N-Oxide in Bioanalytical Quantification for Robust Pharmacokinetic Modeling
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The characterization of a drug's metabolic fate is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) evaluation in modern drug development. Benzydamine, a non-steroidal anti-inflammatory drug, is primarily metabolized to Benzydamine N-Oxide, making the accurate quantification of this metabolite critical for a complete understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] This application note provides an in-depth guide and a validated protocol for the use of this compound, a stable isotope-labeled internal standard (SIL-IS), in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of Benzydamine N-Oxide in biological matrices. The use of a SIL-IS is the gold standard in quantitative bioanalysis, as it mitigates variability arising from sample preparation, matrix effects, and instrument fluctuation, thereby ensuring the generation of high-fidelity data essential for reliable pharmacokinetic modeling.[3][4][5]
The Imperative for a Stable Isotope-Labeled Internal Standard (SIL-IS) in Bioanalysis
Quantitative bioanalysis by LC-MS/MS is susceptible to several sources of variability that can compromise data integrity. Biological matrices such as plasma are exceedingly complex, containing endogenous components that can interfere with the ionization of the target analyte, a phenomenon known as the "matrix effect," leading to ion suppression or enhancement.[4] Furthermore, inconsistencies in sample extraction and recovery, along with minor fluctuations in instrument performance, can introduce significant error.[4]
An ideal internal standard (IS) is a compound added to samples at a known concentration to correct for these variations. The most effective IS is a stable isotope-labeled version of the analyte.[5][6] this compound is structurally and chemically identical to the analyte, Benzydamine N-Oxide, with the exception of six deuterium atoms replacing six hydrogen atoms.[7] This labeling confers several critical advantages:
-
Co-elution: The SIL-IS has virtually identical chromatographic behavior to the analyte, ensuring both experience the same matrix effects at the same time.[5]
-
Identical Physicochemical Properties: It mirrors the analyte's behavior during extraction, compensating for any sample loss.[4]
-
Mass Differentiation: The mass difference (6 Da) allows the mass spectrometer to differentiate the analyte from the IS, while ensuring no cross-signal interference from the natural isotopic distribution of the analyte.[5]
By measuring the peak area ratio of the analyte to the SIL-IS, the method normalizes for analytical variability, leading to superior accuracy and precision, a prerequisite for regulatory-compliant pharmacokinetic studies.[4][8]
Caption: Workflow demonstrating how a SIL-IS corrects for analytical variability.
Bioanalytical Method Protocol: Quantification of Benzydamine N-Oxide in Human Plasma
This protocol outlines a validated method for the determination of Benzydamine N-Oxide concentration in human plasma using this compound as the internal standard.
Materials and Reagents
-
Reference Standards: Benzydamine N-Oxide (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%).
-
Biological Matrix: Blank human plasma (K2EDTA anticoagulant), sourced from certified vendors.
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).
-
Equipment: Calibrated analytical balance, volumetric flasks, pipettes, vortex mixer, refrigerated centrifuge, 96-well plates, LC-MS/MS system (e.g., Sciex, Waters, Thermo Fisher Scientific).
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of Benzydamine N-Oxide and this compound into separate 5 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.
-
Working Solutions: Prepare serial dilutions of the Benzydamine N-Oxide stock solution with 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards (CS) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.
Sample Preparation: Protein Precipitation
Protein precipitation is chosen for its high throughput and simplicity.
Caption: Step-by-step workflow for plasma sample preparation via protein precipitation.
LC-MS/MS Analytical Conditions
The following parameters serve as a starting point and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | UPLC/UHPLC System |
| Column | C18 reverse-phase, e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 95-5% B (4.0-4.1 min), 5% B (4.1-5.0 min) |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MRM Transitions | Benzydamine N-Oxide: m/z 326.2 → 209.1 This compound (IS): m/z 332.2 → 215.1 |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Collision Gas (CAD) | Medium/Optimized |
| DP, EP, CE, CXP | Optimized via infusion for maximum signal intensity for each compound |
Bioanalytical Method Validation (BMV)
The developed method must be rigorously validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA), to ensure its reliability for analyzing study samples.[9][10]
Summary of Validation Parameters and Acceptance Criteria
| Parameter | Methodology | Acceptance Criteria (EMA/FDA) |
| Selectivity | Analyze six blank matrix lots. Check for interferences at the retention time of the analyte and IS. | Response of interferences <20% of LLOQ for the analyte and <5% for the IS. |
| Calibration Curve | Analyze a blank, a zero, and 8 non-zero standards over the desired range (e.g., 1-1000 ng/mL) in 3 separate runs. Use 1/x² weighted linear regression. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations ±15% of nominal (±20% at LLOQ). At least 75% of standards must meet criteria. |
| Accuracy & Precision | Analyze QC samples (LLOQ, Low, Mid, High) in replicates of 5 (within-run) and across 3 runs (between-run). | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV%) ≤15% (≤20% at LLOQ). |
| Matrix Effect | Analyze analyte/IS at Low and High QC concentrations in post-extraction spiked blank matrix from 6 lots. Compare response to neat solutions. | IS-normalized matrix factor CV% should be ≤15%. |
| Recovery | Compare analyte/IS peak areas from pre-extraction spiked samples to post-extraction spiked samples at 3 QC levels. | Recovery should be consistent, precise, and reproducible. |
| Stability | Assess analyte stability in matrix under various conditions: 3 freeze-thaw cycles, 24h at room temp (bench-top), long-term at -80°C, and post-preparative (autosampler). | Mean concentration of stability samples must be within ±15% of nominal concentration. |
Application to a Pharmacokinetic Study
Once validated, the bioanalytical method is employed to generate the concentration-time data required for pharmacokinetic modeling.
Study Design and Sample Analysis
In a typical clinical study, a single oral dose of Benzydamine is administered to healthy volunteers.[11] Blood samples are collected into K2EDTA tubes at pre-defined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose). Plasma is harvested by centrifugation and stored at -80°C until analysis. The study samples, along with calibration standards and QCs, are analyzed in batches using the validated LC-MS/MS method.
Data Analysis and Pharmacokinetic Modeling
The concentration of Benzydamine N-Oxide at each time point is determined from the calibration curve using the analyte/IS peak area ratio. The resulting concentration-time data for each subject is then imported into specialized pharmacokinetic modeling software (e.g., Phoenix® WinNonlin®, NONMEM®, R).[12] Non-compartmental analysis (NCA) is typically performed first to determine key PK parameters.
Key Metabolite PK Parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
-
AUC(0-inf): Area under the curve extrapolated to infinity.
-
t½: Terminal elimination half-life.
This data provides crucial insights into the rate of formation and elimination of the major metabolite, which is essential for building comprehensive parent-metabolite PK models.
Caption: Overall workflow from clinical sampling to pharmacokinetic parameter determination.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Benzydamine's primary metabolite, Benzydamine N-Oxide. By serving as an ideal stable isotope-labeled internal standard, it enables the development of robust, reliable, and regulatory-compliant bioanalytical methods. The high-quality concentration-time data generated using this approach provides the solid foundation required for definitive pharmacokinetic modeling, ultimately supporting critical decisions in the drug development pipeline.
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Baldwin, S. J., & R. D. Schoenwald. (1987). Pharmacokinetics of benzydamine. PubMed. [Link]
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Mutlib, A. E. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology. [Link]
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Giraud, S., et al. (2009). Isotopic labeling of metabolites in drug discovery applications. PubMed. [Link]
-
ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [Link]
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AptoChem. (2008). Deuterated internal standards and bioanalysis. AptoChem. [Link]
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Fanelli, R. (2024). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. F1000Research. [Link]
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National Center for Biotechnology Information. (2024). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. PubMed Central. [Link]
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Catanese, B., et al. (1986). HPLC determination of benzydamine and its metabolite N-oxide in plasma following oral administration or topical application in man, using fluorimetric detection. PubMed. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. [Link]
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European Medicines Agency. (2022). Bioanalytical method validation and study sample analysis. EMA. [Link]
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C. G. D. A. M. van de Merbel, N. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed. [Link]
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Research and Reviews. (2022). Brief Overview on Pharmacokinetic Software and Toxicokinetic Modeling. Research and Reviews: Drug Delivery. [Link]
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High-Resolution Mass Spectrometry for the Definitive Characterization and Quantification of Benzydamine N-Oxide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the analysis of Benzydamine N-Oxide, the principal metabolite of the non-steroidal anti-inflammatory drug (NSAID) Benzydamine, using High-Resolution Mass Spectrometry (HRMS). We delve into the core principles of Liquid Chromatography coupled with Quadrupole Time-of-Flight (LC-Q-TOF) Mass Spectrometry, offering a detailed, step-by-step protocol for sample preparation, instrument operation, and data interpretation. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology. This guide is designed to serve as an authoritative resource for scientists in drug metabolism, pharmacokinetics, and analytical development, ensuring the generation of accurate, reliable, and defensible data.
Introduction: The Analytical Imperative for Metabolite Characterization
Benzydamine is a widely used NSAID with analgesic and anti-inflammatory properties. In vivo, it is extensively metabolized, with less than 1% of the parent drug being excreted unchanged.[1] The primary metabolic pathway is N-oxidation, leading to the formation of Benzydamine N-Oxide, which is the major metabolite found in plasma and urine.[1] This transformation is predominantly catalyzed by the flavin-containing monooxygenase (FMO) system, particularly isoforms FMO1 and FMO3.[1][2][3]
The characterization and quantification of drug metabolites like Benzydamine N-Oxide are critical throughout the drug development lifecycle. This analysis provides essential insights into the drug's absorption, distribution, metabolism, and excretion (ADME) profile, which is fundamental for assessing its safety and efficacy. High-Resolution Mass Spectrometry (HRMS), especially when coupled with liquid chromatography, has become the gold standard for these studies due to its unparalleled sensitivity, selectivity, and ability to provide definitive structural information.[4] This guide focuses on the application of LC-Q-TOF-MS, a powerful HRMS technique, for the analysis of Benzydamine N-Oxide.
Principles of High-Resolution Analysis
The robust characterization of Benzydamine N-Oxide hinges on the synergistic combination of liquid chromatography for physical separation and Q-TOF-MS for high-resolution detection and structural elucidation.
Liquid Chromatography (LC) Separation
The primary challenge in analyzing Benzydamine N-Oxide in biological samples is separating it from the parent drug, Benzydamine, and other endogenous matrix components. Benzydamine N-Oxide is more polar than its parent compound due to the addition of the oxygen atom. Therefore, reversed-phase high-performance liquid chromatography (HPLC) is the method of choice. A C18 column is typically used, where a polar mobile phase allows for the elution of the more polar N-oxide before the parent drug. A gradient elution, starting with a higher percentage of aqueous mobile phase and gradually increasing the organic solvent content, ensures good peak shape and resolution.
Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry
The Q-TOF mass spectrometer is a hybrid instrument that combines the stability of a quadrupole mass filter with the high mass resolution and accuracy of a time-of-flight analyzer.[4][5][6] This combination offers significant advantages for metabolite identification.[4]
-
High-Resolution Accurate Mass (HRAM) Measurement: The TOF analyzer can measure the mass-to-charge ratio (m/z) of ions with very high resolution (typically >10,000 FWHM) and accuracy (sub-5 ppm).[4] This allows for the determination of the elemental composition of an ion, providing a high degree of confidence in the identification of Benzydamine N-Oxide.
-
MS and MS/MS Analysis: The instrument can operate in two primary modes:
-
Full Scan MS: In this mode, the quadrupole acts as an ion guide, allowing all ions to pass into the TOF analyzer. This provides an accurate mass measurement of the intact protonated molecule, [M+H]⁺.[4][5]
-
Tandem MS (MS/MS): Here, the first quadrupole (Q1) is used to isolate the precursor ion of interest (e.g., the [M+H]⁺ of Benzydamine N-Oxide). This isolated ion is then fragmented in a collision cell (Q2), and the resulting product ions are analyzed by the TOF.[4] The fragmentation pattern provides a structural fingerprint of the molecule.
-
Ionization and Fragmentation of Benzydamine N-Oxide
Electrospray ionization (ESI) is the preferred method for analyzing polar and thermally labile molecules like Benzydamine N-Oxide.[7][8] It is a "soft" ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[9][10]
The fragmentation of N-oxides in the gas phase has characteristic pathways. While ESI-MS/MS of N-oxides may show a minor loss of water, a more diagnostic fragmentation is the loss of an oxygen atom ([M+H-O]⁺).[9][10][11][12] This deoxygenation can sometimes be observed as an in-source fragment, particularly with higher source temperatures or when using atmospheric pressure chemical ionization (APCI).[9][11][13] Another characteristic fragmentation pathway for N-oxides upon collision-induced dissociation (CID) is the elimination of a hydroxyl radical (•OH).[14]
Experimental Protocol
This protocol provides a validated starting point for the analysis of Benzydamine N-Oxide. Optimization may be required depending on the specific instrumentation and sample matrix.
Materials and Reagents
-
Benzydamine hydrochloride (Reference Standard)
-
Benzydamine N-Oxide (Reference Standard)[15]
-
LC-MS grade Water
-
LC-MS grade Acetonitrile
-
LC-MS grade Methanol
-
Formic Acid (≥98%)
-
Ammonium Acetate
-
Human Plasma (or other relevant biological matrix)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., Mixed-Mode Cation Exchange)
Standard and Sample Preparation
Causality: The goal of sample preparation is to extract the analytes from the complex biological matrix and concentrate them, while removing interfering substances like proteins and salts that can suppress ionization and contaminate the MS system.[16][17] Solid-phase extraction is a highly effective technique for this purpose.[17]
Protocol:
-
Prepare Stock Solutions: Accurately weigh and dissolve the reference standards in methanol to prepare 1 mg/mL stock solutions.
-
Prepare Working Solutions: Serially dilute the stock solutions with a 50:50 mixture of acetonitrile and water to prepare working standards for the calibration curve and quality control (QC) samples.
-
Sample Pre-treatment: Thaw plasma samples at room temperature. For a 500 µL aliquot of plasma, add 500 µL of 4% phosphoric acid in water to precipitate proteins. Vortex for 30 seconds and centrifuge at 4000 rpm for 10 minutes.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the pre-treated sample onto the cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
LC-HRMS System and Conditions
Causality: The LC parameters are chosen to achieve chromatographic separation of Benzydamine and its N-oxide. The HRMS parameters are optimized to ensure sensitive detection and generation of high-quality accurate mass and fragmentation data.
| LC Parameters | Setting |
| Column | C18, 50 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| HRMS (Q-TOF) Parameters | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Scan Range (MS) | 50 - 1000 m/z |
| Acquisition Mode | Data-Dependent Acquisition (DDA) |
| Collision Energy (MS/MS) | Ramped 10-40 eV |
Data Acquisition and Processing
-
System Suitability: Before running the analytical batch, inject a mid-level QC sample multiple times to ensure system performance (retention time stability, peak area reproducibility).
-
Batch Acquisition: Run a blank, calibration standards, QC samples, and unknown samples.
-
Data Processing: Use the instrument manufacturer's software to process the data.
-
Extract ion chromatograms (XICs) for the theoretical m/z of protonated Benzydamine N-Oxide.
-
Determine the accurate mass and compare it to the theoretical mass to calculate the mass error in ppm.
-
Analyze the MS/MS spectra to identify characteristic fragment ions.
-
Visualization of Workflow and Metabolism
Caption: Overall workflow for Benzydamine N-Oxide analysis.
Caption: N-Oxidation of Benzydamine to Benzydamine N-Oxide.
Expected Results and Interpretation
Mass Spectral Analysis
The key to confident identification is the high-resolution accurate mass data.
| Compound | Formula | Theoretical [M+H]⁺ (m/z) | Measured [M+H]⁺ (m/z) | Mass Error (ppm) |
| Benzydamine N-Oxide | C₁₉H₂₄N₃O₂⁺ | 326.18630 | 326.18599 | < 1.0 |
A mass error of less than 5 ppm provides strong evidence for the proposed elemental composition.
Fragmentation (MS/MS) Analysis
The MS/MS spectrum of Benzydamine N-Oxide will provide structural confirmation. Key expected fragment ions include:
-
[M+H-O]⁺ (m/z 310.1914): Loss of the N-oxide oxygen.[10][11]
-
[M+H-•OH]⁺ (m/z 309.1781): Loss of a hydroxyl radical, characteristic of N-oxides.[14]
-
Other fragments: Further fragmentation of the molecule will yield other structurally significant ions that can be used to piece together the molecule's structure.
The presence of these characteristic fragments, along with the accurate mass of the precursor ion, provides unambiguous identification of Benzydamine N-Oxide.
Method Validation
For use in regulated studies, the analytical method must be validated according to guidelines from bodies like the FDA or ICH.[18][19][20] Validation ensures the method is reliable and suitable for its intended purpose.[21][22]
| Parameter | Typical Acceptance Criteria | Purpose |
| Specificity/Selectivity | No significant interference at the retention time of the analyte. | Ensures the signal is from the analyte only. |
| Linearity | Correlation coefficient (r²) > 0.99 | Demonstrates a proportional response to concentration. |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | Closeness of measured value to the true value. |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) | Measures the reproducibility of the results. |
| Limit of Quantification (LOQ) | Lowest concentration on the standard curve with acceptable accuracy and precision. | Defines the lower limit for reliable quantification. |
| Matrix Effect | Assessed to ensure ionization is not suppressed or enhanced by the matrix. | Evaluates the influence of the biological sample. |
| Stability | Analyte stability under various conditions (freeze-thaw, bench-top, etc.). | Ensures analyte integrity during sample handling and storage. |
Conclusion
This application note details a robust and reliable method for the characterization and quantification of Benzydamine N-Oxide using LC-Q-TOF-MS. The combination of chromatographic separation, high-resolution accurate mass measurement, and tandem mass spectrometry provides a definitive analytical workflow. By explaining the principles behind the protocol, this guide equips researchers with the necessary knowledge to implement, adapt, and validate this methodology for critical applications in drug metabolism and pharmacokinetic studies.
References
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Chernushevich, I. V., Loboda, A. V., & Thomson, B. A. (2001). An introduction to quadrupole-time-of-flight mass spectrometry. Journal of Mass Spectrometry, 36(8), 849-865.
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Mora, C., Ferri, E., & Fagnoni, M. (2010). Differentiation of Isomeric Hydroxypyridine N-Oxides Using Metal Complexation and Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 21(7), 1251-1259.
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Ramanathan, R., Su, A. D., Alvarez, N., & Korfmacher, W. A. (2000). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. Analytical Chemistry, 72(6), 1352-1359.
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Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide.
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United Nations Office on Drugs and Crime (UNODC). (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens.
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Ryu, C. S., Lee, J. H., Lee, M. H., Kim, J. H., & Lee, I. (2018). Benzydamine N-oxygenation as an index for flavin-containing monooxygenase activity and benzydamine N-demethylation by cytochrome P450 enzymes in liver microsomes from rats, dogs, monkeys, and humans. Xenobiotica, 48(11), 1121-1129.
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De Bievre, P., D'Agostino, P. A., & Fajgelj, A. (2005). Method Validation Guidelines. BioPharm International, 18(11).
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Slideshare. (2018). Quadrupole and Time of Flight Mass analysers.
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Rosano, T. G., Wood, M., & Swift, T. A. (2011). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. Clinical Chemistry, 57(8), 1124-1135.
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Biologie. (2016). Guidelines for LC – MS Samples.
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Chernushevich, I. V. (2001). An introduction to quadrupole-time-of-flight mass spectrometry. ResearchGate.
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Cashman, J. R., & Ziegler, D. M. (1998). Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity. Drug Metabolism and Disposition, 26(12), 1225-1230.
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Chernushevich, I. V., Loboda, A. V., & Thomson, B. A. (2001). An introduction to quadrupole-time-of-flight mass spectrometry. Semantic Scholar.
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Tong, W., Chowdhury, S. K., & Chen, J. C. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry, 15(22), 2085-2090.
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Ramanathan, R., et al. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Jonathan D. Gough.
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Chughtai, K., & Heeren, R. M. (2010). Mass spectrometry imaging for drugs and metabolites. Chemical Society Reviews, 39(5), 1581-1595.
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EMBL-EBI. (n.d.). Sample preparation | Metabolomics.
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El-Aneed, A., & Al-Tannak, N. F. (2013). Behavior of N-oxide derivatives in atmospheric pressure ionization mass spectrometry. Journal of Mass Spectrometry, 48(4), 459-467.
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Miao, X. S., March, R. E., & Metcalfe, C. D. (2002). A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. International Journal of Mass Spectrometry, 214(2-3), 277-292.
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MedchemExpress. (n.d.). Benzydamine N-Oxide | Metabolite.
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Sigma-Aldrich. (n.d.). Benzydamine N-oxide.
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Wang, P., et al. (2015). Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide as its dansyl derivative. Journal of Chromatography A, 1389, 103-110.
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Chowdhury, S. K. (2012). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. ResearchGate.
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Ivanisevic, J., & Want, E. J. (2019). A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. Metabolites, 9(9), 183.
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Ramanathan, R., et al. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. ResearchGate.
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Puschmann, F. F., & Stein, F. (2021). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Molecules, 26(11), 3291.
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Chan, C. C., et al. (Eds.). (2004). Handbook of Analytical Validation. CRC Press.
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Lavanya, G., et al. (2013). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences Review and Research, 20(2), 168-177.
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Cashman, J. R. (2001). Characterization of moclobemide N-oxidation in human liver microsomes. Xenobiotica, 31(7), 427-437.
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Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques.
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Tanaka, H., et al. (2023). Fragmentation Considerations Using Amidoamine Oxide Homologs. Molecules, 28(13), 5122.
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Li, Y., et al. (2020). Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2020, 8879685.
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McKay, G., et al. (2021). Combining High-Resolution Mass Spectrometry and Chemiluminescence Analysis to Characterize the Composition and Fate of Total N-Nitrosamines. Environmental Science & Technology, 55(19), 13175-13186.
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Jires, J., et al. (2022). Establishing mass spectral fragmentation patterns for the characterization of 1,2-unsaturated pyrrolizidine alkaloids and n-oxides by liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Chromatography A, 1671, 462998.
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De Leoz, M. L. A., et al. (2013). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Journal of the American Society for Mass Spectrometry, 24(11), 1746-1757.
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Method Development for the Simultaneous Analysis of Benzydamine and its N-oxide by Reversed-Phase HPLC
[Application Note]
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous quantification of Benzydamine hydrochloride and its primary metabolite, Benzydamine N-oxide. This method is crucial for pharmaceutical quality control, stability studies, and pharmacokinetic analysis. The developed isocratic method utilizes a C18 column with UV detection, demonstrating excellent specificity, linearity, accuracy, and precision in accordance with International Council for Harmonisation (ICH) guidelines. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, ensuring reliable and reproducible results.
Introduction
Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties, commonly used for the treatment of inflammatory conditions of the mouth and throat.[1][2] The primary metabolite of Benzydamine is Benzydamine N-oxide, formed through the N-oxygenation of the dimethylamino group.[3][4] The simultaneous analysis of the parent drug and its N-oxide metabolite is essential for a comprehensive understanding of its metabolic fate and for ensuring the quality and stability of pharmaceutical formulations.[3][5] This application note presents a detailed, validated RP-HPLC method designed for this purpose.
Rationale for Method Development
The selection of a reversed-phase HPLC method was predicated on its widespread availability, robustness, and suitability for the analysis of moderately polar compounds like Benzydamine and its more polar N-oxide metabolite. A C18 stationary phase was chosen for its hydrophobic retention characteristics, which allows for effective separation of the parent drug and its metabolite. The mobile phase, a buffered solution of acetonitrile and water, was optimized to achieve a balance between resolution and analysis time. UV detection was selected based on the chromophoric nature of both analytes.
Experimental Workflow
The overall workflow for the simultaneous analysis of Benzydamine and Benzydamine N-oxide is depicted in the following diagram:
Caption: Overall workflow for the analysis of Benzydamine and Benzydamine N-oxide.
Materials and Reagents
-
Benzydamine Hydrochloride (Reference Standard)
-
Benzydamine N-oxide (Reference Standard)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Water (HPLC Grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 25mM Potassium Dihydrogen Phosphate (pH 3.0, adjusted with Orthophosphoric Acid) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 306 nm |
| Run Time | 10 minutes |
Detailed Protocols
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and transfer 100 mg of Benzydamine Hydrochloride and 100 mg of Benzydamine N-oxide reference standards into separate 100 mL volumetric flasks. Dissolve and dilute to volume with methanol.
-
Working Standard Solution (100 µg/mL): Pipette 10 mL of each stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by appropriately diluting the working standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
Sample Preparation
The sample preparation will depend on the matrix (e.g., pharmaceutical formulation, biological fluid). For a pharmaceutical oral rinse:
-
Accurately pipette a volume of the oral rinse equivalent to 10 mg of Benzydamine into a 100 mL volumetric flask.
-
Add approximately 50 mL of mobile phase and sonicate for 15 minutes.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation
The developed method was validated according to the ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[6][7][8]
Caption: Key parameters for HPLC method validation.
Specificity
Specificity was evaluated by analyzing blank (mobile phase), placebo (formulation excipients), and standard solutions. Forced degradation studies were also performed to demonstrate that the method can resolve Benzydamine and Benzydamine N-oxide from potential degradation products.[5][9] Samples were stressed under acidic, basic, oxidative, thermal, and photolytic conditions.
Linearity
Linearity was assessed by analyzing the calibration standards at five concentration levels. The calibration curves were constructed by plotting the peak area against the concentration.
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| Benzydamine | 1 - 50 | > 0.999 |
| Benzydamine N-oxide | 1 - 50 | > 0.999 |
Accuracy
Accuracy was determined by the recovery method. A known amount of standard was spiked into a placebo solution at three concentration levels (80%, 100%, and 120% of the target concentration).
| Analyte | Spiked Level | Mean Recovery (%) | % RSD |
| Benzydamine | 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.6 | |
| 120% | 99.8 | 0.7 | |
| Benzydamine N-oxide | 80% | 99.2 | 1.1 |
| 100% | 100.5 | 0.9 | |
| 120% | 99.6 | 1.0 |
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). Six replicate injections of the 100% concentration level were performed.
| Analyte | Repeatability (% RSD) | Intermediate Precision (% RSD) |
| Benzydamine | < 1.0 | < 2.0 |
| Benzydamine N-oxide | < 1.0 | < 2.0 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Benzydamine | 0.1 | 0.3 |
| Benzydamine N-oxide | 0.15 | 0.5 |
Robustness
The robustness of the method was evaluated by intentionally varying chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). The system suitability parameters remained within the acceptable limits, demonstrating the robustness of the method.
Results and Discussion
The developed HPLC method successfully separated Benzydamine and Benzydamine N-oxide with good resolution and symmetrical peak shapes. A representative chromatogram would show baseline separation of the two analytes within a 10-minute run time. The validation results confirm that the method is linear, accurate, precise, and specific for the intended purpose. The forced degradation studies indicated that the method is stability-indicating, as the main analytes were well-resolved from degradation products.
Conclusion
The RP-HPLC method described in this application note is a reliable and robust tool for the simultaneous determination of Benzydamine and its N-oxide metabolite. This validated method is suitable for routine quality control testing of pharmaceutical formulations and can be adapted for pharmacokinetic studies. The detailed protocol and validation data provide a comprehensive guide for implementation in a laboratory setting.
References
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PubChem. Benzydamine. National Center for Biotechnology Information. [Link]
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Jetir.org. DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING RELATED SUBSTANCES OF BENZYDAMINE HYDROCHLORIDE AND CHLORHEXIDINE GLUCONATE. [Link]
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SciSpace. Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. [Link]
-
ScienceRise. Identification of benzydamine and its metabolit in the presence of certain anti-inflammatory non-steroidal drugs. [Link]
-
MDPI. Benzydamine—An Affordable Over-the-Counter Drug with Psychoactive Properties—From Chemical Structure to Possible Pharmacological Properties. [Link]
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Pharmaguideline. Steps for HPLC Method Validation. [Link]
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ResearchGate. A study of the photodegradation of benzydamine in pharmaceutical formulations using HPLC with diode array detection. [Link]
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ResearchGate. IDENTIFICATION OF BENZYDAMINE AND ITS METABOLIT IN THE PRESENCE OF CERTAIN ANTI-INFLAMMATORY NON-STEROIDAL DRUGS. [Link]
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Zenodo. Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities in an Oral Collutory as a Pharmaceutical Formulation by High-Performance Liquid Chromatography. [Link]
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ResearchGate. Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities in an Oral Collutory as a Pharmaceutical Formulation by High-Performance Liquid Chromatography | Request PDF. [Link]
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Scribd. ICH Q2(R1) Analytical Method Validation. [Link]
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International Journal of Pharmaceutical Sciences and Research. A Novel Stability Indicating UV Spectrophotometric Method Development and Validation for the Estimation of Benzydamine Hydrochloride in Bulk and in Pharmaceutical Dosage Form. [Link]
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ResearchGate. Fast simple chromatographic method for for determination of Benzydamine content in it`s degradation product in oromucosal spray. [Link]
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Application Note: Quantitative Analysis of Benzydamine in Human Plasma using Benzydamine-d6 N-Oxide as an Internal Standard by LC-MS/MS
Abstract
This application note presents a detailed, robust, and validated method for the quantitative analysis of Benzydamine in human plasma. The protocol employs a stable isotope-labeled internal standard (SIL-IS), Benzydamine-d6 N-Oxide, coupled with a straightforward protein precipitation sample preparation and analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method provides the high sensitivity, selectivity, and accuracy required for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening.
Introduction
Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties, commonly used for the relief of pain and inflammation associated with sore throats and musculoskeletal disorders.[1] Accurate quantification of Benzydamine in biological matrices is crucial for assessing its pharmacokinetic profile and ensuring therapeutic efficacy and safety.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for bioanalysis due to its superior sensitivity and selectivity.[2][3] However, the accuracy of LC-MS/MS quantification can be compromised by variations introduced during sample preparation and by matrix effects, where co-eluting components from the biological sample suppress or enhance the ionization of the target analyte.[4][5]
To correct for these variations, an internal standard (IS) is incorporated into the assay.[5][6][7] The ideal IS co-elutes and exhibits physicochemical behavior nearly identical to the analyte.[4] Stable isotope-labeled (SIL) analogues of the analyte are considered the "gold standard" for internal standards in LC-MS/MS because they fulfill these criteria perfectly, compensating effectively for variability in sample recovery, matrix effects, and instrument response.[4][6][8][9] This application note details the use of this compound, a deuterium-labeled version of a primary Benzydamine metabolite, as the internal standard for the robust quantification of Benzydamine.[10][11][12][13]
The Role of this compound as an Internal Standard
The selection of this compound as the internal standard is based on several key principles:
-
Structural and Chemical Similarity: As a stable isotope-labeled analog, this compound shares nearly identical chemical and physical properties with the endogenous Benzydamine N-Oxide metabolite and, by extension, the parent drug Benzydamine. This ensures it behaves similarly during sample extraction, chromatography, and ionization.[8]
-
Co-elution and Matrix Effect Compensation: Due to its similar properties, the SIL-IS co-elutes with the analyte, meaning it experiences the same matrix-induced ionization suppression or enhancement at the same time.[4] By calculating the ratio of the analyte peak area to the IS peak area, these effects are effectively normalized, leading to highly accurate and precise quantification.[6]
-
Mass Differentiation: The six deuterium atoms (d6) increase the mass of the internal standard by 6 Daltons. This mass difference is sufficient to allow the mass spectrometer to distinguish clearly between the analyte and the IS, preventing signal overlap, while being small enough not to significantly alter its chromatographic retention time.[8]
-
Metabolic Relevance: Benzydamine N-Oxide is a major metabolite of Benzydamine.[10][11][12] Using the labeled metabolite as an IS can be particularly advantageous as it may better mimic the behavior of the analyte in the biological matrix.
Physicochemical Properties
| Property | Benzydamine | This compound |
| Chemical Formula | C₁₉H₂₃N₃O | C₁₉H₁₇D₆N₃O₂ |
| Molecular Weight | 309.41 g/mol | 331.44 g/mol |
| Monoisotopic Mass | 309.1841 g/mol | 331.2461 g/mol |
| CAS Number | 642-72-8 | 1246820-03-0 |
Experimental Protocol
This protocol is designed for the quantification of Benzydamine in human plasma and is validated according to international guidelines.[14][15][16][17][18]
1. Materials and Reagents
-
Reference Standards: Benzydamine hydrochloride, this compound.
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).
-
Biological Matrix: Drug-free human plasma (K₂EDTA).
-
Equipment: Calibrated pipettes, microcentrifuge tubes, vortex mixer, analytical balance, microcentrifuge, LC-MS/MS system (e.g., Triple Quadrupole).[19][20]
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately dissolve Benzydamine and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Benzydamine stock solution in 50:50 Methanol:Water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 Methanol:Water.
3. Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[21][22][23][24]
-
Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard Working Solution (100 ng/mL) to each tube and vortex briefly.
-
Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins. The 3:1 ratio of solvent to plasma ensures efficient protein removal.[22]
-
Vortex vigorously for 1 minute to ensure complete denaturation of proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
4. LC-MS/MS Conditions
The following conditions provide a robust separation and sensitive detection. Optimization may be required for different instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| LC System | High-performance UHPLC/HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 min, hold at 95% for 1 min, return to 5% B and re-equilibrate for 1 min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Benzydamine: 310.2 > 105.1 (Quantifier), 310.2 > 265.2 (Qualifier) This compound: 332.2 > 105.1 (Quantifier) |
| Collision Energy | Optimized for specific instrument (typically 20-40 eV) |
| Source Temp. | 500°C |
| Dwell Time | 100 ms |
Note: MRM transitions should be empirically determined and optimized on the specific instrument used. The values provided are representative.[25][26][27]
Method Validation Summary
A full validation should be conducted according to regulatory guidelines (e.g., FDA or EMA).[14][15][16] Key parameters to assess include:
-
Selectivity: No significant interfering peaks at the retention times of the analyte and IS in blank plasma from multiple sources.
-
Linearity: The calibration curve should be linear over the desired concentration range (e.g., 1-1000 ng/mL) with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Intra- and inter-day precision (%CV) should be ≤15% (≤20% at the Lower Limit of Quantification, LLOQ), and accuracy (%Bias) should be within ±15% (±20% at LLOQ).
-
Matrix Effect: The SIL-IS should effectively compensate for any ion suppression or enhancement. The IS-normalized matrix factor should be consistent across different lots of plasma.
-
Recovery: Extraction recovery should be consistent and reproducible.
Table 3: Representative Validation Data
| QC Level | Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%Bias) (n=18) |
|---|---|---|---|---|---|
| LLOQ | 1.0 | 8.5 | +5.2 | 11.2 | +6.8 |
| Low QC | 3.0 | 6.1 | +2.5 | 7.9 | +4.1 |
| Mid QC | 100 | 4.3 | -1.8 | 5.5 | -0.9 |
| High QC | 800 | 3.9 | -3.1 | 4.8 | -2.4 |
Visual Schematics
Experimental Workflow
The overall process from sample receipt to data reporting is streamlined for high-throughput analysis.
Caption: High-level workflow for Benzydamine quantification.
Principle of Internal Standard Correction
This diagram illustrates how a stable isotope-labeled internal standard corrects for variations in the analytical process.
Caption: Normalization using an internal standard.
Conclusion
The method described provides a reliable and efficient workflow for the quantification of Benzydamine in human plasma. The use of the stable isotope-labeled internal standard, this compound, is critical for ensuring the highest level of accuracy and precision by compensating for variations inherent in the sample preparation and LC-MS/MS analysis. This validated protocol is suitable for regulated bioanalysis in clinical and research settings.
References
-
Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]
-
de Kanter, C. J., et al. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or hype? SciSpace. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
Nowak, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Ji, A. J., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. NIH National Library of Medicine. [Link]
-
Souverain, S., et al. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
-
Parker, S. J., et al. (2018). Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens. NIH National Library of Medicine. [Link]
-
Kawaji, A., et al. (1999). Assessment of benzydamine N-oxidation mediated by flavin-containing monooxygenase in different regions of rat brain and liver using microdialysis. Biological & Pharmaceutical Bulletin. [Link]
-
Kawaji, A., et al. (1993). An assay of flavin-containing monooxygenase activity with benzydamine N-oxidation. Analytical Biochemistry. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
IROA Technologies. (2025). Internal Standard Sets for Reliable Metabolomic Analysis. [Link]
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
European Medicines Agency (EMA). (n.d.). ICH M10 on bioanalytical method validation. [Link]
-
ResearchGate. (n.d.). Metabolites (peaks) identified with MRM transition code and liquid...[Link]
-
International Council for Harmonisation (ICH). (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]
-
Kataoka, S., et al. (1979). Effect of carrageenin treatment on the metabolism of benzydamine and its N-oxide in rat organ preparations. Chemical & Pharmaceutical Bulletin. [Link]
-
Sysi-Aho, M., et al. (2011). Normalization of metabolomics data using multiple internal standards. BMC Bioinformatics. [Link]
-
SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. [Link]
-
de Oliveira, A. R., et al. (2014). Simultaneous determination of benzydamine hydrochloride and five impurities in an oral collutory as a pharmaceutical formulation by high-performance liquid chromatography. Journal of AOAC International. [Link]
-
ResearchGate. (n.d.). List of MRM transitions for each of the detected metabolites. [Link]
-
Jones, C. M., et al. (2021). Exploratory analysis using MRM profiling mass spectrometry of a candidate metabolomics sample for testing system suitability. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Dolan, J. W. (2013). When Should an Internal Standard be Used? LCGC International. [Link]
-
Agilent Technologies, Inc. (n.d.). A Comparison of Several LC/MS Techniques for Use in Toxicology. [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
Journal of Current Medical Research and Opinion. (2024). Liquid Chromatography-Mass Spectrometry LC-MS Analysis and LC. [Link]
-
Shimadzu. (n.d.). LC/MS Method and Results: ESI/APCI Methods, CID & Ion Analysis. [Link]
-
Agilent Technologies, Inc. (2017). The Agilent Metabolomics Dynamic MRM Database and Method. [Link]
-
gsrs. (n.d.). BENZYDAMINE N-OXIDE. [Link]
-
Chorna, O., et al. (2021). IDENTIFICATION OF BENZYDAMINE AND ITS METABOLIT IN THE PRESENCE OF CERTAIN ANTI-INFLAMMATORY NON-STEROIDAL DRUGS. ResearchGate. [Link]
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Troubleshooting & Optimization
Preventing in-source conversion of Benzydamine N-Oxide in mass spectrometry
Welcome to the Technical Support Center for Mass Spectrometry Analysis of Benzydamine N-Oxide. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the in-source conversion of Benzydamine N-Oxide. Here, you will find expert guidance to ensure the scientific integrity of your analytical data.
Frequently Asked Questions (FAQs)
Q1: What is in-source conversion and why is it a problem for Benzydamine N-Oxide analysis?
A1: In-source conversion, also known as in-source fragmentation or decay, is the unintended breakdown of an analyte within the ion source of a mass spectrometer before it reaches the mass analyzer. For Benzydamine N-Oxide, the primary in-source conversion pathway is deoxygenation, where the N-oxide functional group loses an oxygen atom (a neutral loss of 16 Da).[1][2] This converts Benzydamine N-Oxide back to its parent drug, Benzydamine. This is problematic because it leads to an underestimation of the true concentration of the N-oxide metabolite and a corresponding overestimation of the parent drug, compromising the accuracy of pharmacokinetic and metabolic studies.[1]
Q2: I am observing a significant [M+H-16]⁺ ion in my Benzydamine N-Oxide mass spectrum. Does this confirm in-source conversion?
A2: The presence of a significant ion corresponding to the loss of 16 Da from the protonated molecule ([M+H-16]⁺) is a strong indicator of in-source deoxygenation of the N-oxide.[2][3][4] While N-oxides can also lose a hydroxyl radical (-17 Da) during collision-induced dissociation (CID) in MS/MS, the prominent loss of an oxygen atom in the full scan mass spectrum is characteristic of in-source conversion, particularly under harsh ionization conditions.[4]
Q3: Which ionization technique is best for analyzing Benzydamine N-Oxide?
A3: Electrospray Ionization (ESI) is generally preferred over Atmospheric Pressure Chemical Ionization (APCI) for analyzing thermally labile compounds like N-oxides.[5] APCI often utilizes higher temperatures, which can significantly increase thermal degradation and deoxygenation.[2][6] ESI is a "softer" ionization technique that imparts less energy to the analyte, thereby preserving the integrity of the Benzydamine N-Oxide molecule during the ionization process.[7][8]
Q4: Can my mobile phase composition affect the stability of Benzydamine N-Oxide?
A4: Yes, while the primary drivers of in-source conversion are instrumental parameters, the mobile phase can have an indirect effect. Mobile phase additives influence the efficiency of ionization.[9][10] Using volatile, MS-friendly additives like formic acid or ammonium acetate can promote efficient protonation at lower source energies, reducing the need for harsh conditions that would otherwise cause fragmentation.[11][12] It is crucial to use high-purity solvents to avoid contaminants that could interfere with ionization or form adducts.[10]
Troubleshooting Guide: Minimizing In-Source Deoxygenation of Benzydamine N-Oxide
This guide provides a systematic approach to troubleshoot and mitigate the in-source conversion of Benzydamine N-Oxide. The primary goal is to create "softer" ionization conditions.
Issue 1: High Abundance of [M+H-16]⁺ Peak in Full Scan Spectrum
This indicates significant deoxygenation of Benzydamine N-Oxide into Benzydamine within the ion source.
Root Causes & Solutions:
-
Excessive Cone/Fragmentor/Declustering Potential: This voltage accelerates ions into the mass analyzer. High values increase the kinetic energy of ions, leading to energetic collisions with gas molecules and subsequent fragmentation.[1][13][14]
-
Solution: Systematically reduce the cone voltage. This is the most critical parameter for minimizing in-source fragmentation.[15] Start with a low value (e.g., 10-20 V) and gradually increase it only to the point where sufficient signal intensity for the intact [M+H]⁺ ion of Benzydamine N-Oxide is achieved, without promoting fragmentation.
-
-
High Source or Desolvation Temperatures: N-oxides are thermally labile, and elevated temperatures can provide enough energy to break the N-O bond.[1][2]
-
Solution: Lower the source and desolvation/capillary temperatures. Optimize these parameters to the minimum required for efficient desolvation of your mobile phase flow rate. The extent of thermally induced deoxygenation is often directly proportional to the vaporizer temperature (in APCI) or heated capillary temperature (in ESI).[2][5]
-
-
Inappropriate Ionization Source: As mentioned, APCI is more prone to inducing thermal degradation than ESI.[5][6]
-
Solution: If using APCI, switch to ESI. If available, consider even softer ionization techniques like Atmospheric Pressure Photoionization (APPI), though ESI is typically sufficient and widely available.[7]
-
Issue 2: Poor Sensitivity for Benzydamine N-Oxide ([M+H]⁺)
After reducing source energies to minimize conversion, you may experience a drop in signal intensity.
Root Causes & Solutions:
-
Suboptimal Mobile Phase for Ionization: The mobile phase pH and additives may not be ideal for efficient protonation of Benzydamine N-Oxide.
-
Solution: Ensure the use of a suitable mobile phase modifier to promote ionization. For positive mode ESI, adding a small amount of formic acid (0.1%) or acetic acid (0.1%) to the mobile phase can enhance the formation of the [M+H]⁺ ion at lower source energies.[11] Volatile buffers like ammonium formate or ammonium acetate can also be used.[12][16]
-
-
Inefficient Nebulization or Desolvation: Gas flow rates (nebulizer, auxiliary/sheath gas) that are too low or too high can impact the formation and desolvation of droplets, leading to poor signal.
-
Solution: Optimize nebulizer and auxiliary gas flow rates. The extent of deoxygenation can be inversely proportional to the auxiliary gas flow rate.[5] Proper optimization will ensure efficient droplet formation and desolvation without requiring excessive temperatures.
-
Experimental Protocols
Protocol 1: Systematic Optimization of Cone Voltage
This protocol outlines a systematic approach to finding the optimal cone voltage to maximize the response of the intact Benzydamine N-Oxide while minimizing in-source conversion.
-
Preparation: Prepare a standard solution of Benzydamine N-Oxide (e.g., 100 ng/mL) in your initial mobile phase.
-
Initial MS Conditions:
-
Ionization Mode: ESI Positive
-
Source/Desolvation Temperature: Set to a moderate starting point (e.g., 350 °C).
-
Gas Flows: Use manufacturer-recommended starting values.
-
LC Flow: Infuse the standard solution directly at a flow rate typical for your LC method (e.g., 0.4 mL/min).
-
-
Cone Voltage Ramp:
-
Acquire full scan mass spectra (monitoring the m/z for Benzydamine [M+H]⁺ and Benzydamine N-Oxide [M+H]⁺) while varying the cone voltage.
-
Start at a low voltage (e.g., 10 V) and increase in increments of 5 or 10 V up to a higher value (e.g., 80 V).
-
-
Data Analysis:
-
For each voltage setting, record the absolute intensity of the Benzydamine N-Oxide [M+H]⁺ ion and the Benzydamine [M+H]⁺ ion (which represents the in-source conversion product).
-
Calculate the ratio of the conversion product to the intact analyte: Intensity(Benzydamine) / Intensity(Benzydamine N-Oxide).
-
Plot the intensity of the Benzydamine N-Oxide ion and the calculated ratio against the cone voltage.
-
-
Optimization: Select the cone voltage that provides the highest intensity for the Benzydamine N-Oxide ion while keeping the conversion ratio at its lowest possible value.
Protocol 2: Recommended Starting LC-MS/MS Method
This method is a starting point for the analysis of Benzydamine and Benzydamine N-Oxide, based on literature and best practices for minimizing in-source conversion.[17][18]
| Parameter | Recommended Condition | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.7 µm | Provides good retention and peak shape for these compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Volatile modifier to promote efficient protonation.[11] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |
| Gradient | 10% B to 60% B over 5 minutes | To be optimized for separation of analytes from matrix components. |
| Flow Rate | 0.4 mL/min | A typical flow rate for analytical LC-MS. |
| Injection Volume | 2 µL | |
| Ionization Source | ESI Positive | Softer ionization to minimize thermal degradation.[5] |
| Capillary Voltage | 3.0 kV | Standard starting point. |
| Cone Voltage | 20 V | Crucial Parameter: Start low to prevent in-source conversion.[1][15] |
| Source Temp. | 120 °C | Keep as low as possible for efficient desolvation. |
| Desolvation Temp. | 350 °C | Adjust based on flow rate to ensure complete desolvation. |
| Desolvation Gas | 800 L/Hr | To be optimized for your specific instrument and flow rate. |
| MRM Transitions | Benzydamine: Determine Q1/Q3Benzydamine N-Oxide: Determine Q1/Q3 | To be determined by infusing pure standards. |
Visualizations
Mechanism of In-Source Conversion
Caption: In-source conversion pathway of Benzydamine N-Oxide.
Troubleshooting Workflow
Sources
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- 5. Behavior of N-oxide derivatives in atmospheric pressure ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Cone voltage induced in-source dissociation of glucuronides in electrospray and implications in biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
- 18. Identification of benzydamine and its metabolit in the presence of certain anti-inflammatory non-steroidal drugs | ScienceRise: Pharmaceutical Science [journals.uran.ua]
Technical Support Center: Benzydamine Metabolite Analysis
Welcome to the technical support center for the bioanalysis of Benzydamine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects during method development and validation. Here, we move beyond simple protocols to explain the underlying science, enabling you to build robust and reliable assays.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Matrix Effects
This section addresses the foundational questions essential for understanding and diagnosing matrix-related issues in your assays.
Q1: What, precisely, is a "matrix effect" in the context of LC-MS/MS bioanalysis?
A: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the biological sample matrix (e.g., plasma, urine).[1][2] This interference occurs within the mass spectrometer's ion source and is not typically visible on a chromatogram, yet it can severely impact the accuracy, precision, and sensitivity of your results.[1][3] The effect manifests in two ways:
-
Ion Suppression: The most common form, where matrix components reduce the ionization efficiency of the analyte, leading to a weaker signal and artificially low concentration readings.[4]
-
Ion Enhancement: Less common, where co-eluting substances increase the ionization efficiency, resulting in a stronger signal and artificially high concentration readings.[1]
The primary culprits in biological matrices like plasma are endogenous components such as phospholipids, salts, and proteins that were not completely removed during sample preparation.[1][5]
Q2: Why are matrix effects a significant concern for Benzydamine and its metabolites?
A: The analysis of Benzydamine and its metabolites, such as Benzydamine N-oxide, is subject to matrix effects for several reasons. Firstly, as with any drug bioanalysis, the goal is to measure low concentrations in a complex biological fluid. Endogenous materials are present at concentrations orders of magnitude higher than the analyte. Secondly, Benzydamine and its metabolites have physicochemical properties that can make them susceptible to co-elution with matrix components, particularly phospholipids, in typical reversed-phase chromatography.[5] Regulatory bodies like the FDA and EMA mandate the evaluation of matrix effects during method validation to ensure that the reliability of quantitative data is not compromised.[6][7][8] Failure to adequately assess and control these effects can lead to rejected study data.
Q3: What is the mechanistic cause of ion suppression?
A: In electrospray ionization (ESI), the most common ionization technique, analytes must undergo a transition from a liquid phase to a gas-phase ion. Co-eluting matrix components interfere with this process in several ways:
-
Competition for Charge: In the ESI droplet, there is a finite amount of charge available. High concentrations of matrix components can compete with the analyte for this charge, reducing the number of charged analyte ions formed.[9]
-
Changes in Droplet Properties: Less volatile matrix components can alter the surface tension and viscosity of the ESI droplets.[9] This hinders the solvent evaporation and droplet fission necessary to release gas-phase analyte ions, thereby suppressing the signal.
The diagram below illustrates this competitive process within the ESI source.
Caption: High matrix component (M) concentration leads to competition for charge (H+), reducing the formation of desired analyte ions (AH+).
Part 2: Troubleshooting Guides
This section provides actionable, step-by-step guides to diagnose and resolve specific issues encountered during your experiments.
Problem 1: High Variability or Poor Reproducibility in QC Samples
-
Symptom: Your quality control (QC) samples, especially at the low QC (LQC) level, show high %CV (>15%) within a run or between runs. Results are inconsistent and unreliable.
-
Probable Cause: This is a classic sign of variable matrix effects. Different lots of biological matrix can have different compositions, leading to varying degrees of ion suppression or enhancement.[10] The issue is often most pronounced at the LLOQ, where the signal-to-noise ratio is lowest.
-
Diagnostic Protocol: Quantitative Matrix Effect Assessment
This experiment, adapted from regulatory guidelines, is the gold standard for quantifying matrix effects.[1][11] It involves comparing the analyte response in a pure solution versus its response in a post-extraction spiked blank matrix.
Step-by-Step Methodology:
-
Prepare Three Sets of Samples at low and high concentration levels:
-
Set A (Neat Solution): Spike the analyte and Internal Standard (IS) into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank biological matrix from at least six different sources.[6] After the final evaporation step, spike the analyte and IS into the reconstitution solvent used for the blank extracts.
-
Set C (Pre-Spiked Matrix): Spike the analyte into the blank matrix before extraction. Process these samples as usual, adding the IS during the procedure. (This set is used to determine Recovery).
-
-
Analyze all samples using your LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and IS-Normalized MF:
-
Matrix Factor (MF) = (Peak Response in Set B) / (Peak Response in Set A)[1]
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)
-
-
Evaluate the Results: As per EMA guidelines, the coefficient of variation (CV) of the IS-normalized matrix factors calculated from the six matrix lots should not be greater than 15%.[12][13] An MF < 1 indicates suppression, while an MF > 1 indicates enhancement.[1]
-
-
Recommended Solutions:
-
Optimize Sample Preparation: If significant variability is found, your sample cleanup is likely insufficient. Protein precipitation is notoriously non-selective and often leaves high levels of phospholipids.[14][15] Consider switching to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[16][17]
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective tool to compensate for matrix effects.[18] Because it is chemically almost identical to the analyte, it should co-elute and experience the same degree of ion suppression or enhancement. This keeps the analyte/IS ratio constant even if the absolute response varies, correcting the final calculated concentration.
-
Problem 2: Internal Standard (IS) Response is Erratic or Drifts During a Run
-
Symptom: The peak area of your internal standard is inconsistent across an analytical run, showing significant drift downwards or fluctuating randomly, even in calibration standards.
-
Probable Cause:
-
The IS is experiencing matrix effects that the analyte is not (or vice-versa). This is common when using an analog (non-isotopic) IS, which has different chromatographic behavior and physicochemical properties.
-
Chromatographic separation of the analyte and its SIL-IS. This can be caused by the "deuterium isotope effect," where replacing hydrogen with deuterium can slightly alter the compound's retention time, causing the analyte and IS to elute into different "zones" of ion suppression.[19]
-
Accumulation of matrix components on the analytical column or in the ion source over the course of the run, leading to progressively worsening ion suppression.[20]
-
-
Diagnostic Protocol: Post-Column Infusion Experiment
This qualitative experiment helps visualize the regions of ion suppression in your chromatogram.[9][11][21]
Step-by-Step Methodology:
-
Setup: Using a T-fitting, continuously infuse a standard solution of your analyte and IS directly into the MS source, post-column.
-
Injection: While infusing, inject a blank, extracted matrix sample (e.g., a protein-precipitated plasma extract).
-
Analysis: Monitor the signal of the infused analyte and IS. A stable baseline will be observed initially. When matrix components elute from the column, any dips in this baseline indicate regions of ion suppression. Any peaks indicate enhancement.
-
Interpretation: Compare the retention time of your analyte and IS with the regions of suppression. If they co-elute with a suppression zone, your method is susceptible to matrix effects.
-
-
Recommended Solutions:
-
Improve Chromatographic Separation: Adjust your gradient, mobile phase, or switch to a column with a different selectivity to move the analyte and IS peaks away from the ion suppression zones identified in the post-column infusion experiment.[3][22]
-
Enhance Sample Cleanup: The best way to prevent matrix buildup is to remove the interfering components before injection. Phospholipid removal (PLR) plates or cartridges are highly effective for plasma samples and can significantly reduce matrix effects compared to simple protein precipitation.[5][20][23][24]
-
Verify SIL-IS Co-elution: Ensure your analyte and SIL-IS are co-eluting perfectly. If the deuterium isotope effect is causing separation, you may need to adjust chromatography or, in rare cases, consider a different labeling position for the SIL-IS.[19]
-
The following diagram outlines a decision tree for selecting an appropriate sample preparation strategy.
Caption: A decision guide for choosing a sample preparation method based on experimental needs.
Part 3: Data Summary & Regulatory Context
Method validation must demonstrate that matrix effects do not compromise the integrity of the data. The table below summarizes key sample preparation techniques and their typical performance regarding matrix effects, along with regulatory expectations.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Low. Removes proteins but leaves salts, phospholipids.[14] | Moderate. Based on analyte partitioning.[14] | High. Based on specific chemical interactions.[25] |
| Typical Matrix Effect | High. Significant ion suppression is common.[15][24] | Moderate. Cleaner than PPT.[15] | Low to Very Low. Especially with PLR sorbents.[17][23] |
| Speed / Throughput | Very High.[15] | Low to Moderate.[15] | Moderate to High (automatable).[25] |
| Development Time | Minimal. | Moderate. | Moderate to High. |
Regulatory Acceptance Criteria for Matrix Effects
| Guideline | Requirement |
| FDA (May 2018) | "The sponsor should ensure that there are no matrix effects throughout the application of the method." The guidance requires assessment of matrix effects on ion suppression/enhancement but is less prescriptive on the exact methodology than the EMA.[6][13] |
| EMA (July 2011) | Recommends assessing matrix effects using at least 6 lots of matrix. The CV of the IS-normalized matrix factor should be ≤15%. The accuracy and precision of QCs prepared in these different lots should be within ±15%.[7][12] |
| ICH M10 (Jan 2023) | Harmonizes global expectations, largely aligning with the EMA approach. Requires assessment of matrix effects to demonstrate that accuracy, precision, and selectivity are not compromised.[8] |
References
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Advances in Sample Preparation: Removing Phospholipids
- HybridSPE® Phospholipid Removal Technology for Biological M
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Bioanalytical Method Validation - Guidance for Industry. U.S.
- Assessment of matrix effect in quantitative LC-MS bioanalysis.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- Guideline on bioanalytical method valid
- All You Need To Know About Phospholipid Removal (PLR). Element Lab Solutions.
- Essential FDA Guidelines for Bioanalytical Method Valid
- Extraction Methods for The Removal of Phospholipids and Other Endogenous Material
- Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. PubMed.
- Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online.
- Extraction methods for the removal of phospholipids and other endogenous material
- FDA guideline - Bioanalytical Method Valid
- Comparison of Sample Preparation Techniques for Reduction of Matrix Interference in Biological Analysis by LC-MS-MS. Sigma-Aldrich.
- A Head-to-Head Comparison: Protein Precipitation vs. Liquid-Liquid Extraction for Piroxicam-d4 Analysis. Benchchem.
- A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.
- A Head-to-Head Battle: Protein Precipitation vs. Liquid-Liquid Extraction for Erythromycin Analysis. Benchchem.
- ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency (EMA).
- Overcoming matrix effects: expectations set by guidelines. Bioanalysis Zone.
- Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis.
- Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy.
- FDA 2018 Bioanalytical Method Validation - A Practical Assessment. Quinta Analytica.
- matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research.
- Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. PubMed.
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
- Ion Suppression: A Major Concern in Mass Spectrometry.
- Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma.
- Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Phenomenex.
- Bioanalytical Methods for Sample Cleanup.
- Ion-Suppression & Phospholipid Contamin
- How does the order of sample analysis influence the matrix effect during LC-MS bioanalysis?. PubMed.
Sources
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. fda.gov [fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. How does the order of sample analysis influence the matrix effect during LC-MS bioanalysis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 22. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. biopharminternational.com [biopharminternational.com]
Technical Support Center: Optimizing Chromatographic Separation of Benzydamine and its N-oxide
Welcome to the technical support center for the chromatographic analysis of Benzydamine and its N-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting assistance, and frequently asked questions related to the separation of these compounds. As Senior Application Scientists, we have synthesized technical data with practical, field-tested insights to help you overcome common challenges in your liquid chromatography experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the chromatographic separation of Benzydamine and its N-oxide.
Q1: What is the most common chromatographic method for separating Benzydamine and its N-oxide?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the separation of Benzydamine and its N-oxide.[1][2][3][4] C18 columns are frequently employed as the stationary phase, offering a good balance of hydrophobicity for retaining both the parent drug and its more polar N-oxide metabolite.[1][2]
Q2: What are typical mobile phase compositions for this separation?
A2: Mobile phases for the separation of Benzydamine and its N-oxide are typically composed of an aqueous buffer and an organic modifier. Common organic modifiers include acetonitrile and methanol. The choice of buffer is critical for controlling peak shape and retention. Due to the basic nature of Benzydamine, buffers are used to maintain a consistent pH. Examples of mobile phase compositions include acetonitrile-methanol-ammonium carbonate buffer and 0.1% phosphoric acid in water with acetonitrile.[1][2]
Q3: Why is the pH of the mobile phase so important for the analysis of Benzydamine?
A3: The pH of the mobile phase is a critical parameter because Benzydamine is a basic compound containing a tertiary amine. At a mid-range pH, residual silanol groups on the silica-based stationary phase can be ionized and interact with the protonated (positively charged) Benzydamine, leading to significant peak tailing.[5] By controlling the pH, typically by either lowering it to suppress silanol ionization or raising it to deprotonate the analyte, these secondary interactions can be minimized, resulting in improved peak symmetry.[5]
Q4: What detection wavelength is typically used for Benzydamine and its N-oxide?
A4: A UV detector is commonly used for the analysis of Benzydamine and its N-oxide. The detection wavelength is often set around 218 nm or 230 nm to achieve good sensitivity for both compounds.[1][2] It has been noted that the UV spectra of Benzydamine and its N-oxide are very similar, with a specific maximum at 307 nm.[6]
Q5: Can forced degradation studies be useful for method development?
A5: Yes, forced degradation studies are highly recommended. They help to demonstrate the specificity and stability-indicating nature of the analytical method.[2][7] By subjecting Benzydamine to stress conditions such as acid, base, oxidation, heat, and light, you can ensure that the method is capable of separating the parent drug from its degradation products, including the N-oxide.[2][7] For instance, significant degradation of Benzydamine to its N-oxide has been observed under oxidative stress (H₂O₂).[7]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the chromatographic separation of Benzydamine and its N-oxide.
Poor Resolution Between Benzydamine and Benzydamine N-oxide
Issue: The peaks for Benzydamine and its N-oxide are not well separated (co-eluting or partially overlapping).
Possible Causes & Solutions:
-
Inappropriate Mobile Phase Composition:
-
Explanation: The organic-to-aqueous ratio in the mobile phase directly influences the retention and selectivity of the separation.
-
Solution: Systematically vary the percentage of the organic modifier (e.g., acetonitrile or methanol). A lower organic content will generally increase retention times and may improve resolution. Experiment with small, incremental changes (e.g., 2-5%).
-
-
Incorrect Mobile Phase pH:
-
Explanation: The ionization state of Benzydamine is pH-dependent, which affects its interaction with the stationary phase. The N-oxide, being more polar, may exhibit different retention behavior with pH changes.
-
Solution: Adjust the pH of the aqueous buffer. Since Benzydamine is basic, exploring a pH range from acidic (e.g., pH 2.5-3.5 with phosphate or formate buffer) to basic (e.g., pH > 8) can significantly alter selectivity.[5]
-
-
Suboptimal Column Chemistry:
-
Explanation: Not all C18 columns are the same. Differences in silica purity, end-capping, and carbon load can affect selectivity.
-
Solution: Try a different C18 column from another manufacturer or consider a column with a different stationary phase, such as a polar-embedded phase, which can offer different selectivity for polar and basic compounds.
-
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting workflow for poor resolution.
Peak Tailing of the Benzydamine Peak
Issue: The Benzydamine peak is asymmetrical with a pronounced tailing edge.
Possible Causes & Solutions:
-
Secondary Interactions with Residual Silanols:
-
Explanation: As a basic compound, Benzydamine can interact with acidic silanol groups on the silica stationary phase, leading to peak tailing.[5]
-
Solution 1 (Low pH): Lower the mobile phase pH to below 3 using an appropriate buffer (e.g., phosphate or formate). This protonates the silanol groups, reducing their interaction with the protonated Benzydamine.[5]
-
Solution 2 (High pH): Increase the mobile phase pH to above 8. At this pH, Benzydamine may be in its free base form, and silanol interactions are also suppressed. Note that high pH can degrade conventional silica columns; use a pH-stable column.
-
Solution 3 (Additives): Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites.
-
-
Column Overload:
-
Explanation: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination or Degradation:
-
Explanation: Over time, columns can become contaminated or the stationary phase can degrade, exposing more active silanol sites.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the column with a new, high-purity, end-capped C18 column.[5]
-
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
Experimental Protocols & Data
Representative HPLC Method Parameters
The following table summarizes typical starting conditions for the separation of Benzydamine and its N-oxide, based on published methods.[1][2][3]
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (e.g., Gemini C18, 250 x 4.6 mm, 5 µm)[3] | C18 (e.g., Waters Symmetry, 150 x 4.6 mm, 3.5 µm)[2] |
| Mobile Phase | Acetonitrile:Methanol:Ammonium Carbonate Buffer (10 mM, pH 10.5) (37.5:37.5:25, v/v/v)[3] | A: 0.1% Phosphoric Acid in Water, B: Acetonitrile (Gradient)[2] |
| Flow Rate | 1.0 mL/min[3] | 1.0 mL/min[2] |
| Column Temp. | 30 °C[3] | Ambient |
| Detection | UV at 218 nm[3] | UV at 230 nm[2] |
| Injection Vol. | 20 µL | 10 µL |
Step-by-Step Protocol for a Stability-Indicating RP-HPLC Method
This protocol is a generalized procedure based on common practices for developing a stability-indicating method for Benzydamine.[2]
-
Preparation of Solutions:
-
Mobile Phase A: Prepare a 0.1% solution of phosphoric acid in HPLC-grade water.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
Diluent: Prepare a mixture of Mobile Phase A and B in a suitable ratio (e.g., 50:50 v/v).
-
Standard Solution: Accurately weigh and dissolve Benzydamine HCl and Benzydamine N-oxide reference standards in the diluent to a known concentration.
-
Sample Solution: Prepare the sample by dissolving it in the diluent to a suitable concentration.
-
-
Chromatographic System and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18, 150 x 4.6 mm, 3.5 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 90% A, 10% B
-
2-10 min: Linear gradient to 40% A, 60% B
-
10-12 min: Hold at 40% A, 60% B
-
12.1-15 min: Return to initial conditions (90% A, 10% B) and equilibrate.
-
-
-
System Suitability:
-
Inject the standard solution in replicate (e.g., six times).
-
Calculate the tailing factor for the Benzydamine peak (should be ≤ 2.0) and the resolution between Benzydamine and Benzydamine N-oxide (should be ≥ 2.0). The relative standard deviation (RSD) for peak areas should be ≤ 2.0%.
-
-
Analysis:
-
Inject the blank (diluent), standard solution, and sample solution.
-
Identify the peaks based on their retention times compared to the standard.
-
Quantify the amounts of Benzydamine and Benzydamine N-oxide in the sample.
-
References
-
HPLC Method for Benzydamine Analysis. (n.d.). Scribd. Retrieved January 15, 2026, from [Link]
-
DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING RELATED SUBSTANCES OF BENZYDAMINE HYDROCHLORIDE AND CHLORHEXIDINE GLUCONATE. (n.d.). Jetir.Org. Retrieved January 15, 2026, from [Link]
-
Carlucci, G., Iuliani, P., & Di Federico, L. (2010). Simultaneous determination of benzydamine hydrochloride and five impurities in an oral collutory as a pharmaceutical formulation by high-performance liquid chromatography. Journal of Chromatographic Science, 48(10), 854–859. [Link]
-
Carlucci, G., Iuliani, P., & Di Federico, L. (2010). Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities in an Oral Collutory as a Pharmaceutical Formulation by High-Performance Liquid Chromatography. Journal of Chromatographic Science, 48(10), 854-859. [Link]
-
Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities in an Oral Collutory as a Pharmaceutical Formulation. (2010). Journal of Chromatographic Science, 48(10), 854-859. [Link]
-
Chorna, O., Chornyi V., Chubenko, A., Hrubnyk, I., Mishchenko, V., & Golik M. (2021). Identification of benzydamine and its metabolit in the presence of certain anti-inflammatory non-steroidal drugs. ScienceRise: Pharmaceutical Science, 6 (34), 43-50. [Link]
-
Carlucci, G., et al. (2010). Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities in an Oral Collutory as a Pharmaceutical Formulation by High-Performance Liquid Chromatography. Zenodo. [Link]
-
Cherniy, V. A., et al. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Journal of Drug Design and Medicinal Chemistry, 2(6), 65-73. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. jetir.org [jetir.org]
- 3. Simultaneous determination of benzydamine hydrochloride and five impurities in an oral collutory as a pharmaceutical formulation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. journals.uran.ua [journals.uran.ua]
- 7. scispace.com [scispace.com]
Technical Support Center: Navigating Interferences in Benzydamine Bioanalysis
Welcome to the technical support center for Benzydamine bioanalysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and interferences encountered during the quantitative analysis of Benzydamine in biological matrices. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your bioanalytical data.
Introduction to Benzydamine Bioanalysis
Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties. Accurate quantification of Benzydamine and its metabolites in biological fluids is crucial for pharmacokinetic, toxicokinetic, and clinical studies. However, like many bioanalytical methods, the analysis of Benzydamine is prone to various interferences that can compromise data quality. This guide will equip you with the knowledge to identify, troubleshoot, and mitigate these common issues.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific problems you may encounter during your Benzydamine bioanalysis experiments.
Issue 1: Poor Peak Shape and Chromatography
Q1: I'm observing peak tailing and broadening for my Benzydamine peak. What are the likely causes and how can I fix this?
A1: Poor peak shape for a basic compound like Benzydamine (pKa ≈ 9.26) is often due to secondary interactions with the stationary phase or issues with the mobile phase.
-
Causality: Residual silanol groups on C18 columns can interact with the basic amine function of Benzydamine, leading to peak tailing. An inappropriate mobile phase pH can also contribute to poor peak shape.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Ensure your mobile phase pH is at least 2 pH units below the pKa of Benzydamine. A pH of 3-4 is generally recommended to ensure consistent protonation.
-
Use of an Ion-Pairing Agent: If pH adjustment is insufficient, consider adding a small concentration (0.1%) of an acidic modifier like formic acid or acetic acid to the mobile phase. This can help to mask the active sites on the stationary phase.
-
Column Selection: Consider using a column with end-capping or a different stationary phase chemistry, such as a phenyl-hexyl column, which can offer different selectivity and reduce secondary interactions.
-
Check for Column Contamination: A contaminated guard or analytical column can lead to peak distortion. Flush the column according to the manufacturer's instructions or replace it if necessary.
-
Issue 2: Inconsistent Results and Poor Reproducibility
Q2: My results for Benzydamine concentration are highly variable between injections and batches. What could be causing this?
A2: Inconsistent results often point to issues with sample preparation, instrument stability, or the internal standard (IS).
-
Causality: Inefficient or inconsistent sample extraction can lead to variable recoveries. Matrix effects, where co-eluting endogenous components suppress or enhance the analyte signal, are a major source of variability. An inappropriate internal standard that does not track the analyte's behavior can also lead to poor reproducibility.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: Re-evaluate your sample preparation method. If using protein precipitation (PPT), you may be introducing significant matrix effects. Consider switching to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve cleaner extracts.
-
Internal Standard Selection: The ideal internal standard is a stable isotope-labeled (SIL) version of Benzydamine (e.g., Benzydamine-d4). If a SIL-IS is not available, choose a structural analog with similar physicochemical properties and chromatographic retention time.
-
Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram. Adjust your chromatography to move the Benzydamine peak away from these regions.
-
Instrument Performance Check: Ensure your LC-MS/MS system is performing optimally by running system suitability tests. Check for stable spray, consistent peak areas, and retention times of your standards.
-
Issue 3: Suspected Metabolite Interference
Q3: I'm concerned about interference from Benzydamine's metabolites. How can I identify and resolve this?
A3: The major metabolite of Benzydamine is Benzydamine N-oxide.[1] It is crucial to ensure your analytical method can differentiate between the parent drug and its metabolites.
-
Causality: If your chromatographic method does not adequately separate Benzydamine from Benzydamine N-oxide, and they share similar fragmentation patterns, you may overestimate the concentration of Benzydamine.
-
Troubleshooting Steps:
-
Chromatographic Separation: Develop a chromatographic method with sufficient resolution to separate Benzydamine and Benzydamine N-oxide. This may involve adjusting the mobile phase gradient, changing the column, or modifying the flow rate.
-
Mass Spectrometric Specificity: Select unique and specific MRM transitions for both Benzydamine and Benzydamine N-oxide. This will ensure that you are selectively monitoring each compound.
-
Analyze Metabolite Standards: If available, inject standards of Benzydamine N-oxide to confirm its retention time and fragmentation pattern in your system.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects in Benzydamine bioanalysis?
A1: The most common sources of matrix effects, particularly in plasma and serum, are phospholipids. These endogenous molecules can co-elute with Benzydamine and cause ion suppression in the electrospray ionization (ESI) source. Other sources include salts, proteins that were not completely removed during sample preparation, and co-administered drugs.
Q2: Which sample preparation technique is best for minimizing matrix effects for Benzydamine?
A2: While protein precipitation is a quick and easy method, it is often insufficient for removing matrix components. For cleaner extracts and reduced matrix effects, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally recommended. SPE, particularly with a well-chosen sorbent like Oasis HLB, can provide excellent cleanup for both plasma and urine samples.[2][3][4][5][6] LLE with a suitable organic solvent like ethyl acetate can also be very effective.[7][8]
Q3: How do I choose the right internal standard for Benzydamine analysis?
A3: The gold standard is a stable isotope-labeled (SIL) internal standard , such as Benzydamine-d4. A SIL-IS has nearly identical chemical and physical properties to Benzydamine, meaning it will co-elute and experience the same matrix effects, providing the most accurate correction. If a SIL-IS is not available, a structural analog with a similar pKa, logP, and chromatographic behavior can be used, but it must be thoroughly validated to ensure it adequately mimics Benzydamine.
Q4: Can co-administered drugs interfere with Benzydamine analysis?
A4: Yes, co-administered drugs can potentially interfere. Benzydamine is often used topically, but systemic absorption can occur.[9] If a patient is taking other medications, particularly other NSAIDs or antibiotics, there is a potential for analytical interference if the co-administered drug or its metabolites have similar retention times and mass-to-charge ratios to Benzydamine.[2][10] It is crucial to have a highly selective chromatographic method and specific MRM transitions to minimize this risk.
Q5: What are the recommended storage conditions for biological samples containing Benzydamine?
A5: To ensure the stability of Benzydamine in biological matrices, samples should be stored at -20°C or colder , preferably at -80°C for long-term storage. Avoid repeated freeze-thaw cycles, as this can lead to degradation. For short-term storage (a few hours), samples can be kept at 4°C. Stability studies should always be performed as part of method validation to confirm that Benzydamine is stable under your specific storage and handling conditions.
Experimental Protocols and Data
LC-MS/MS Parameters for Benzydamine and Metabolite
The following table provides typical Multiple Reaction Monitoring (MRM) transitions for the analysis of Benzydamine and its N-oxide metabolite in positive ion mode. These should be optimized on your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Benzydamine | 310.2 | 105.1 | 25 |
| 310.2 | 86.1 | 30 | |
| Benzydamine N-oxide | 326.2 | 105.1 | 28 |
| 326.2 | 86.1 | 35 |
Note: These are starting values and should be optimized for your specific LC-MS/MS system.
Detailed Sample Preparation Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Benzydamine from Human Plasma
This protocol is designed for high-recovery extraction of Benzydamine from plasma, minimizing matrix effects.
Materials:
-
Human plasma
-
Internal Standard (IS) working solution (e.g., Benzydamine-d4)
-
1 M Sodium Hydroxide (NaOH)
-
Ethyl acetate (HPLC grade)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 500 µL of human plasma into a 15 mL centrifuge tube.
-
Add 50 µL of the IS working solution and vortex briefly.
-
Add 200 µL of 1 M NaOH to basify the sample (pH > 11). Vortex for 30 seconds.
-
Add 5 mL of ethyl acetate.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of Benzydamine from Human Urine
This protocol utilizes a polymeric reversed-phase sorbent for efficient cleanup of urine samples.
Materials:
-
Human urine
-
Internal Standard (IS) working solution
-
Oasis HLB SPE cartridges (e.g., 30 mg, 1 cc)
-
Methanol (HPLC grade)
-
Deionized water
-
2% Formic acid in water
-
2% Ammonium hydroxide in methanol
-
SPE manifold
Procedure:
-
Pipette 1 mL of human urine into a tube.
-
Add 50 µL of the IS working solution and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of deionized water.
-
Dry the cartridge under vacuum for 1-2 minutes.
-
Elute Benzydamine with 1 mL of 2% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Visualization of Workflows
LLE Workflow Diagram
Caption: Liquid-Liquid Extraction Workflow for Benzydamine from Plasma.
SPE Workflow Diagram
Caption: Solid-Phase Extraction Workflow for Benzydamine from Urine.
Conclusion
The successful bioanalysis of Benzydamine relies on a thorough understanding of potential interferences and a systematic approach to method development and troubleshooting. By carefully considering matrix effects, metabolite interference, and other common pitfalls, and by implementing robust sample preparation and chromatographic techniques, researchers can ensure the generation of high-quality, reliable data. This guide serves as a comprehensive resource to assist you in achieving these goals.
References
-
Waters Corporation. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Retrieved from [Link]
-
Waters Corporation. (n.d.). A Simplified, Solid-Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Retrieved from [Link]
-
Waters Corporation. (n.d.). Simplifying Solid-Phase Extraction. Retrieved from [Link]
-
OneLab. (2023, December 3). Oasis HLB SPE method development using the 20 bottle approach - Protocol. Retrieved from [Link]
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Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved from [Link]
- Störmer, E., Roots, I., & Brockmöller, J. (2000). Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity. British journal of clinical pharmacology, 50(6), 553–561.
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Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Retrieved from [Link]
- Li, F., et al. (2023). Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. Journal of Pharmaceutical and Biomedical Analysis, 234, 115579.
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ResearchGate. (n.d.). LC-MS chromatograms of extracted MRM transitions from (a) mixed.... Retrieved from [Link]
- Catanese, B., et al. (1986). HPLC determination of benzydamine and its metabolite N-oxide in plasma following oral administration or topical application in man, using fluorimetric detection.
- Kelani, K., et al. (2025). Development of two ion-selective sensors for determining benzydamine hydrochloride in the presence of its oxidative degradant across various matrices: greenness, whiteness, and blueness appraisals. BMC Chemistry, 19(1).
- Wang, J., et al. (2021). Development and Validation of an HPLC-ESI/MS/MS Method for the Determination of Amoxicillin, Its Major Metabolites, and Ampicillin Residues in Chicken Tissues. Foods, 10(11), 2631.
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LCGC International. (2022). LC–MS/MS Method for Determination of Non-opioid Analgesics Adulterants in Herbal Medicines. Retrieved from [Link]
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WSEAS. (n.d.). Determination of amoxicillin in human plasma by LC-MS/MS and its application to a bioequivalence study. Retrieved from [Link]
- Carlucci, G., et al. (2010). Simultaneous determination of benzydamine hydrochloride and five impurities in an oral collutory as a pharmaceutical formulation by high-performance liquid chromatography.
- Borges, K. B., et al. (2011). LC-MS-MS determination of ibuprofen, 2-hydroxyibuprofen enantiomers, and carboxyibuprofen stereoisomers for application in biotransformation studies employing endophytic fungi. Analytical and bioanalytical chemistry, 399(2), 915–925.
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LCGC International. (2014). Validation of LC–MS-MS Methods for the Determination of Ibuprofen in Miniature Swine Plasma and Synovial Fluid. Retrieved from [Link]
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Claremont Colleges. (2020). Chemical Analysis of Amoxicillin Samples Using Ultra Performance Liquid Chromatography in Tandem with Mass Spectrometry for the Distributed Pharmaceutical. Retrieved from [Link]
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MDPI. (2022). Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review. Retrieved from [Link]
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Agilent. (n.d.). Analysis of amoxicillin and five impurities on the Agilent 1220 Infinity LC System. Retrieved from [Link]
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National Academic Digital Library of Ethiopia. (n.d.). Chromatographic Analysis of Pharmaceuticals. Retrieved from [Link]
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PubMed. (2024). Solvent-free parallel artificial liquid membrane extraction for drugs of abuse in plasma samples using LC-MS/MS. Retrieved from [Link]
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Journal of Oral & Maxillofacial Pathology. (n.d.). Journal of Oral & Maxillofacial Pathology. Retrieved from [Link]
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PubMed. (2020). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. Retrieved from [Link]
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American Laboratory. (2009). Identifying Pharmaceuticals in Surface Water Using LC-MS/MS in Both Positive and Negative Ion Modes. Retrieved from [Link]
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University of York. (n.d.). Assessing exposure and risks of pharmaceuticals in an urban river system. Retrieved from [Link]
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ResearchGate. (n.d.). A study of the photodegradation of benzydamine in pharmaceutical formulations using HPLC with diode array detection. Retrieved from [Link]
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PubMed. (2024). Solvent-free parallel artificial liquid membrane extraction for drugs of abuse in plasma samples using LC-MS/MS. Retrieved from [Link]
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ResearchGate. (n.d.). Selected ion transitions, and representative multiple reaction monitoring (MRM) chromatograms for the alkaloids at concentrations of 500 ng mL-1, obtained by LC-MS/MS (ESI positive ion mode). Retrieved from [Link]
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PubMed Central. (2021). Reversion of antibiotic resistance in multidrug-resistant pathogens using non-antibiotic pharmaceutical benzydamine. Retrieved from [Link]
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AACR Journals. (2015). Nicotine-N′-Oxidation by Flavin Monooxygenase Enzymes. Retrieved from [Link]
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PubMed Central. (2024). An Ultra-Fast Validated Green UPLC-MS/MS Approach for Assessing Revumenib in Human Liver Microsomes: In Vitro Absorption, Distribution, Metabolism, and Excretion and Metabolic Stability Evaluation. Retrieved from [Link]
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Technical Support Center: Troubleshooting and Improving Recovery of Benzydamine-d6 N-Oxide
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the recovery of Benzydamine-d6 N-Oxide during sample preparation. As a deuterated internal standard and a key metabolite of Benzydamine, its accurate quantification is paramount for robust pharmacokinetic and bioequivalence studies. This document provides in-depth, field-proven troubleshooting strategies rooted in the physicochemical properties of the molecule to help you optimize your analytical methods.
Section 1: Understanding the Core Challenge – The Chemistry of this compound
The primary obstacle in achieving high and consistent recovery of this compound lies in its chemical structure. It is the N-oxide metabolite of Benzydamine, a tertiary amine.[1][2] The introduction of the N-oxide functional group significantly increases the molecule's polarity compared to its parent drug.
Key Physicochemical Properties:
-
High Polarity: The N-O bond is highly polar and acts as a strong hydrogen bond acceptor.[3] This property increases the molecule's affinity for aqueous or polar phases and reduces its solubility in non-polar organic solvents.
-
pKa: The predicted pKa is approximately 4.65, indicating it is a weak base.[4] This means the molecule's charge state is highly dependent on the pH of the surrounding medium.
-
Potential for Instability: While generally stable, N-oxides can be susceptible to reduction back to their corresponding tertiary amines under harsh chemical conditions (e.g., presence of strong reducing agents, extreme pH), which could lead to inaccurate quantification.[3]
These properties dictate that sample preparation methods optimized for the less polar parent drug, Benzydamine, will often be suboptimal for its N-oxide metabolite, leading to poor recovery.
Section 2: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial queries.
Q1: My recovery for this compound is consistently low (<50%), but the recovery for Benzydamine is excellent (>90%) using the same Liquid-Liquid Extraction (LLE) protocol. Why is this happening?
A: This is the most common issue and stems directly from the polarity difference. Your LLE protocol, likely using a relatively non-polar organic solvent like hexane or ethyl acetate, efficiently extracts the lipophilic parent drug.[5] However, the highly polar this compound remains preferentially in the aqueous sample matrix, leading to poor partitioning and, consequently, low recovery.
Q2: I'm performing a simple protein precipitation (PPT) with acetonitrile, but my recovery is highly variable and my mass spectrometer signal is unstable. What is the likely cause?
A: While PPT is fast, it is not a very effective cleanup method.[6] The variability you're observing is likely due to significant matrix effects .[7] Components from your biological matrix (salts, phospholipids, etc.) are not removed and are co-eluted with your analyte, causing ion suppression or enhancement in the mass spectrometer's source.[8] This effect can vary from sample to sample depending on the specific matrix composition, leading to inconsistent results that appear as variable recovery.[7]
Q3: In my vial of this compound standard, I see a significant peak for Benzydamine-d6. Is my standard impure or is something else happening?
A: This could be due to in-source fragmentation in the mass spectrometer or, more critically, degradation of the N-oxide back to the parent amine. N-oxides can be reduced.[3] Ensure your storage conditions are appropriate (refrigerated at 2-8°C, protected from light) and that the solvents or buffers used for reconstitution are fresh and free of potential contaminants that could act as reducing agents.[9]
Section 3: In-Depth Troubleshooting Guides & Optimized Protocols
Here, we provide detailed, step-by-step solutions to common recovery problems.
Problem Area 1: Poor Recovery in Liquid-Liquid Extraction (LLE)
Root Cause Analysis: The fundamental issue is the unfavorable partitioning coefficient (LogP) of the polar N-oxide into traditional non-polar organic solvents. To improve recovery, we must manipulate the chemistry to either make the analyte less hydrophilic or the aqueous phase less favorable for it.
Solution Pathway: pH Modification and Solvent Optimization
The key is to adjust the pH of the aqueous sample to deprotonate the this compound, rendering it a neutral molecule that will more readily partition into an organic phase.
Protocol 1: Optimized LLE for this compound
Objective: To maximize recovery by neutralizing the analyte before extraction.
Step-by-Step Methodology:
-
Sample Aliquot: Take 200 µL of your plasma/urine sample in a polypropylene tube.
-
pH Adjustment: Add 50 µL of a 0.5 M ammonium hydroxide solution. Vortex briefly.
-
Solvent Addition: Add 1 mL of an extraction solvent. Recommended: Methyl-tert-butyl ether (MTBE) or a 90:10 mixture of Dichloromethane:Isopropanol.
-
Extraction: Vortex vigorously for 5 minutes.
-
Centrifugation: Centrifuge at 4000 x g for 10 minutes to separate the layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of your mobile phase for LC-MS analysis.
Visual Workflow: Optimized LLE Protocol
Problem Area 2: Low or Inconsistent Recovery in Solid-Phase Extraction (SPE)
Root Cause Analysis: Using a standard reversed-phase (e.g., C18) sorbent can lead to poor retention (breakthrough) of the polar N-oxide if the loading conditions are not optimal. Conversely, strong binding can lead to incomplete elution. Inconsistency points to interference from matrix components not being adequately removed.
Solution Pathway: Mixed-Mode Cation Exchange (MCX) SPE
This is the most robust and highly recommended solution. Mixed-mode SPE combines the non-polar retention of a reversed-phase sorbent with the charge-based retention of an ion-exchanger. This dual mechanism provides superior cleanup and recovery.
Protocol 2: Mixed-Mode Cation Exchange (MCX) SPE Protocol
Objective: To achieve high, reproducible recovery and excellent sample cleanup using orthogonal retention mechanisms.
Step-by-Step Methodology:
-
Sorbent: Use a mixed-mode strong cation exchange polymeric SPE cartridge (e.g., Waters Oasis MCX).
-
Condition: Pass 1 mL of methanol through the cartridge.
-
Rationale: Wets the polymeric sorbent and activates the functional groups.
-
-
Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge.
-
Rationale: Acidifies the sorbent bed, ensuring the cation exchange sites are ready to bind the positively charged analyte.
-
-
Sample Load: Pre-treat 200 µL of your sample by adding 200 µL of 4% phosphoric acid in water. Load the entire diluted sample onto the cartridge.
-
Rationale: Acidifying the sample to a pH < 2 ensures the N-oxide (pKa ~4.65) is fully protonated (positively charged), allowing it to bind strongly to the negatively charged cation exchange sites.
-
-
Wash 1 (Organic): Pass 1 mL of 2% formic acid in acetonitrile through the cartridge.
-
Rationale: This wash removes non-polar and weakly bound interferences (like lipids) that are retained by the reversed-phase backbone of the sorbent. The analyte remains bound by the strong ionic interaction.
-
-
Wash 2 (Aqueous): Pass 1 mL of 2% formic acid in water through the cartridge.
-
Rationale: This wash removes polar interferences like salts.
-
-
Elution: Pass 1 mL of 5% ammonium hydroxide in methanol through the cartridge.
-
Rationale: The basic elution solvent neutralizes the analyte, disrupting the ionic bond with the sorbent and allowing it to be eluted. The methanol simultaneously disrupts any remaining non-polar interactions.
-
-
Evaporation & Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol.
Visual Workflow: Mixed-Mode Cation Exchange (MCX) SPE
Section 4: Method Comparison Summary
Choosing the right sample preparation strategy involves a trade-off between speed, cost, recovery, and data quality. The table below summarizes the recommended approaches for this compound.
| Method | Typical Recovery | Sample Cleanliness | Throughput | Key Consideration |
| Protein Precipitation (PPT) | Variable (30-70%) | Poor | High | Prone to significant matrix effects; not recommended for regulatory work.[6] |
| Standard LLE | Very Low (<30%) | Moderate | High | Ineffective due to high analyte polarity. |
| Optimized LLE (Protocol 1) | Good (75-90%) | Good | High | Requires careful pH control and solvent selection. |
| Mixed-Mode SPE (Protocol 2) | Excellent (>90%) | Excellent | Moderate | The gold standard for high-quality, reproducible data with minimal matrix effects. |
Section 5: References
-
Köppel, C., & Tenczer, J. (1985). Metabolism of benzydamine. Arzneimittelforschung, 35(3), 634-5. [Link]
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Cattaneo, D., & Serafini, S. (2022). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. F1000Research, 11, 49. [Link]
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Yuan, M., Breitkopf, S. B., Yang, X., & Asara, J. M. (2012). Reducing Time and Increasing Sensitivity in Sample Preparation for Adherent Mammalian Cell Metabolomics. Analytical Chemistry, 84(13), 5721-5728. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Benzydamine Hydrochloride? Patsnap. [Link]
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Yang, Y., Quinones, R., Mahaffey, S., Morrison, J., Kim, K., & Reisdorph, N. (2013). New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome. Journal of Chromatography A, 1292, 99-107. [Link]
-
Chorna, O., Vashchyk, Y., & Hotsko, S. (2021). IDENTIFICATION OF BENZYDAMINE AND ITS METABOLIT IN THE PRESENCE OF CERTAIN ANTI-INFLAMMATORY NON-STEROIDAL DRUGS. ScienceRise: Pharmaceutical Science, 6(34), 43-51. [Link]
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Mohan, N., Pinto, D., Farias, C., & Ataide, J. (2018). An improved method for extraction of polar and charged metabolites from cyanobacteria. PLOS ONE, 13(10), e0204273. [Link]
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Chasseaud, L. F., & Catanese, B. (1985). Pharmacokinetics of benzydamine. International Journal of Tissue Reactions, 7(4), 307-13. [Link]
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Quarta, A., & Stochino, M. E. (2022). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. F1000Research, 11, 49. [Link]
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Welch Lab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Welch Materials, Inc.[Link]
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Yang, K., & Cheng, H. (2013). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Mass Spectrometry Reviews, 32(5), 355-78. [Link]
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Cruickshank-Quinn, C., Quinn, K. D., Powell, R., Yang, Y., Armstrong, M., Mahaffey, S., Reisdorph, R., & Reisdorph, N. (2014). Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis. Journal of Visualized Experiments, (89), e51670. [Link]
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Princeton University, Mass Spectrometry Core Facility. (n.d.). Sample preparation guideline for extraction of polar metabolites from adherent or suspension cells. Princeton University. [Link]
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Unacademy. (n.d.). Structure, Preparation and Uses of Oxides of Nitrogen. Unacademy. [Link]
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American Association for Clinical Chemistry. (2019). Questioning Quality Assurance in Clinical Mass Spectrometry. AACC.org. [Link]
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Organic Syntheses. (n.d.). pyridine-n-oxide. Organic Syntheses. [Link]
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Probes & Drugs. (n.d.). BENZYDAMINE. Probes & Drugs. [Link]
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Wikipedia. (n.d.). Liquid–liquid extraction. Wikipedia. [Link]
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Tiei Extraction. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds. Tiei Extraction. [Link]
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Google Patents. (n.d.). US3047579A - Process for preparing n-oxides. Google Patents.
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Reddit. (2024). ICP-MS internal standard issues. Reddit. [Link]
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Helttunen, K., & Lönnberg, H. (2018). Cloud point extraction of pyridine N-oxides using mixed micelles of PEGylated calix[12]pyrroles and non-ionic surfactants. RSC Advances, 8(3), 1361-1367. [Link]
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Biesinger, M. C., & Paglia, G. (2017). Strategies for liquid-liquid extraction of oxide particles for applications in supercapacitor electrodes and thin films. Journal of Colloid and Interface Science, 499, 1-8. [Link]
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LibreTexts Chemistry. (2021). 2.3: LIQUID-LIQUID EXTRACTION. LibreTexts. [Link]
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Asensio-Ramos, M., & Ravelo-Pérez, L. M. (2020). Magnetic Solid-Phase Extraction of Organic Compounds Based on Graphene Oxide Nanocomposites. Molecules, 25(21), 5036. [Link]
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Logoyda, L., & Kondratova, Y. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. Journal of Drug Design and Medicinal Chemistry, 2(6), 65-73. [Link]
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Pinto, C. G., & Martín, M. E. (2020). Materials for Solid-Phase Extraction of Organic Compounds. Molecules, 25(18), 4289. [Link]
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ResearchGate. (2025). Strategies for liquid-liquid extraction of oxide particles for applications in supercapacitor electrodes and thin films. ResearchGate. [Link]
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Ziegler, S., & Gademann, K. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 64(22), 16335-16355. [Link]
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ResearchGate. (2020). Development and validation of the method for simultaneous determination of Benzydamine hydrochloride and methylparaben in dosage form by HPLC. ResearchGate. [Link]
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Troubleshooting poor peak shape in Benzydamine analysis
A Guide to Troubleshooting Poor Peak Shape in Chromatography
Welcome to the technical support center for benzydamine analysis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to poor peak shape in the chromatographic analysis of benzydamine. As a Senior Application Scientist, I will provide in-depth, field-proven insights to help you achieve optimal, symmetrical peaks for accurate and reproducible results.
Understanding Benzydamine's Chromatographic Behavior
Benzydamine is a weak base with a pKa of approximately 9.27.[1][2] This basic nature is a primary factor influencing its interaction with chromatography columns, particularly silica-based reversed-phase columns. The key to achieving good peak shape lies in controlling these interactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address the most common peak shape problems encountered during benzydamine analysis.
Issue 1: My Benzydamine Peak is Tailing Severely.
Q1: What is peak tailing and why is it happening with benzydamine?
A1: Peak tailing is observed when the back half of the chromatographic peak is broader than the front half, resulting in an asymmetry factor greater than 1.[3] For basic compounds like benzydamine, the most common cause is secondary interactions between the positively charged analyte and negatively charged residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[3][4][5][6] These interactions lead to some benzydamine molecules being retained longer than others, causing the "tail."[6]
Q2: How can I fix peak tailing for benzydamine?
A2: A systematic approach involving the mobile phase, column, and sample conditions is required to address peak tailing.
Here is a step-by-step protocol to diagnose and resolve peak tailing:
-
Mobile Phase pH Adjustment:
-
Rationale: The pH of the mobile phase is a critical factor.[6] At mid-range pH, residual silanols can be ionized (SiO-), leading to strong electrostatic interactions with the protonated (positively charged) benzydamine, causing significant tailing.[6] By lowering the mobile phase pH (typically below 3), the silanol groups are protonated (Si-OH) and less likely to interact with the protonated benzydamine molecules, thus improving peak shape.[6][7]
-
Action: Adjust the pH of the aqueous portion of your mobile phase to between 2.5 and 3.0 using an acid like phosphoric acid or formic acid.[6][7] Ensure the column is thoroughly equilibrated with the new mobile phase before injection.[6]
-
-
Increase Buffer Concentration:
-
Add a Competing Base:
-
Rationale: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can be effective.[7] The competing base will preferentially interact with the active silanol sites, reducing their availability to interact with benzydamine.[7][10][11]
-
Action: Add a low concentration of triethylamine (e.g., 0.1% v/v) to the mobile phase.[9][12] Be aware that this can sometimes shorten column lifetime.[7]
-
-
Column Selection and Condition:
-
Rationale: The choice and condition of the HPLC column are crucial. Older columns may have stationary phase degradation, exposing more active silanol groups.[13] Modern, high-purity, end-capped columns are designed to minimize residual silanol activity.[5][6]
-
Action: If using an older column, switch to a new, high-quality, end-capped C8 or C18 column.[6] Consider columns specifically designed for the analysis of basic compounds, which often feature proprietary surface treatments to further shield silanols. If you suspect column contamination, flush it with a strong solvent.[6]
-
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak fronting in benzydamine analysis.
Issue 3: My Benzydamine Peak is Splitting.
Q1: Why is my benzydamine peak splitting into two or more peaks?
A1: Peak splitting can be caused by several factors, including a partially blocked frit at the column inlet, a void in the column packing material, or severe sample solvent incompatibility. [14][15][16] Q2: What are the steps to resolve a split peak?
A2: A split peak often indicates a physical problem with the column or a significant mismatch in solvent strength.
-
Check for Column Contamination/Blockage:
-
Rationale: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, causing the sample to be distributed unevenly onto the packing material, which can lead to a split peak. [14] * Action:
-
Install a guard column or an in-line filter before the analytical column to protect it from particulates. [14] * If a blockage is suspected, try back-flushing the column (reversing the flow direction) with a strong solvent. Note: Always check the column manufacturer's instructions to see if back-flushing is recommended for your specific column. [14][16]
-
-
-
Inspect for Column Voids:
-
Rationale: A void or channel in the packing material at the head of the column can cause the sample band to split as it enters the column. [17][14]This can result from pressure shocks or operating the column outside its recommended pH or temperature range. [17] * Action: Unfortunately, a significant void at the column inlet is usually not repairable, and the column will likely need to be replaced. [14]
-
-
Address Severe Solvent Mismatch:
-
Rationale: A very strong sample solvent can cause the analyte to precipitate at the column inlet when it mixes with a weaker mobile phase, or it can create significant disruption of the stationary phase, leading to peak splitting. [18] * Action: As with peak fronting, ensure your sample solvent is as weak as or weaker than your mobile phase. [18]Dissolving the sample in the mobile phase is the ideal solution. [14]
-
Summary of Key Troubleshooting Parameters
Table 2: Quick Reference for Troubleshooting Benzydamine Peak Shape
| Issue | Primary Cause(s) | Recommended Actions |
| Peak Tailing | Secondary interactions with residual silanols. [4][5][6] | 1. Lower mobile phase pH to 2.5-3.0. [6][7] 2. Increase buffer concentration. [6][8] 3. Use a modern, end-capped column. [5][6] |
| Peak Fronting | Column overload; sample solvent stronger than mobile phase. [13][19] | 1. Reduce sample concentration/injection volume. [5] 2. Dissolve sample in mobile phase or a weaker solvent. [18][14] |
| Split Peaks | Column inlet blockage; void in column packing; severe solvent mismatch. [14][15][16] | 1. Use a guard column/in-line filter. [14] 2. Back-flush the column (if permissible). [14] 3. Replace the column if a void is present. [14] |
References
-
Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. Retrieved from [Link]
- Gritti, F., & Guiochon, G. (2006). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions.
-
Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Retrieved from [Link]
-
Waters Corporation. (n.d.). What is "silanol activity" when a column is described as having low or high silanol activity? - WKB229047. Retrieved from [Link]
-
Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. Retrieved from [Link]
-
MAC-MOD Analytical. (n.d.). The Effect of Sample Diluent on Peak Shape. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Sample Diluent Effects in HPLC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzydamine. PubChem Compound Database. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
- Roses, O. E., et al. (2016). Performance of amines as silanol suppressors in reversed-phase liquid chromatography.
- Dolan, J. W. (2008). Peak Shape Problems. LCGC North America, 26(6), 532-538.
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzylamine. PubChem Compound Database. Retrieved from [Link]
- Roses, O. E., et al. (2016). Performance of amines as silanol suppressors in reversed-phase liquid chromatography.
- Chornyi, V., et al. (2019). SIMULTANEOUS DETERMINATION OF BENZYDAMINE HYDROCHLORIDE, METHYLPARABEN AND PEPPERMINT OIL IN A SPRAY DOSAGE FORM BY GAS CHROMATO. International Journal of Applied Pharmaceutics, 11(6), 147-153.
-
Agilent. (n.d.). A Look at Column Choices. Retrieved from [Link]
- Kerepesi, C., et al. (2025).
- Piponski, M., et al. (n.d.). S1 PP 64 Development and validation of a RP-HPLC method for simultaneous determination of Benzydamine hydrochloride and Cetylpyr. MACEDONIAN PHARMACEUTICAL BULLETIN.
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Waters Corporation. (n.d.). What are some common causes of peak fronting? - WKB255705. Retrieved from [Link]
-
Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. Retrieved from [Link]
-
Scribd. (n.d.). HPLC Method for Benzydamine Analysis. Retrieved from [Link]
-
The Pharma Guide. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Five different columns in the analysis of basic drugs in hydrophilic interaction liquid chromatography. Retrieved from [Link]
-
Chrom Tech. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. YouTube. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]
-
Restek. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzydamine Hydrochloride. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (2025, November 20). (PDF) Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 26). What Causes Fronting In Chromatography?. YouTube. Retrieved from [Link]
-
ResearchGate. (2018, October 17). For HPLC, what different mobile phases are best to start with for methods development?. Retrieved from [Link]
-
ResearchGate. (2018, July 27). How can a specific analyte cause fronting in HPLC?. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF BENZYDAMINE HYDROCHLORIDE AND CETYLPIRIDINIUM CHLORIDE IN ORAL SPRAY SOLUTION. Retrieved from [Link]
-
ResearchGate. (2020, July 27). (PDF) Development and validation of the method for simultaneous determination of benzydamine hydrochloride and methylparaben in benzydamine dosage form by GC. Retrieved from [Link]
- Benson, H. A., & McElnay, J. C. (1987). High-performance liquid chromatography assay for the measurement of benzydamine hydrochloride in topical pharmaceutical preparations.
-
Chromatography Forum. (2016, November 12). Packed column problems: Benzydamine hydrochloride. Retrieved from [Link]
-
Zenodo. (n.d.). Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities in an Oral Collutory as a Pharmaceutical Formulation by High-Performance Liquid Chromatography. Retrieved from [Link]
-
SciSpace. (2017, January 10). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. Retrieved from [Link]
-
LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]
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Technical Support Center: Long-Term Storage and Stability of Deuterated Standards
Welcome to the Technical Support Center for Deuterated Standards. This guide is designed for researchers, scientists, and drug development professionals who rely on the accuracy and integrity of deuterated internal standards for quantitative analysis. Deuterated standards are critical for correcting experimental variability, but their stability is paramount for generating reliable and reproducible data[1][2]. This resource provides in-depth answers to frequently asked questions and detailed troubleshooting protocols to ensure the long-term stability and performance of your standards.
Fundamentals of Deuterated Standard Stability
Deuterated standards are valued for their stability, which stems from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond[1][3]. This "Kinetic Isotope Effect" (KIE) makes deuterated compounds more resistant to chemical or enzymatic cleavage at the site of deuteration, which can slow down metabolic degradation and enhance metabolic stability[3][]. However, they are not immune to degradation. Stability issues can arise from two primary sources:
-
Chemical Degradation: Like any organic molecule, the standard can degrade due to factors such as oxidation, hydrolysis, or photodegradation. The fundamental structure of the molecule is altered.
-
Isotopic Instability (H-D Exchange): This is a unique challenge for deuterated standards. It's a chemical reaction where a deuterium atom on the standard is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, atmospheric moisture)[5][6]. This does not change the molecule's core structure but lowers its isotopic purity, which can compromise analytical results[7].
Understanding these fundamentals is key to implementing effective storage and handling strategies.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the day-to-day handling and storage of deuterated standards.
Storage Conditions
Q: What are the ideal storage conditions for deuterated standards?
A: Always consult the manufacturer's Certificate of Analysis (CoA) first, as it provides lot-specific storage instructions[8]. For general guidance:
-
Solid Form (Lyophilized Powder): Store at -20°C or below in a desiccator. This minimizes chemical degradation and protects the compound from atmospheric moisture, which is a source of protons for H-D exchange[9].
-
In Solution: Storage depends on the solvent and intended duration.
-
Long-Term (Months to Years): Store at -20°C or below in a high-purity aprotic solvent (e.g., acetonitrile, DMSO)[10][11]. This reduces solvent evaporation and slows degradation kinetics.
-
Short-Term (Days to Weeks): Refrigeration at 2-8°C is often acceptable[9][10][12].
-
Volatile Compounds: For highly volatile standards, frozen storage in vials with minimal headspace is crucial to prevent evaporation[13].
-
Q: Does the choice of solvent matter for long-term storage?
A: Absolutely. The solvent is a critical factor influencing both chemical stability and isotopic exchange[10].
-
Recommended: High-purity aprotic solvents like acetonitrile, DMSO, or chloroform are preferred for long-term storage as they lack exchangeable protons[5].
-
Use with Caution: Protic solvents (e.g., methanol, ethanol, water) contain exchangeable hydrogens and can facilitate H-D exchange over time[5]. Solutions in protic solvents are not recommended for long-term storage[9]. If their use is unavoidable, prepare solutions fresh and store for the shortest possible duration.
Q: How important is protection from light?
A: Very important. Many organic compounds are photosensitive and can degrade upon exposure to light. It is a best practice to always store deuterated standards, both neat and in solution, protected from light[10][13]. Use amber vials or store clear vials in the dark to prevent photodegradation[10][13].
Handling and Preparation
Q: What is the correct procedure for preparing a stock solution from a solid standard?
A: Proper technique is essential to ensure concentration accuracy and stability.
-
Equilibration: Before opening, allow the vial to warm to room temperature (for at least 30 minutes). This prevents condensation of atmospheric moisture onto the cold solid, which can introduce water and protons[14].
-
Inert Atmosphere: If possible, handle the solid standard under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and oxygen[1][10].
-
Weighing: Use a calibrated analytical balance to weigh the required amount of standard accurately[11]. Do not return any unused solid to the original vial to prevent contamination[14].
-
Dissolution: Add the appropriate high-purity solvent to a calibrated volumetric flask. Transfer the weighed solid into the flask. Ensure complete dissolution, using gentle sonication if necessary for less volatile compounds that have been stored frozen[13].
-
Dilution: Once dissolved, carefully dilute to the final volume with the solvent[15].
-
Storage: Immediately cap the flask tightly and transfer aliquots to smaller, properly labeled amber vials for storage under the recommended conditions.
Q: Can I repeatedly freeze and thaw my standard solutions?
A: It is best to avoid repeated freeze-thaw cycles. This process can increase the risk of solvent evaporation, introduce moisture, and potentially cause degradation of less stable compounds[16]. It is recommended to prepare smaller, single-use aliquots from your main stock solution to minimize the need for thawing the entire stock.
Isotopic Stability (H-D Exchange)
Q: What factors accelerate Hydrogen-Deuterium (H-D) exchange?
A: H-D exchange is the primary cause of isotopic purity loss. Key factors that accelerate it are:
-
Protic Solvents: Water, methanol, and ethanol are major sources of exchangeable protons[5].
-
pH: The exchange reaction is catalyzed by both acids and bases. The rate is often at its minimum around pH 2.5-3.0[5][6]. Neutral and basic conditions can significantly increase the rate of deuterium loss.
-
Temperature: Higher temperatures increase the reaction rate. Conducting experiments at low temperatures is a critical strategy to minimize exchange[5].
-
Label Position: Deuterium atoms on heteroatoms (e.g., -OH, -NH, -SH) are highly labile and exchange almost instantly with protons from the solvent. Labels on carbon atoms are more stable, but their stability can be reduced if they are adjacent to activating functional groups (e.g., a carbonyl group)[5].
Q: My standard has deuterium labels on -OH or -NH groups. Are these useful?
A: Deuterium atoms attached to heteroatoms are considered "labile" or "exchangeable" because they will rapidly exchange with hydrogen atoms in any protic solvent like water or methanol[5]. These standards are not suitable for quantitative analysis in biological matrices or protic solvents, as their isotopic purity will not be stable. For LC-MS applications, it is crucial to use standards where the deuterium labels are on stable, non-exchangeable positions, such as on a carbon backbone or an aromatic ring[17].
Troubleshooting Guides
This section provides systematic protocols for investigating common issues related to the stability of deuterated standards.
Guide: Investigating Suspected Degradation or Loss of Purity
If you observe a decreasing signal from your internal standard over time, poor chromatographic peak shape, or a failed batch analysis, your standard may have degraded.
Step 1: Initial Assessment & Information Gathering
-
Review Storage History: Check logs to confirm the standard was stored under the recommended conditions (temperature, light protection).
-
Review Preparation Records: Confirm that the correct solvent was used and that proper handling procedures were followed during solution preparation.
Step 2: Chemical Purity Check (LC-MS Analysis)
-
Objective: To determine if the standard has chemically degraded into other compounds.
-
Protocol:
-
Prepare a fresh dilution of the suspected standard in a suitable solvent (e.g., acetonitrile).
-
Acquire data using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or a triple quadrupole instrument.
-
Analyze the data for the presence of unexpected peaks or degradation products. Look for common degradation pathways like hydrolysis or oxidation.
-
Compare the chromatogram to that of a freshly opened, new vial of the same standard, if available. A significant difference in the impurity profile suggests chemical degradation.
-
Step 3: Isotopic Purity Check (Mass Spectrometry)
-
Objective: To determine if H-D exchange has occurred, leading to a loss of isotopic enrichment.
-
Protocol:
-
Using a high-resolution mass spectrometer, acquire a full-scan mass spectrum of the deuterated standard.
-
Examine the isotopic distribution of the molecular ion.
-
Look for an increase in the abundance of lower mass isotopologues (e.g., an increase in the M+2 peak for a D3-labeled standard, where the expected peak is M+3).
-
Quantify the isotopic purity by comparing the peak areas of the desired deuterated species versus the lower mass isotopologues. A significant shift towards lower masses compared to the CoA or a new standard indicates H-D exchange[7][9].
-
Step 4: Root Cause Analysis & Corrective Actions
-
Based on the findings from Steps 1-3, determine the likely cause and implement corrective actions as summarized in the table below.
Data Presentation & Summaries
Table 1: General Storage Recommendations for Deuterated Standards
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Lyophilized Powder | -20°C or below | Long-term (Years) | Store in a desiccator to protect from moisture. Allow vial to warm to room temperature before opening[9][14]. |
| In Aprotic Solvent | -20°C or below | Medium to Long-term (Months to Years) | Minimizes solvent evaporation and slows degradation. Use amber, well-sealed vials. Avoid repeated freeze-thaw cycles[9][16]. |
| In Aprotic Solvent | 2-8°C | Short to Medium-term (Weeks to Months) | Suitable for routine use. Protect from light. Ensure the container is tightly sealed to prevent moisture ingress[9][10]. |
| In Protic/Aqueous Solvent | 2-8°C | Short-term (Hours to Days) | Not recommended for storage. Prepare fresh as needed due to high risk of H-D exchange[5][9]. |
Table 2: Common Solvents and Risk of H-D Exchange
| Solvent Class | Examples | Risk of H-D Exchange | Rationale |
| Aprotic | Acetonitrile, DMSO, Chloroform, Dichloromethane | Low | Lacks exchangeable protons. Preferred for reconstitution and long-term storage[5]. |
| Protic | Water, Methanol, Ethanol, Formic Acid | High | Contains easily exchangeable -OH protons that can catalyze deuterium loss[5]. |
| Aqueous Buffers | Phosphate Buffers, Acetate Buffers | High (pH Dependent) | Risk is high due to water content and can be accelerated by acidic or basic pH[5][18]. |
Visualizations & Workflows
Diagram 1: Troubleshooting Workflow for Suspected Standard Degradation
Caption: Workflow for diagnosing issues with deuterated internal standards.
Diagram 2: Mechanism of H-D Back-Exchange
Caption: Catalyzed hydrogen-deuterium (H-D) back-exchange mechanism.
References
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
-
Restek. (2012). Handling Your Analytical Reference Standards. [Link]
-
Pharmaguideline. (2012). Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards. [Link]
-
ILSI India. (2016). Storage and Handling of Reference Standards. [Link]
-
Preprints.org. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. [Link]
-
ResearchGate. (2017). What is the storage conditions and protocol for deuterated standards of organic compounds?. [Link]
-
MDPI. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. [Link]
-
International Council for Harmonisation (ICH). Quality Guidelines. [Link]
-
Isotope Science / Alfa Chemistry. Quality Control Essentials for Deuterated Drug APIs. [Link]
-
Pharma Dekho. (2020). FDA Guidelines For Stability Studies. [Link]
-
YouTube. (2025). Does Deuterium Have A Shelf Life? - Chemistry For Everyone. [Link]
-
ResearchGate. (2018). Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing) later in the run?. [Link]
-
ResearchGate. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. [Link]
-
ACS Publications. (2025). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. [Link]
-
U.S. Food and Drug Administration (FDA). (2025). Q1 Stability Testing of Drug Substances and Drug Products. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]
-
Wikipedia. Hydrogen–deuterium exchange. [Link]
-
National Institutes of Health (NIH). Fundamentals of HDX-MS. [Link]
-
Scribd. (2013). 2013-09-18 USP Stability 2 Procedures. [Link]
-
National Institutes of Health (NIH). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. [Link]
-
World Health Organization (WHO). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. [Link]
-
PubMed. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. [Link]
-
Ovid. (2023). Stability and compatibility study guidelines for AJHP. [Link]
-
Skyline.ms. (2021). Retention Time shifts using deuterated internal standards. [Link]
-
Regulations.gov. Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]
-
Blogs - News. (2024). Standard Solution Preparation: A Comprehensive Guide. [Link]
-
ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
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- 11. ilsi-india.org [ilsi-india.org]
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Technical Support Center: A Guide to Minimizing Ion Suppression for Benzydamine-d6 N-Oxide
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth, field-proven insights into diagnosing and mitigating ion suppression for Benzydamine-d6 N-Oxide in bioanalytical LC-MS/MS assays. Our objective is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to build robust and reliable methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the analysis of this compound and the challenge of ion suppression.
Q1: What is this compound, and why is its reliable quantification critical?
Benzydamine is a non-steroidal anti-inflammatory drug (NSAID). In biological systems, it is converted into metabolites, a principal one being Benzydamine N-Oxide.[1][2][3] For pharmacokinetic (PK) and drug metabolism studies, a stable isotope-labeled (SIL) internal standard is essential for accurate quantification. This compound serves this purpose. Any analytical variability in its signal, such as that caused by ion suppression, can lead to inaccurate calculations of the drug's metabolite concentrations, compromising critical safety and efficacy data.
Q2: What is ion suppression, and how does it manifest in an LC-MS/MS analysis?
Ion suppression is a matrix effect where co-eluting compounds from a biological sample reduce the ionization efficiency of the target analyte in the mass spectrometer's ion source.[4][5][6] This does not mean the analyte is lost; rather, it fails to become a charged ion that the instrument can detect. This phenomenon leads to a lower-than-expected signal, poor sensitivity, and high variability between samples, which compromises assay precision and accuracy.[7]
Q3: What specific molecules in a biological matrix are the primary cause of ion suppression?
While salts and other endogenous materials can cause suppression, the most notorious culprits in plasma and serum analysis are phospholipids. These molecules are abundant and have chromatographic properties that often cause them to co-elute with a wide range of drug metabolites in typical reversed-phase LC methods. Their presence in the ESI source disrupts the droplet desolvation process, hindering the formation of gas-phase analyte ions.
Q4: Can I overcome ion suppression just by using a highly sensitive mass spectrometer?
No. Ion suppression is a phenomenon that occurs before the mass analyzer.[6] While a sensitive instrument can detect very low levels of ions, it cannot compensate for the fact that the analyte ions were never efficiently formed in the first place. The problem must be addressed upstream through effective sample preparation and chromatography.[4][6]
Part 2: A Systematic Troubleshooting Guide
This guide provides a logical, step-by-step approach to identifying, characterizing, and eliminating ion suppression.
Primary Issue: Low, Erratic, or Drifting Signal for this compound
This is the most common symptom of significant and uncontrolled ion suppression. Your internal standard signal should be stable and consistent; variability is a clear indicator of a matrix effect.
Before changing your method, you must confirm that ion suppression is the root cause and identify where in the chromatogram it occurs. The post-column infusion experiment is the definitive tool for this diagnosis.[7][8][9]
Experimental Protocol: Post-Column Infusion
-
System Setup: Using a T-fitting, continuously introduce a solution of this compound (e.g., 50 ng/mL in mobile phase) at a low, constant flow rate (e.g., 10 µL/min) into the LC flow path between the analytical column and the MS ion source.
-
Signal Stabilization: Run the LC system with the mobile phase until the infused this compound signal on the mass spectrometer is stable and constant. This forms your baseline.
-
Injection: Inject a blank, extracted biological sample (e.g., a plasma sample processed using your current sample preparation method).
-
Data Analysis: Monitor the baseline of the infused analyte. A sharp drop in the signal indicates a region where co-eluting matrix components are suppressing the ionization of this compound. The retention time of this "suppression zone" is critical information.
Diagram 1: Ion Suppression Troubleshooting Workflow
Caption: A systematic workflow for diagnosing and resolving ion suppression.
The most effective way to eliminate ion suppression is to remove the interfering compounds before injection.[4] For this compound in plasma, this means targeting phospholipids.
Table 1: Comparative Efficacy of Sample Preparation Techniques
| Technique | Mechanism | Phospholipid Removal Efficacy | Pros | Cons |
| Protein Precipitation (PPT) | Protein denaturation with organic solvent. | Poor. Phospholipids are soluble in the supernatant.[6] | Fast, simple, inexpensive. | Prone to severe ion suppression, can clog columns. |
| Liquid-Liquid Extraction (LLE) | Analyte partitioning between immiscible phases. | Moderate to Good. Depends on solvent choice. | Cleaner than PPT. | Labor-intensive, uses large solvent volumes, emulsion formation is common. |
| Solid-Phase Extraction (SPE) | Chromatographic separation on a solid sorbent. | Excellent, especially with targeted chemistries.[10] | Provides the cleanest extracts, high recovery, easily automated. | Higher cost, requires method development. |
| Phospholipid Removal Plates (HybridSPE®) | Combines PPT with specific phospholipid filtration. | Excellent.[11][12][13] | Simple workflow (like PPT), highly effective removal. | Higher cost than standard PPT. |
Recommended Protocol: HybridSPE® Phospholipid Removal
This protocol combines the simplicity of protein precipitation with the high efficiency of specific phospholipid removal.
-
Precipitation: Add 300 µL of 1% formic acid in acetonitrile (containing this compound) to 100 µL of plasma in a collection tube or plate.
-
Mix & Centrifuge: Vortex for 30 seconds, then centrifuge for 10 minutes at >3,000 x g to pellet the precipitated proteins.
-
Load: Transfer the supernatant directly onto the HybridSPE® plate.
-
Process: Apply vacuum or positive pressure to pass the solution through the specialized sorbent. The analyte and other components pass through into a clean collection plate, while phospholipids are selectively retained.[11]
-
Finalize: The resulting eluate is ready for direct injection or can be evaporated and reconstituted in the mobile phase.
If residual suppression remains, the next step is to adjust your chromatography to ensure this compound does not elute within the "suppression zone" identified in Step 1.
-
Shift Analyte Retention: Adjust your gradient to move the analyte peak away from the interference. For a basic compound like this compound, changing the mobile phase pH can alter its retention on a C18 column.
-
Use a Diverter Valve: This is a powerful technique. Program the valve to send the first part of the run (containing salts and unretained material) and the last part of the run (where late-eluting lipids appear) to waste. Only the "clean" window containing your analyte is directed to the mass spectrometer.
Diagram 2: Selective Analyte Diversion to the Mass Spectrometer
Caption: A diverter valve isolates the analyte from early and late eluting interferences.
By following this diagnostic and systematic approach, you can effectively eliminate ion suppression, leading to a robust, reproducible, and accurate bioanalytical method for this compound.
References
-
Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015). LCGC North America.[Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). Phenomenex.[Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025). AMSbiopharma.[Link]
-
Mass Spectrometry Troubleshooting and Common Issues. (2023). G-M-I, Inc.[Link]
-
How can I identify Ion Suppression in Biological Sample Analysis? (n.d.). Providion Group.[Link]
-
Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. (n.d.). Waters.[Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. (2003). LCGC International.[Link]
-
Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041-1044. [Link]
-
Troubleshooting ion suppression in LC–MS analysis. (2025). YouTube.[Link]
-
Al-Dirbashi, O. Y., et al. (2016). A simple solid-phase extraction method for the analysis of red cell phospholipids by liquid chromatography-tandem mass spectrometry. Journal of clinical laboratory analysis, 30(6), 1147-1154. [Link]
-
Gracia-Lor, E., et al. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Analytical Chemistry, 94(18), 6545-6553. [Link]
-
Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. (2022). ACS Publications.[Link]
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- 6. chromatographyonline.com [chromatographyonline.com]
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- 13. A simple solid‐phase extraction method for the analysis of red cell phospholipids by liquid chromatography‐ tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Adsorption of Benzydamine N-Oxide in HPLC Systems
Welcome to the technical support center for the analysis of Benzydamine N-Oxide using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common adsorption-related challenges encountered during method development and routine analysis. By understanding the underlying chemical interactions and implementing targeted troubleshooting strategies, you can achieve robust, reproducible, and accurate results.
Introduction: The Challenge of Benzydamine N-Oxide Analysis
Benzydamine N-Oxide, a primary metabolite of Benzydamine, possesses chemical properties that can lead to significant challenges in reversed-phase HPLC analysis.[1][2][3][4] The presence of a tertiary amine N-oxide group, along with other polar functionalities, makes the molecule susceptible to undesirable secondary interactions with the stationary phase and HPLC system components. These interactions often manifest as poor peak shape, low recovery, and inconsistent retention times, compromising the quality of analytical data.
This guide provides a structured, question-and-answer approach to troubleshoot and resolve these adsorption issues. We will delve into the causative factors and provide field-proven protocols to mitigate them, ensuring the scientific integrity of your chromatographic analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Peak Shape and Reproducibility Issues
Question 1: I am observing significant peak tailing for my Benzydamine N-Oxide peak. What is the likely cause and how can I fix it?
Answer:
Peak tailing is the most common issue when analyzing basic compounds like Benzydamine N-Oxide and is primarily caused by secondary interactions between the analyte and active sites on the HPLC column and system.[5][6][7]
Primary Cause: Silanol Interactions
Standard silica-based reversed-phase columns (e.g., C18, C8) have residual silanol groups (Si-OH) on their surface.[8][9] At mid-range pH values (typically pH 3-7), these silanols can become deprotonated (SiO-) and act as strong adsorption sites for positively charged analytes. Benzydamine N-Oxide, with its basic character, can become protonated in the mobile phase and then interact electrostatically with these negatively charged silanols. This secondary retention mechanism, in addition to the primary reversed-phase interaction, leads to peak tailing.[6][10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing of Benzydamine N-Oxide.
Step-by-Step Solutions:
-
Adjust Mobile Phase pH:
-
Low pH (2.5 - 3.5): By lowering the pH, you protonate the residual silanol groups, minimizing their ability to interact with the protonated analyte.[5] This is often the simplest and most effective solution.
-
Protocol: Prepare your aqueous mobile phase with a buffer such as phosphate or formate, and adjust the pH using an acid like phosphoric acid or formic acid.
-
Caution: Ensure your column is stable at low pH. Columns with bonding technology like Agilent's StableBond or Waters' BEH are designed for low pH applications.[5]
-
-
-
Use a High-Purity, End-Capped Column:
-
Modern HPLC columns are manufactured with high-purity silica, which has a lower concentration of metal impurities that can exacerbate silanol activity.[9] "End-capping" is a process where residual silanols are chemically derivatized with a small silylating agent (like trimethylsilane) to make them inert.
-
Recommendation: If you are using an older column, switching to a modern, fully end-capped column can significantly improve peak shape.
-
-
Employ Mobile Phase Additives:
-
Competing Base: Adding a small concentration (e.g., 0.1% v/v) of a competing base like triethylamine (TEA) to the mobile phase can be effective. TEA, being a stronger base, will preferentially interact with the active silanol sites, effectively shielding them from Benzydamine N-Oxide.
-
Ion-Pairing Reagents: For highly polar N-oxides that may have poor retention even with pH adjustment, an ion-pairing reagent can be beneficial. These reagents, such as alkyl sulfonates (e.g., sodium heptanesulfonate), have a hydrophobic tail that interacts with the stationary phase and a charged head that pairs with the analyte, improving retention and peak shape.[11][12]
-
| Parameter | Recommendation | Rationale |
| Mobile Phase pH | 2.5 - 3.5 | Protonates silanols, minimizing secondary interactions.[5] |
| Column Type | High-purity, end-capped C18 or C8 | Reduces the number of active silanol sites. |
| Mobile Phase Additive (Optional) | 0.1% Triethylamine (TEA) | Acts as a competing base to mask silanol groups. |
| Ion-Pairing Reagent (Alternative) | 5-10 mM Alkyl Sulfonate | Improves retention and masks silanol interactions for polar analytes.[11] |
Question 2: My retention times for Benzydamine N-Oxide are shifting between injections and between different days. What could be the cause?
Answer:
Inconsistent retention times are often a symptom of inadequate system equilibration or underlying issues with the mobile phase or column.
Primary Causes & Solutions:
-
Insufficient Column Equilibration:
-
Explanation: When using mobile phases containing additives like ion-pairing reagents or competing bases, the stationary phase requires a longer time to reach equilibrium. The additive needs to adsorb onto the surface of the stationary phase to create a stable environment for consistent analyte interaction.[12]
-
Protocol:
-
Before starting a sequence, flush the column with the initial mobile phase composition for at least 20-30 column volumes.
-
For methods using ion-pairing reagents, a dedicated column is highly recommended to avoid long equilibration times and cross-contamination.[13]
-
Perform several blank injections (mobile phase) followed by injections of your standard until the retention time stabilizes.
-
-
-
Mobile Phase pH Instability:
-
Explanation: The retention of ionizable compounds like Benzydamine N-Oxide is highly sensitive to the mobile phase pH.[14][15][16] If the mobile phase is not adequately buffered, or if the pH is close to the pKa of the analyte, small changes in pH can lead to significant shifts in retention time.
-
Protocol:
-
Always use a buffer in your aqueous mobile phase, especially when operating at a pH where the analyte's ionization state is changing.
-
Ensure the buffer concentration is sufficient (typically 10-25 mM) to provide adequate buffering capacity.
-
Prepare fresh mobile phase daily to avoid changes in pH due to absorption of atmospheric CO2 (for basic mobile phases) or evaporation.
-
-
-
Column "Memory" Effects:
-
Explanation: If the column has been previously used with strongly adsorptive compounds or different mobile phase additives, these can slowly leach out during your analysis, causing retention time drift.
-
Solution: Dedicate a column specifically for your Benzydamine N-Oxide analysis. If this is not possible, implement a rigorous column cleaning and regeneration procedure between different methods.
-
Category 2: System-Level Adsorption and Low Recovery
Question 3: I am experiencing low recovery of Benzydamine N-Oxide, and the issue seems to be worse at low concentrations. What is happening?
Answer:
Low recovery, especially at trace levels, is a strong indicator of analyte adsorption to active sites within the HPLC system itself, not just the column. Stainless steel components, common in standard HPLC systems, can contribute to this problem.
Primary Cause: Metal Chelation and Adsorption
The surfaces of stainless steel tubing, frits, and even the detector flow cell can have active sites that interact with analytes.[17] For certain molecules, particularly those with chelating properties (containing phosphate or carboxyl groups), this interaction is a primary concern. While Benzydamine N-Oxide is not a classical metal chelator, interactions with metal surfaces can still occur and contribute to adsorption.[18]
Troubleshooting and Mitigation Strategies:
-
System Passivation:
-
Explanation: Passivation is a chemical treatment that removes free iron and other reactive species from the stainless steel surfaces of the HPLC system, creating a more inert protective oxide layer.[18][19][20] This reduces the number of active sites available for analyte adsorption.
-
Standard Passivation Protocol:
-
Disconnect the column.
-
Flush the system with HPLC-grade water for 15 minutes.
-
Flush with isopropanol for 10 minutes.
-
Flush with HPLC-grade water for 15 minutes.
-
Flush with 30% nitric acid or 30% phosphoric acid for 30-60 minutes at a low flow rate (e.g., 0.5 mL/min).[17][18]
-
Flush thoroughly with HPLC-grade water until the eluent is neutral (check with pH paper).
-
Flush with your mobile phase before reconnecting the column.
-
-
Frequency: Passivation may need to be performed periodically, depending on the aggressiveness of your mobile phases and the sensitivity of your assay.[17]
-
-
Use of Metal-Free or Bio-Inert Systems:
-
Explanation: For ultra-sensitive applications, a standard stainless steel system may not be sufficiently inert. Bio-inert or MP35N systems replace stainless steel components with materials like PEEK or titanium, which have different surface properties and can reduce metal-analyte interactions.
-
Recommendation: If you consistently struggle with low recovery of sensitive compounds, consider using a bio-inert HPLC system.
-
Workflow for Diagnosing and Mitigating System Adsorption:
Caption: Diagnostic workflow for low recovery of Benzydamine N-Oxide.
References
-
Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding. ResearchGate. Available at: [Link]
-
Quantification of nitric oxide by high-performance liquid chromatography-fluorometric method in subgenomic hepatitis C virus-replicon expressing Huh7 cells upon treatment with acetylsalicylic acid. Spandidos Publications. Available at: [Link]
-
Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. SciSpace. Available at: [Link]
-
Effect of mobile phase pH on liquid chromatography retention of mepartricin related compounds and impurities as support to the structural investigation by liquid chromatography-mass spectrometry. PubMed. Available at: [Link]
-
Methods for the Passivation of HPLC Instruments and Columns. LCGC International. Available at: [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]
-
Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks. Available at: [Link]
-
Successful passivation of an HPLC system. Analytics-Shop. Available at: [Link]
-
Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals. Available at: [Link]
-
HPLC Troubleshooting Guide. Shimadzu. Available at: [Link]
-
Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Science Publishing Group. Available at: [Link]
-
Reducing residual silanol interactions in reversed-phase liquid chromatography. Thermal treatment of silica before derivatization. PubMed. Available at: [Link]
-
A Novel HPLC Method for Direct Detection of Nitric Oxide Scavengers from Complex Plant Matrices and Its Application to Aloysia triphylla Leaves. MDPI. Available at: [Link]
-
Ion Pairing - Blessing or Curse? LCGC International. Available at: [Link]
-
What is the Definition of Passivating and Purging in HPLC - FAQ. MicroSolv. Available at: [Link]
-
Effect of mobile phase pH and organic content on retention times and... ResearchGate. Available at: [Link]
-
Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. ResearchGate. Available at: [Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Restek. Available at: [Link]
-
Identification of benzydamine and its metabolit in the presence of certain anti-inflammatory non-steroidal drugs. ScienceRise: Pharmaceutical Science. Available at: [Link]
-
Effect of pH on LC-MS Analysis of Amines. Waters Corporation. Available at: [Link]
-
Retention of Pyridine N-Oxides on HPLC. Chromatography Forum. Available at: [Link]
-
Issues and Solutions to the Use of Ion-Pairing Reagents. Welch Materials. Available at: [Link]
-
A study of the photodegradation of benzydamine in pharmaceutical formulations using HPLC with diode-array detection. ResearchGate. Available at: [Link]
-
Cleaning and Passivation of Liquid Chromatography. Welch Materials. Available at: [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]
-
The Benefits of Ultra Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules. MAC-MOD Analytical. Available at: [Link]
-
What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. Available at: [Link]
-
Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities in an Oral Collutory as a Pharmaceutical Formulation by High-Performance Liquid Chromatography. Zenodo. Available at: [Link]
-
Troubleshooting LC Separations of Biomolecules, Part II: Passivation and Mobile-Phase Additives. LCGC International. Available at: [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]
-
Is it possible to carry out the analysis of gases using HPLC techniques? ResearchGate. Available at: [Link]
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available at: [Link]
-
Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc. Available at: [Link]
-
Benzydamine | C19H23N3O | CID 12555. PubChem - NIH. Available at: [Link]
-
Method Development Guide of Ion-pair Reagents. J&K Scientific LLC. Available at: [Link]
-
BENZYDAMINE (PD009138, CNBGNNVCVSKAQZ-UHFFFAOYSA-N). Probes & Drugs. Available at: [Link]
Sources
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Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation: The Gold Standard of Deuterated Internal Standards Featuring Benzydamine-d6 N-Oxide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development, the accuracy and reliability of bioanalytical methods are paramount. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline, mandate rigorous validation to ensure data integrity.[1][2][3][4][5][6][7][8] A cornerstone of robust quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), is the proper use of an internal standard (IS). This guide delves into the validation of an analytical method, presenting a compelling case for the use of stable isotope-labeled (SIL) internal standards, with a focus on Benzydamine-d6 N-Oxide.
The Pivotal Role of the Internal Standard
An internal standard is a compound of known concentration added to calibration standards, quality control (QC) samples, and study samples.[9] Its purpose is to correct for variability during sample processing and analysis, thereby improving the precision and accuracy of the results.[10][11] The choice of an internal standard is a critical decision in method development, with two primary options available: structural analogs and stable isotope-labeled standards.
Stable isotope-labeled internal standards, where one or more atoms of the analyte are replaced with their stable isotopes (e.g., ²H (deuterium), ¹³C, ¹⁵N), are widely considered the "gold standard" in quantitative mass spectrometry.[9][12] This is because their physicochemical properties are nearly identical to the analyte, allowing them to effectively track the analyte through every step of the analytical process, from extraction to detection.[12][13] This guide will demonstrate the superiority of this approach through a detailed examination of the validation of an analytical method for Benzydamine N-oxide, a major metabolite of the anti-inflammatory drug Benzydamine, using its deuterated counterpart, this compound.[14][15]
A Tale of Two Standards: this compound vs. a Structural Analog
To illustrate the impact of internal standard selection, we will compare the validation of a hypothetical LC-MS/MS method for Benzydamine N-oxide using two different internal standards:
-
This compound (SIL-IS): A deuterated version of the analyte.
-
Structural Analog IS: A compound with a similar chemical structure to Benzydamine N-oxide but not isotopically labeled (e.g., a related compound with a different alkyl chain).
The validation will be conducted in accordance with the ICH M10 guideline, which outlines the essential parameters to be evaluated to demonstrate that a bioanalytical method is suitable for its intended purpose.[1][3][4][6][8]
Experimental Workflow for Bioanalytical Method Validation
The following diagram outlines the typical workflow for validating a bioanalytical method.
Caption: Bioanalytical method validation workflow as per ICH M10.
In-Depth Comparison of Validation Parameters
The following sections will detail the experimental protocols and expected outcomes for key validation parameters, comparing the performance of this compound and a structural analog IS.
Selectivity
Objective: To demonstrate that the analytical method can differentiate and quantify the analyte in the presence of other components in the sample matrix.
Protocol:
-
Analyze at least six individual lots of blank biological matrix (e.g., plasma).
-
Analyze blank matrix spiked with the internal standard.
-
Analyze blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ).
Acceptance Criteria (ICH M10):
-
Response in blank matrix should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS.[9]
Expected Performance:
| Internal Standard | Expected Outcome | Rationale |
| This compound | Excellent | Unlikely to have interferences at the specific mass-to-charge ratio (m/z) of the deuterated IS. |
| Structural Analog IS | Good to Moderate | Higher potential for interference from endogenous matrix components due to less specific detection. |
Matrix Effect
Objective: To assess the impact of the matrix on the ionization of the analyte and internal standard.
Protocol:
-
Prepare analyte and IS solutions in a neat solution (e.g., mobile phase).
-
Extract blank matrix from at least six different sources.
-
Post-extraction, spike the analyte and IS into the extracted blank matrix.
-
Calculate the matrix factor (MF) by comparing the peak areas in the presence and absence of the matrix.
-
The IS-normalized MF should be consistent across all lots.
Acceptance Criteria (ICH M10):
-
The precision of the IS-normalized matrix factor should not be greater than 15%.
Expected Performance:
| Internal Standard | Expected Outcome | Rationale |
| This compound | Excellent | Co-elution and identical ionization behavior with the analyte effectively compensates for matrix-induced suppression or enhancement. |
| Structural Analog IS | Moderate to Poor | Differences in physicochemical properties can lead to differential matrix effects, impacting accuracy and precision. |
Accuracy and Precision
Objective: To determine the closeness of the measured concentrations to the nominal values (accuracy) and the degree of scatter in the data (precision).
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
Acceptance Criteria (ICH M10):
-
The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).
-
The precision (%CV) should not exceed 15% (20% for LLOQ).[2]
Expected Performance:
| Internal Standard | Expected Outcome | Rationale |
| This compound | High | Superior ability to correct for variability in sample preparation and instrument response leads to better accuracy and precision.[12] |
| Structural Analog IS | Acceptable to Moderate | Performance is highly dependent on how closely the analog mimics the behavior of the analyte. |
Summary of Expected Performance
The table below summarizes the anticipated performance of this compound versus a structural analog internal standard against key validation parameters.
| Validation Parameter | This compound (SIL-IS) | Structural Analog IS | Justification |
| Selectivity | Excellent | Good to Moderate | SIL-IS has a unique mass, reducing the likelihood of interference. |
| Matrix Effect | Excellent | Moderate to Poor | SIL-IS co-elutes and has identical ionization, effectively compensating for matrix effects. |
| Accuracy & Precision | High | Acceptable to Moderate | The ability of the SIL-IS to track the analyte through all stages of the analysis leads to more reliable and reproducible results. |
| Recovery | Consistent | Potentially Variable | The nearly identical physicochemical properties of the SIL-IS ensure consistent extraction recovery with the analyte. |
The Causality Behind Experimental Choices: Why Deuterated Standards Excel
The preference for a stable isotope-labeled internal standard like this compound is rooted in fundamental principles of analytical chemistry. By having the same core structure, retention time, and ionization efficiency as the analyte, the SIL-IS acts as a near-perfect mimic.[13] This intrinsic similarity allows it to compensate for a wide range of potential errors:
-
Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps affect both the analyte and the SIL-IS equally.
-
Instrumental Variability: Fluctuations in injection volume and mass spectrometer response are normalized by the constant ratio of the analyte to the IS.
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting matrix components will impact both the analyte and the SIL-IS to the same degree, preserving the accuracy of the measurement.
A structural analog, while a viable alternative when a SIL-IS is unavailable, will always have subtle differences in its chemical and physical properties.[16] These differences can lead to variations in extraction recovery, chromatographic retention, and ionization efficiency, ultimately compromising the integrity of the data.
Detailed Experimental Protocol: A Self-Validating System
The following protocol for the analysis of Benzydamine N-oxide in human plasma using this compound as an internal standard is designed to be a self-validating system, with built-in checks to ensure data quality.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions: Prepare separate stock solutions of Benzydamine N-oxide and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Benzydamine N-oxide stock solution to create working standards for the calibration curve and QC samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same solvent.
Preparation of Calibration Standards and Quality Controls
-
Spike the working standard solutions of Benzydamine N-oxide into blank human plasma to prepare calibration standards at a minimum of six concentration levels, including the LLOQ and ULOQ (Upper Limit of Quantification).
-
Spike separate working standard solutions into blank human plasma to prepare QC samples at four levels: LLOQ, low, medium, and high.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the this compound working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography: Use a suitable C18 column with a gradient elution of mobile phases consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for Benzydamine N-oxide and this compound.
Logical Relationship of Validation Parameters
The successful validation of each parameter builds upon the others, creating a robust and reliable method.
Caption: Interdependence of key validation parameters.
Conclusion: A Commitment to Scientific Integrity
The validation of a bioanalytical method is a testament to a commitment to scientific integrity and data quality. While structural analog internal standards can be used, the evidence overwhelmingly supports the use of stable isotope-labeled internal standards as the superior choice for ensuring the accuracy and precision of quantitative bioanalytical data. The use of this compound for the analysis of Benzydamine N-oxide serves as a prime example of this "gold standard" approach. By adhering to the principles outlined in the ICH M10 guideline and making informed choices about critical reagents like internal standards, researchers can have the utmost confidence in their results, ultimately contributing to the development of safe and effective medicines.
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ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]
-
Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [Link]
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ICH M10 Bioanalytical Method Validation & Study Sample Analysis. ProPharma. [Link]
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ICH M10 guideline on bioanalytical method validation and study sample analysis. Bioanalysis Zone. [Link]
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The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
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Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Science Publishing Group. [Link]
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS. [Link]
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ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. European Medicines Agency. [Link]
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Determination of Benzydamine Hydrochloride in Serum and Urine by Using a Benzydamine Ion-Selective Piezoelectric Sensor. J-Stage. [Link]
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A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. National Institutes of Health. [Link]
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Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. National Institutes of Health. [Link]
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SIMULTANEOUS DETERMINATION OF BENZYDAMINE HYDROCHLORIDE, METHYLPARABEN AND PEPPERMINT OIL IN A SPRAY DOSAGE FORM BY GAS CHROMATO. Semantic Scholar. [Link]
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With or Without Internal Standard in HPLC Bioanalysis. A Case Study. Oxford Academic. [Link]
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Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. [Link]
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Effects of benzydamine on the synthesis of arachidonic acid metabolites. ResearchGate. [Link]
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A Comparative Guide to HPLC and LC-MS/MS Methods for the Quantification of Benzydamine
In the landscape of pharmaceutical analysis, the accurate and precise quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth, comparative analysis of two predominant analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the determination of Benzydamine. This non-steroidal anti-inflammatory drug (NSAID) is widely used for its analgesic and anti-inflammatory properties. Our focus will be on the cross-validation of these methods, offering researchers, scientists, and drug development professionals a comprehensive understanding of their respective strengths and ideal applications, supported by experimental data and established protocols.
Introduction to Benzydamine and the Imperative for Robust Analytical Methods
Benzydamine ((1-benzyl-3-[3-(dimethylamino)propoxy]-1H-indazole)) is extensively used in various pharmaceutical formulations for topical and mucosal application. Its therapeutic efficacy is directly linked to its concentration in both the drug product and biological matrices. Consequently, the development and validation of reliable analytical methods are critical for quality control, pharmacokinetic studies, and bioequivalence assessments. The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the sample matrix.
Principles of the Analyzed Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that relies on the differential partitioning of analytes between a stationary phase (packed in a column) and a mobile phase. For a compound like Benzydamine, a reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture. Detection is commonly achieved using a UV-Vis detector, which measures the absorbance of the analyte at a specific wavelength as it elutes from the column. The intensity of the absorbance is proportional to the concentration of the analyte in the sample.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. After separation by the LC system, the analyte is ionized and introduced into the mass spectrometer. The first mass analyzer (Q1) selects the precursor ion of the analyte (in this case, protonated Benzydamine). This ion then enters a collision cell (Q2), where it is fragmented. The second mass analyzer (Q3) selects a specific fragment ion for detection. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and significantly reduces background noise, leading to lower detection limits compared to HPLC-UV.
Experimental Protocols: A Step-by-Step Guide
The following protocols are representative methods for the analysis of Benzydamine by HPLC-UV and LC-MS/MS.
HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.02 M phosphate buffer, pH adjusted to 3.0) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 306 nm.
-
Injection Volume: 20 µL.
-
-
Standard Preparation: Prepare a stock solution of Benzydamine hydrochloride in the mobile phase. Create a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: For pharmaceutical formulations, dissolve and dilute the sample in the mobile phase to a concentration within the calibration range. For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is typically required to remove interfering substances.
LC-MS/MS Method
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A fast-LC C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Benzydamine: Precursor ion (m/z) 310.2 → Product ion (m/z) 100.1.
-
Internal Standard (e.g., Diazepam): Precursor ion (m/z) 285.1 → Product ion (m/z) 193.1.
-
-
Optimization: The collision energy and other source parameters should be optimized for maximum signal intensity.
-
-
Standard and Sample Preparation: Similar to the HPLC method, but with potentially greater dilution for biological samples due to the higher sensitivity of the technique.
Cross-Validation Workflow
The cross-validation of two distinct analytical methods is a critical step to ensure consistency and reliability of results, particularly when transitioning from one method to another (e.g., from a less sensitive to a more sensitive method).
Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.
Comparative Performance Data
The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of Benzydamine, based on published literature.
| Parameter | HPLC-UV | LC-MS/MS | Commentary |
| Linearity (r²) | > 0.999 | > 0.999 | Both methods demonstrate excellent linearity over their respective calibration ranges. |
| Accuracy (%) | 98-102 | 98-102 | Both methods provide high accuracy for the quantification of Benzydamine. |
| Precision (%RSD) | < 2% | < 2% | Both methods are highly precise, with low variability in repeated measurements. |
| Limit of Detection (LOD) | ~10-20 ng/mL | ~0.1-0.5 ng/mL | LC-MS/MS is significantly more sensitive, making it ideal for low-concentration samples. |
| Limit of Quantification (LOQ) | ~30-60 ng/mL | ~0.5-1.5 ng/mL | The lower LOQ of LC-MS/MS allows for accurate quantification in pharmacokinetic studies. |
| Selectivity | Good | Excellent | LC-MS/MS offers superior selectivity due to MRM, minimizing interference from matrix components. |
| Run Time | 5-10 min | 2-5 min | LC-MS/MS methods often utilize faster chromatography, leading to higher throughput. |
| Cost & Complexity | Lower | Higher | HPLC-UV systems are more accessible and have lower operational costs. |
Discussion: Choosing the Right Tool for the Job
The choice between HPLC-UV and LC-MS/MS for Benzydamine analysis is dictated by the specific application.
-
For routine quality control of pharmaceutical formulations , where Benzydamine concentrations are high, an HPLC-UV method is often sufficient, cost-effective, and robust. Its simplicity makes it well-suited for high-throughput environments where ultra-high sensitivity is not a primary concern.
-
For pharmacokinetic studies, bioequivalence trials, or the analysis of trace-level impurities , the superior sensitivity and selectivity of LC-MS/MS are indispensable. The ability to detect and quantify picogram levels of Benzydamine in complex biological matrices like plasma or tissue is a key advantage of this technique.
The logical relationship between these methods and their applications can be visualized as follows:
Caption: Decision tree for selecting between HPLC-UV and LC-MS/MS for Benzydamine analysis.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful and reliable techniques for the quantification of Benzydamine. The cross-validation of these methods is essential to ensure data continuity and comparability across different stages of drug development and quality control. While HPLC-UV remains a workhorse for routine analysis of bulk drug and finished products, LC-MS/MS is the gold standard for applications requiring high sensitivity and selectivity, such as bioanalysis. A thorough understanding of the principles, performance characteristics, and practical considerations of each technique, as outlined in this guide, will enable researchers to make informed decisions and generate high-quality, reproducible data.
References
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Ballesteros, M. P., Frutos, P., & Lastres, J. L. (1998). A validated HPLC method for the determination of benzydamine in plasma. Il Farmaco, 53(10), 654-658. [Link]
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Čižmáriková, R., Valentová, J., & Havránek, E. (2004). HPLC determination of benzydamine in pharmaceutical preparations. Farmaceutický Obzor, 73(1), 12-14. [Link]
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Gandhimathi, M., Ravi, T. K., & Abraham, A. (2007). RP-HPLC method for the determination of benzydamine hydrochloride in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1535-1538. [Link]
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Kondratova, Y. A., Anisimova, N. V., & Kholin, Y. V. (2018). Development and validation of a method for the quantitative determination of benzydamine in mouthwash by HPLC-UV. Pharmacia, 65(3), 1-8. [Link]
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Teixeira, L. S., & Tasso, L. (2011). Development and validation of a stability-indicating HPLC method for the determination of benzydamine hydrochloride in topical formulation. Journal of Chromatographic Science, 49(10), 748-754. [Link]
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Tütem, E., Apak, R., & Özer, Ü. (2003). Simultaneous determination of benzydamine hydrochloride and chlorhexidine gluconate in pharmaceutical formulations by high-performance liquid chromatography. Analytical Letters, 36(8), 1647-1663. [Link]
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Uney, K., & Atmaca, S. (2018). Development and validation of a high-performance liquid chromatography method for the determination of benzydamine hydrochloride in dog plasma and its application to a pharmacokinetic study. Journal of Liquid Chromatography & Related Technologies, 41(13), 819-824. [Link]
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Wang, J., Wang, S., & Gu, J. (2009). A sensitive and selective LC-MS/MS method for the determination of benzydamine in human plasma. Journal of Chromatography B, 877(25), 2736-2740. [Link]
A Comparative Guide to Internal Standards for the Quantification of Benzydamine
In the landscape of bioanalytical chemistry, the precise and accurate quantification of pharmaceutical compounds is paramount. For Benzydamine, a non-steroidal anti-inflammatory drug with local anesthetic and analgesic properties, establishing a robust analytical method is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control.[1][2] A cornerstone of a reliable quantitative method, particularly when employing liquid chromatography-mass spectrometry (LC-MS), is the selection of an appropriate internal standard (IS).[3][4] This guide provides a comprehensive comparison of different internal standards for the quantification of Benzydamine, offering insights into the rationale behind their selection and the expected performance based on established analytical principles.
The Critical Role of an Internal Standard
An internal standard is a compound with a chemical structure and physicochemical properties similar to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls. Its primary function is to correct for the variability inherent in the analytical process, including sample preparation, injection volume, and instrument response.[4][5] The ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and not be present in the biological matrix being analyzed.[6]
This guide will explore three potential internal standards for Benzydamine quantification: the stable isotope-labeled analogue Benzydamine-d6 , the structurally related compound Clobenzorex , and the functionally similar compound Diphenhydramine .
Benzydamine-d6: The Gold Standard
A stable isotope-labeled (SIL) internal standard is widely considered the most suitable choice for mass spectrometry-based quantification.[5][7] Benzydamine-d6, a deuterated form of Benzydamine, perfectly embodies this principle.[8][9][10][11]
Rationale for Selection:
Benzydamine-d6 shares the same chemical structure and physicochemical properties as Benzydamine. This near-identical nature ensures that it behaves almost identically during sample extraction, chromatography, and ionization. The mass difference due to the deuterium atoms allows for its distinct detection by the mass spectrometer.
Experimental Workflow:
The following diagram illustrates a typical LC-MS/MS workflow for the quantification of Benzydamine using Benzydamine-d6 as an internal standard.
Caption: LC-MS/MS workflow for Benzydamine quantification.
Expected Performance:
The use of a stable isotope-labeled internal standard like Benzydamine-d6 is expected to yield the highest level of accuracy and precision. It effectively compensates for matrix effects, which can cause ion suppression or enhancement, a common challenge in bioanalysis.
Clobenzorex: A Structurally Related Alternative
In the absence of a stable isotope-labeled internal standard, a structurally similar compound can be a viable alternative. Clobenzorex, a phenethylamine derivative, shares some structural motifs with Benzydamine, making it a potential candidate.[12]
Rationale for Selection:
Clobenzorex possesses a benzyl group and a secondary amine, which are also present in the Benzydamine structure. This structural similarity may lead to comparable extraction recovery and chromatographic retention. However, differences in the overall structure will likely result in different ionization efficiencies, which needs to be carefully evaluated during method validation.
Experimental Protocol:
The experimental protocol for using Clobenzorex as an internal standard would be similar to that for Benzydamine-d6. The key difference lies in the optimization of the mass spectrometry parameters for Clobenzorex and the thorough validation of the method to ensure that it accurately corrects for any analytical variability.
Chemical Structures:
The following diagram illustrates the chemical structures of Benzydamine and the potential internal standards.
Caption: Chemical structures of Benzydamine and internal standards.
Diphenhydramine: A Functionally Similar Candidate
Diphenhydramine, an antihistamine with a tertiary amine and aromatic rings, presents another potential, though less ideal, internal standard for Benzydamine quantification.[13][14][15][16][17]
Rationale for Selection:
The presence of a tertiary amine and multiple aromatic rings in both Benzydamine and Diphenhydramine suggests they might exhibit similar behavior during certain sample preparation techniques like liquid-liquid extraction. However, the significant structural differences will likely lead to different chromatographic retention times and ionization efficiencies, making it a more challenging internal standard to implement effectively.
Method Validation Considerations:
When using a non-isotopically labeled internal standard, especially one with notable structural differences, rigorous validation according to regulatory guidelines such as those from the FDA and EMA is crucial.[18][19][20][21][22][23][24][25][26] This includes a thorough assessment of selectivity, matrix effects, and the consistency of the analyte-to-internal standard response ratio across the calibration range.
Performance Comparison
The following table summarizes the expected performance characteristics of the three internal standards. The data presented is illustrative and based on established principles of bioanalytical method development. Actual performance may vary depending on the specific experimental conditions.
| Parameter | Benzydamine-d6 | Clobenzorex | Diphenhydramine |
| Structural Similarity | Identical | High | Moderate |
| Chromatographic Co-elution | Excellent | Good to Moderate | Moderate to Poor |
| Ionization Efficiency Similarity | Excellent | Moderate | Poor |
| Correction for Matrix Effects | Excellent | Good | Fair |
| Expected Accuracy & Precision | High | Good | Moderate |
| Commercial Availability | Readily Available[8][9][10][11] | Available | Readily Available |
| Cost | High | Moderate | Low |
Conclusion and Recommendations
For the robust and reliable quantification of Benzydamine, the use of a stable isotope-labeled internal standard, Benzydamine-d6 , is unequivocally the recommended approach. Its identical physicochemical properties to the analyte ensure the most accurate correction for analytical variability, leading to high-quality data that meets stringent regulatory requirements.
While Clobenzorex and Diphenhydramine may be considered as cost-effective alternatives, their use necessitates a more extensive method development and validation effort to demonstrate their fitness for purpose. The potential for dissimilar chromatographic behavior and ionization efficiency introduces a higher risk of inaccurate quantification.
Ultimately, the choice of an internal standard should be guided by the specific requirements of the study, the available resources, and a thorough understanding of the principles of bioanalytical method validation.
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European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]
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European Medicines Agency. Guideline Bioanalytical method validation. [Link]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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U.S. Food and Drug Administration. Bioanalytical Method Validation FDA 2001.pdf. [Link]
- Cherniy, V. A., Gureeva, S. N., & Georgiyants, V. A. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. American Journal of Chemistry, 7(1), 10-16.
- Cherniy, V. A., Gureeva, S. N., & Georgiyants, V. A. (2016). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Pharmaceutical Science and Technology, 1(5), 25-33.
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U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. [Link]
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U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. [Link]
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Slideshare. Bioanalytical method validation emea. [Link]
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- Cherniy, V., Gureyeva, S., & Georgiyants, V. (2020). Development and validation of the method for simultaneous determination of Benzydamine hydrochloride and methylparaben in dosage form by HPLC. ScienceRise: Pharmaceutical Science, (3 (25)), 4-11.
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Axios Research. Benzydamine-d6 HCl - CAS - 1246911-93-2 (free base). [Link]
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LGC. Guide to achieving reliable quantitative LC-MS measurements. [Link]
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Akyildiz, İ. E. (2022, December 9). Are internal standards really necessary in a LC-MS analysis?. Retrieved from [Link]
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A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Benzydamine Analysis
Abstract: This guide provides a comprehensive framework for conducting and participating in inter-laboratory comparisons (ILCs) for the analysis of Benzydamine. It is designed for researchers, scientists, and drug development professionals seeking to ensure the accuracy, reliability, and comparability of their analytical results. This document delves into the prevalent analytical methodologies, the design of a robust ILC study, statistical evaluation of data, and a critical discussion on potential sources of variability. By synthesizing established protocols and expert insights, this guide serves as a practical resource for enhancing analytical performance and ensuring data integrity across multiple laboratory sites.
Introduction: The Imperative for Analytical Harmony
Benzydamine, a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties, is widely used in various pharmaceutical formulations for the treatment of inflammatory conditions of the mouth and throat.[1] The accurate quantification of Benzydamine in these products is paramount to ensuring their safety, efficacy, and quality. Pharmaceutical quality control laboratories routinely employ various analytical techniques for this purpose. However, the inherent variability in analytical procedures, equipment, reagents, and analyst expertise can lead to disparate results between different laboratories.
Inter-laboratory comparisons (ILCs), also known as proficiency testing (PT), are a cornerstone of a laboratory's quality assurance program.[2] They provide an objective means of assessing a laboratory's analytical performance by comparing its results with those of other laboratories and, often, with a reference value.[3][4] Participation in ILCs is frequently a requirement for laboratory accreditation to standards such as ISO/IEC 17025 and is essential for:
-
Demonstrating Competence: Providing external, unbiased evidence of a laboratory's capability to produce reliable data.[5]
-
Identifying Methodological Flaws: Uncovering potential biases or inconsistencies in in-house analytical methods.[2]
-
Improving Accuracy and Precision: Highlighting areas for improvement in analytical technique and procedure.
-
Ensuring Data Comparability: Fostering confidence in data generated across different sites, which is critical for multi-center clinical trials, technology transfers, and regulatory submissions.
This guide will walk through the critical components of an ILC for Benzydamine analysis, from the selection of analytical methods to the interpretation of performance data.
Core Analytical Methodologies for Benzydamine
The choice of analytical method is a critical first step. The most common techniques for the quantification of Benzydamine in pharmaceutical formulations are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in its reverse-phase mode (RP-HPLC), is the most widely reported method for the determination of Benzydamine and its impurities.[6][7] Its high specificity, sensitivity, and accuracy make it the gold standard for pharmaceutical analysis.
Causality of Experimental Choices:
-
Reverse-Phase Column (e.g., C18): Benzydamine is a moderately polar molecule, making it well-suited for separation on a non-polar stationary phase like C18.
-
Mobile Phase Composition: A mixture of an aqueous buffer (e.g., ammonium or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used to achieve optimal retention and peak shape. The pH of the buffer is a critical parameter; for Benzydamine, a basic pH (around 10.5) can be used to ensure the analyte is in its non-ionized form, leading to better retention on a C18 column.[8][9]
-
UV Detection: Benzydamine possesses a chromophore that allows for strong UV absorbance, typically around 230-307 nm, enabling sensitive detection.[1][10]
Experimental Protocol: RP-HPLC for Benzydamine Assay
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A filtered and degassed mixture of acetonitrile, methanol, and 10 mM ammonium carbonate buffer (pH 10.5) in a 37.5:37.5:25 (v/v/v) ratio.[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.[1]
-
Injection Volume: 20 µL.
-
-
Standard Preparation:
-
Accurately weigh about 25 mg of Benzydamine HCl reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.
-
Prepare a series of working standards (e.g., 50, 100, 150, 200, 250 µg/mL) by diluting the stock solution with the mobile phase.
-
-
Sample Preparation (for an oral spray formulation):
-
Accurately transfer a volume of the oral spray equivalent to 25 mg of Benzydamine HCl into a 25 mL volumetric flask.
-
Dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions to establish a calibration curve.
-
Inject the sample solution in triplicate.
-
Calculate the concentration of Benzydamine in the sample using the linear regression equation from the calibration curve.
-
Workflow Visualization: HPLC Analysis
Caption: Workflow for Benzydamine quantification using HPLC.
Gas Chromatography (GC)
GC is another powerful separation technique that can be used for Benzydamine analysis, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[11][12] GC is particularly useful for volatile and thermally stable compounds.
Causality of Experimental Choices:
-
Derivatization: Benzydamine is a relatively polar molecule. While it can be analyzed directly, derivatization may sometimes be employed to improve its volatility and chromatographic behavior, though modern columns often make this unnecessary.
-
Injector and Column: A split/splitless injector is typically used. A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5), is suitable for separating Benzydamine.[11]
-
Temperature Programming: A temperature gradient is essential to ensure that analytes elute in a reasonable time with good peak shape. The program starts at a lower temperature and ramps up to elute the higher-boiling compounds.[11]
-
Detection: FID provides good sensitivity for carbon-containing compounds like Benzydamine. GC-MS provides higher selectivity and structural information, confirming the identity of the peak.[13]
Experimental Protocol: GC-FID for Benzydamine Assay
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, an FID, and a data acquisition system.
-
Chromatographic Conditions: [11]
-
Column: HP-5 capillary column (30 m x 0.32 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 min, then ramp at 20°C/min to 270°C, and hold for 18 minutes.
-
Injection Mode: Split (e.g., 10:1 ratio).
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of Benzydamine HCl and an internal standard (e.g., Benzydamine Impurity A) in a suitable solvent like chloroform.[11]
-
For sample preparation, a liquid-liquid extraction may be required to transfer the analyte from an aqueous formulation into an organic solvent compatible with the GC system.
-
-
Analysis:
-
Inject standards and samples.
-
Use the ratio of the peak area of Benzydamine to the peak area of the internal standard for quantification to correct for injection variability.
-
Workflow Visualization: GC Analysis
Caption: Workflow for Benzydamine quantification using GC.
Designing a Hypothetical Inter-Laboratory Comparison (ILC) Study
A well-designed ILC is crucial for generating meaningful and comparable data. The design should follow established international guidelines, such as ISO 13528.[14][15]
Objective: To assess the proficiency of participating laboratories in the quantitative determination of Benzydamine hydrochloride in a supplied test material.
Study Protocol:
-
Coordinating Body: A designated reference laboratory or a proficient testing provider is responsible for the overall management of the study. This body prepares and validates the test material, distributes it to participants, collects the results, performs the statistical analysis, and issues a final report.[3]
-
Test Material Preparation:
-
A homogenous batch of test material is prepared. For this study, a powder blend containing a known concentration of Benzydamine HCl (the assigned value) mixed with common pharmaceutical excipients (e.g., lactose, magnesium stearate) is ideal.
-
Homogeneity and stability testing must be performed on the batch before distribution to ensure that every participant receives a comparable test item.[16]
-
-
Sample Distribution:
-
Aliquots of the test material are packaged in identical, sealed, and labeled containers.
-
Samples are shipped to participating laboratories along with a comprehensive instruction package and a results reporting form.
-
-
Instructions to Participants:
-
Detailed instructions on sample storage, handling, and the deadline for reporting results.
-
Laboratories are instructed to use their own in-house, validated method for the assay of Benzydamine HCl. This tests real-world performance.
-
Participants are required to perform a specific number of replicate analyses (e.g., n=5).
-
Reported results must include the mean concentration, standard deviation, and a brief description of the analytical method used.
-
-
Determination of the Assigned Value (Xpt):
-
The assigned value is the best estimate of the true concentration of Benzydamine HCl in the test material. It can be determined by:
-
Formulation: Using the known concentration from the preparation of the material (if prepared by a high-precision process).
-
Reference Laboratory Measurement: Measurement by a high-level reference laboratory using a primary method.
-
Consensus Value: Calculating a robust average of the results submitted by all participants, after removing statistical outliers.[16] For this guide, we will use the consensus value approach.
-
-
Workflow Visualization: ILC Study Design
Caption: Logical flow of an inter-laboratory comparison study.
Data Analysis and Performance Evaluation
The core of an ILC is the statistical analysis of the reported data to evaluate each laboratory's performance. The most common performance metric is the z-score.[17]
The z-score is calculated as:
z = (x - Xpt) / σpt
Where:
-
x is the result reported by the participant laboratory.
-
Xpt is the assigned value (consensus mean of all participants).
-
σpt is the proficiency standard deviation, a measure of the dispersion of the data that is considered acceptable for the analysis. This can be a pre-determined value or derived from the participants' data.
Interpretation of z-scores:
-
|z| ≤ 2.0: Satisfactory performance.[18]
-
2.0 < |z| < 3.0: Questionable performance (Warning signal).
-
|z| ≥ 3.0: Unsatisfactory performance (Action signal).
Hypothetical ILC Results for Benzydamine HCl Assay
Assigned Value (Xpt) from Consensus Mean: 15.12 mg/g Proficiency Standard Deviation (σpt): 0.25 mg/g
| Laboratory ID | Reported Mean (x) (mg/g) | Standard Deviation | Analytical Method | Calculated z-score | Performance |
| Lab A | 15.05 | 0.12 | HPLC-UV | -0.28 | Satisfactory |
| Lab B | 15.21 | 0.15 | HPLC-UV | 0.36 | Satisfactory |
| Lab C | 14.55 | 0.21 | UV-Vis Spec | -2.28 | Questionable |
| Lab D | 15.65 | 0.18 | HPLC-UV | 2.12 | Questionable |
| Lab E | 15.10 | 0.09 | GC-FID | -0.08 | Satisfactory |
| Lab F | 15.89 | 0.25 | HPLC-UV | 3.08 | Unsatisfactory |
| Lab G | 15.18 | 0.11 | HPLC-PDA | 0.24 | Satisfactory |
| Lab H | 14.20 | 0.30 | UV-Vis Spec | -3.68 | Unsatisfactory |
Discussion: Uncovering Sources of Variability and Error
The hypothetical results highlight the variability that can occur in real-world analytical testing. Laboratories receiving questionable or unsatisfactory scores must conduct a thorough root cause analysis.[2] Potential sources of error can be categorized as systematic (determinate) or random (indeterminate).[19][20]
Potential Sources of Error:
-
Pre-Analytical Errors:
-
Sample Handling: Improper storage or incomplete dissolution of the test material.
-
Standard Preparation: Errors in weighing the reference standard, incorrect dilutions, or using an impure or degraded standard.[21]
-
-
Analytical (Methodological) Errors:
-
Instrumental Issues: Incorrect instrument calibration (e.g., balance, pH meter, HPLC detector), unstable instrument performance, or leaks in the chromatographic system.[21][22]
-
Method Specificity: For Lab C and Lab H, who used UV-Vis spectrophotometry, their method may lack the specificity of chromatographic techniques. Excipients in the test material could interfere with the absorbance measurement, leading to inaccurate results. A full spectral scan and comparison would be necessary to investigate this.
-
Integration Errors: Inconsistent or incorrect integration of chromatographic peaks can be a significant source of error, particularly for poorly resolved peaks.
-
Reagent Quality: Using reagents of inadequate purity or that have degraded over time.[21]
-
-
Post-Analytical Errors:
-
Calculation Mistakes: Errors in spreadsheet formulas or manual calculations.
-
Transcription Errors: Incorrectly transferring data from the instrument output to the final report.[19]
-
Analysis of Hypothetical Results:
-
Lab C and H (UV-Vis): Both showed significant negative bias. This strongly suggests a methodological issue, likely a negative interference from the sample matrix that is not accounted for by their less specific method.
-
Lab D (Questionable High): A z-score of +2.12 suggests a potential positive systematic error. This could be due to a calibration error, where the concentration of their standards was lower than intended, or a positive interference co-eluting with the Benzydamine peak in their HPLC method.
-
Lab F (Unsatisfactory High): A z-score of +3.08 indicates a significant systematic error. This warrants an immediate and thorough investigation into their entire analytical process, from standard preparation to final calculation. It could be a gross error, such as a major dilution mistake.[19]
Conclusion and Recommendations for Best Practices
An inter-laboratory comparison is a powerful tool for continuous improvement in analytical science. This guide outlines a framework for such a study on Benzydamine, emphasizing the importance of robust analytical methods, proper study design, and rigorous statistical analysis.
To ensure reliable and comparable results in Benzydamine analysis, laboratories should adhere to the following best practices:
-
Method Validation: All analytical procedures must be thoroughly validated according to ICH Q2(R1) guidelines for parameters such as accuracy, precision, specificity, linearity, and robustness.[23][24][25]
-
Regular Instrument Calibration: Maintain a strict schedule for the calibration and performance verification of all analytical instruments.
-
Use of Certified Reference Materials: Employ high-purity, certified reference materials for the preparation of calibration standards.
-
Analyst Training and Proficiency: Ensure all analysts are thoroughly trained on the specific analytical methods and that their proficiency is regularly assessed.
-
Participation in PT Schemes: Regularly participate in external proficiency testing schemes to gain an independent assessment of laboratory performance.[5][26]
-
Thorough Investigation of Discrepancies: Establish a clear standard operating procedure (SOP) for investigating any questionable or unsatisfactory results obtained in an ILC, focusing on identifying the root cause and implementing effective corrective and preventive actions (CAPA).
By embracing these principles, the scientific community can enhance the quality and consistency of Benzydamine analysis, ultimately contributing to the safety and efficacy of pharmaceutical products.
References
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Cherniy, S., Gureeva, S. N., & Georgiyants, V. A. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Science Publishing Group. [Link]
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Pharmacy Infoline. (n.d.). Sources of errors in Pharmaceuticals. [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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PharmaGuru. (2026, January 13). How to Avoid Analytical Errors in Pharmaceutical analysis. [Link]
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International Journal of Scientific Development and Research. (n.d.). Error in Pharmaceutical Analysis: A Review. [Link]
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ISO. (2022). ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparison. [Link]
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Pharmaacademias. (2023, October 25). Sources and Types of Errors in Pharmaceutical Chemistry. [Link]
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Cherniy, S., Gureeva, S. N., & Georgiyants, V. A. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. SciSpace. [Link]
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Pharmaguideline. (n.d.). Sources and Types of Errors. [Link]
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U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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Sugiarto, A., et al. (2021). Development and validation of a RP-HPLC method for simultaneous determination of Benzydamine hydrochloride and Cetylpyridinium chloride. Macedonian Pharmaceutical Bulletin. [Link]
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Jetir.org. (n.d.). DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING RELATED SUBSTANCES OF BENZYDAMINE HYDROCHLORIDE AND CHLORHEXIDINE GLUCONATE. [Link]
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U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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J-Stage. (n.d.). Determination of Benzydamine Hydrochloride in Serum and Urine by Using a Benzydamine Ion-Selective Piezoelectric Sensor. [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
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Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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SciSpace. (2017, January 10). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. [Link]
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ISO. (2022). ISO 13528:2022(E) - Statistical methods for use in proficiency testing by interlaboratory comparisons. [Link]
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ANSI Webstore. (n.d.). ISO 13528: Statistical methods for use in proficiency testing by interlaboratory comparisons. [Link]
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Semantic Scholar. (n.d.). SIMULTANEOUS DETERMINATION OF BENZYDAMINE HYDROCHLORIDE, METHYLPARABEN AND PEPPERMINT OIL IN A SPRAY DOSAGE FORM BY GAS CHROMATO. [Link]
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Zenodo. (n.d.). Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities in an Oral Collutory as a Pharmaceutical Formulation by High-Performance Liquid Chromatography. [Link]
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Cloudtheapp. (n.d.). Proficiency Testing. [Link]
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PubMed. (2010). Simultaneous determination of benzydamine hydrochloride and five impurities in an oral collutory as a pharmaceutical formulation by high-performance liquid chromatography. [Link]
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BioPharm International. (2021, October 18). USP Proficiency Testing Program. [Link]
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Qualitat. (2014, January 20). ISO 13528 Statistical Methods for Proficiency Testing by Interlaboratory Comparison. [Link]
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PubMed. (2008). Spectrophotometric determination of benzydamine HCl, levamisole HCl and mebeverine HCl through ion-pair complex formation with methyl orange. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2018). Development and Validation of a Novel Stability Indicating UV Spectrophotometric Method for Estimation of Benzydamine Hydrochloride in Pharmaceutical Dosage Form. [Link]
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Management Sciences for Health. (n.d.). Proficiency Testing as a Tool to Assess the Performance of Visual TLC Quantitation Estimates. [Link]
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ResearchGate. (n.d.). UV SPECTRA OF BNZ IN PHOSPHATE BUFFER (pH 6.8). [Link]
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Analytical Chemistry Class Notes. (n.d.). Proficiency testing and interlaboratory comparisons. [Link]
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eas-eth.org. (n.d.). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. [Link]
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CompaLab. (n.d.). What is an inter laboratory comparison?. [Link]
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Benchmark International. (2024, August 1). Inter laboratory Comparison 2023 Report. [Link]
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ResearchGate. (n.d.). IDENTIFICATION OF BENZYDAMINE AND ITS METABOLIT IN THE PRESENCE OF CERTAIN ANTI-INFLAMMATORY NON-STEROIDAL DRUGS. [Link]
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PubMed. (2016, January 10). Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. [Link]
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Hilaris Publishing. (n.d.). The Power of Gas Chromatography-Mass Spectrometry in Chemical Analysis. [Link]
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SpectraBase. (n.d.). Benzydamine - Optional[MS (GC)] - Spectrum. [Link]
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National Institutes of Health. (2016, January 10). Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. [Link]
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Climate Technology Centre and Network (CTCN). (2017, August 22). Inter-laboratory Comparison Test Analysis Report. [Link]
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Eurachem. (2024, April 11). Interlaboratory comparisons other than PT. [Link]
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Archimer. (n.d.). Analysis of interlaboratory comparison when the measurements are not normally distributed. [Link]
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e-journal UPI. (2021, June 13). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. [Link]
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A Senior Application Scientist's Guide to Benzydamine Quantification: Establishing Accuracy and Precision with a Deuterated Internal Standard
Executive Summary
The Critical Role of Internal Standards in Benzydamine Bioanalysis
Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) utilized for its analgesic and anti-inflammatory properties, often in topical formulations.[4][5] To accurately characterize its absorption, distribution, metabolism, and excretion (ADME) profile, a highly reliable bioanalytical method is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such quantification due to its high sensitivity and selectivity.[6][7]
However, a significant challenge in LC-MS/MS-based bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample (e.g., plasma phospholipids) can interfere with the ionization of the target analyte, leading to signal suppression or enhancement.[8][9][10] This phenomenon is a major source of imprecision and inaccuracy if not properly addressed.[8][10] The primary strategy to mitigate these effects is the use of an internal standard (IS).[3][10] The ideal IS mimics the analyte's behavior throughout the entire analytical process—from extraction to detection.[1] This guide compares two types of internal standards: a structural analog and a stable isotope-labeled (deuterated) standard.
The Principle of Isotopic Dilution: The Gold Standard
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and reproducible results, making it a standard for quality control and calibration.[11][12][13] The method involves adding a known amount of an isotopically enriched version of the analyte (the SIL-IS) to the sample at the very beginning of the workflow.[14]
A deuterated standard, such as Benzydamine-d4, is chemically identical to the analyte, Benzydamine.[15] Consequently, it exhibits nearly identical behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer's source.[15] Any physical loss during sample preparation or any fluctuation in ionization efficiency due to matrix effects will affect both the analyte and the SIL-IS to the same degree.[8][16] By measuring the ratio of the analyte's signal to the SIL-IS's signal, these variations are effectively normalized, leading to a highly accurate and precise measurement of the analyte's true concentration.[11][15] This principle is recognized by regulatory bodies like the FDA, which recommend the use of a SIL-IS whenever possible for MS-based detection.[2]
Experimental Design and Protocols
To empirically compare the performance, two parallel validation experiments are conducted. The only difference is the internal standard used:
-
Method A: Utilizes Benzydamine-d4 (a deuterated SIL-IS).
-
Method B: Utilizes a structural analog IS (e.g., a related compound with similar but not identical chemical properties).
Materials & Reagents
-
Reference Standards: Benzydamine HCl, Benzydamine-d4, Structural Analog IS.
-
Reagents: HPLC-grade methanol, acetonitrile, formic acid, and ultrapure water.
-
Matrix: Drug-free human plasma (K2-EDTA).
Instrumentation
A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer (e.g., Sciex API 5500 or Waters Xevo TQ-S) is used, operating in Multiple Reaction Monitoring (MRM) mode.
Sample Preparation: Solid Phase Extraction (SPE)
The following protocol is a self-validating system designed for high recovery and cleanliness.
LC-MS/MS Method Parameters
The parameters below are optimized for the separation and detection of Benzydamine.
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| LC Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) | Provides excellent retention and peak shape for Benzydamine. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for gradient elution. |
| Flow Rate | 0.4 mL/min | Optimal for the column dimensions, ensuring efficient separation. |
| Gradient | 10% B to 90% B over 3 min, hold 1 min, re-equilibrate | Separates Benzydamine from endogenous plasma components. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Benzydamine contains a tertiary amine, which is readily protonated. |
| MRM Transitions | Benzydamine: m/z 310.2 -> 193.1 | Specific precursor-product ion transition for quantification. |
| Benzydamine-d4: m/z 314.2 -> 197.1 | Shifted by +4 Da, ensuring no crosstalk with the analyte. |
| | Structural Analog: m/z [Specific to analog] | Must be optimized to be free from interferences. |
Comparative Analysis: Deuterated vs. Structural Analog IS
The performance of both methods was evaluated according to the FDA and EMA guidelines for bioanalytical method validation.[2][3]
Accuracy and Precision
Calibration standards and Quality Control (QC) samples at low, medium, and high concentrations (LQC, MQC, HQC) were analyzed in quintuplicate over three separate days.
Table 2: Comparison of Inter-Day Accuracy and Precision | QC Level | Method A (Deuterated IS) | Method B (Structural Analog IS) | | :--- | :--- | :--- | | | Accuracy (% Bias) | Precision (% CV) | Accuracy (% Bias) | Precision (% CV) | | LQC (5 ng/mL) | -1.8% | 3.5% | -9.5% | 11.2% | | MQC (100 ng/mL) | +0.5% | 2.1% | +7.8% | 9.8% | | HQC (800 ng/mL) | +1.2% | 1.9% | +6.5% | 8.5% |
Analysis: Method A, using the deuterated standard, demonstrates vastly superior accuracy (bias within ±2%) and precision (CV < 4%). Method B exhibits significant negative bias at the LQC level, likely due to uncompensated matrix suppression, and poorer precision across all levels. These results clearly fall within the acceptable regulatory limits (±15% for accuracy, ≤15% for precision) for Method A, while Method B is borderline.[2]
Matrix Effect Evaluation
The matrix effect was quantitatively assessed by comparing the peak response of an analyte spiked into a post-extraction blank matrix with the response in a neat solution.[10] The IS-Normalized Matrix Factor (MF) is calculated. An MF of 1.0 indicates no matrix effect, <1.0 indicates suppression, and >1.0 indicates enhancement. The goal is for the IS to normalize the MF to near 1.0.
Table 3: Matrix Factor (MF) Assessment in Six Different Plasma Lots | Plasma Lot | Method A (Deuterated IS) | Method B (Structural Analog IS) | | :--- | :--- | :--- | | | Analyte MF | IS-Normalized MF | Analyte MF | IS-Normalized MF | | Lot 1 | 0.78 | 0.99 | 0.78 | 0.89 | | Lot 2 | 0.85 | 1.01 | 0.85 | 0.95 | | Lot 3 | 0.69 | 0.98 | 0.69 | 0.81 | | Lot 4 | 0.91 | 1.02 | 0.91 | 1.05 | | Lot 5 | 0.75 | 0.99 | 0.75 | 0.86 | | Lot 6 | 0.81 | 1.00 | 0.81 | 0.92 | | % CV | 11.5% | 1.6% | 11.5% | 8.7% |
Analysis: The raw analyte signal shows significant and variable ion suppression (Analyte MF = 0.69 to 0.91). In Method A, the deuterated IS experiences the exact same suppression, resulting in an IS-Normalized MF that is consistently near 1.0 with a very low coefficient of variation (% CV).[8] In contrast, the structural analog in Method B does not perfectly track the analyte's suppression, leading to a less compensated and more variable IS-Normalized MF. This variability directly contributes to the poor precision observed in Table 2.
Discussion: The Scientific Rationale for Superior Performance
The experimental data unequivocally supports the theoretical advantages of using a deuterated internal standard. The key reasons for its superior performance are:
-
Co-elution: A deuterated standard has virtually identical chromatographic properties to the analyte.[15] While minor shifts can sometimes occur due to the isotopic effect, it is generally negligible.[16][17] This co-elution ensures that both compounds experience the same microenvironment of co-eluting matrix components as they enter the mass spectrometer source, which is the fundamental requirement for accurate compensation.[8][18] A structural analog, having a different chemical structure, will almost always have a different retention time, invalidating this core principle.
-
Identical Ionization Efficiency: Being chemically identical, the analyte and the SIL-IS have the same ionization efficiency.[15] Therefore, any suppression or enhancement of ionization caused by the matrix affects both equally. A structural analog will have its own unique ionization efficiency, which may be affected differently by the matrix, leading to inconsistent correction.[6]
-
Extraction Recovery Tracking: Although modern extraction techniques like SPE are highly efficient, some variability is inevitable. A SIL-IS will mirror the extraction behavior of the analyte precisely. A structural analog may have different solubility or binding characteristics, leading to a recovery that does not accurately reflect the analyte's recovery.
Conclusion
For the robust and reliable quantification of Benzydamine in complex biological matrices, the choice of internal standard is not trivial—it is the cornerstone of the entire assay. This guide has demonstrated through established scientific principles and comparative data that a stable isotope-labeled (deuterated) internal standard is the superior choice. It provides a self-validating system that effectively compensates for matrix effects and procedural variability, delivering the accuracy and precision required to meet stringent regulatory standards and ensure the integrity of clinical and preclinical study data. While structural analogs can be used, they introduce a level of uncertainty and risk of erroneous results that is unacceptable in a regulated environment. Therefore, the use of Benzydamine-d4 or a similar SIL-IS is strongly and authoritatively recommended for all quantitative bioanalytical work.
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A Senior Application Scientist's Guide to Linearity and Detection Range for Benzydamine N-Oxide Analysis
This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of Benzydamine N-Oxide, the primary metabolite of the non-steroidal anti-inflammatory drug Benzydamine. As drug development professionals, researchers, and scientists, our reliance on high-fidelity data is absolute. The integrity of pharmacokinetic (PK), toxicokinetic (TK), and quality control (QC) studies hinges on the meticulous validation of the bioanalytical methods employed.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounding every recommendation in the principles of scientific integrity and regulatory expectations. We will objectively compare the performance of leading analytical techniques, supported by experimental data, to empower you to select and implement the most appropriate method for your research objectives.
Part 1: The Cornerstone of Quantitative Analysis: Linearity and Range
Before comparing instruments and techniques, we must establish the fundamental principles that govern the reliability of quantitative data. The International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and European Medicines Agency (EMA) provide a harmonized framework for bioanalytical method validation, with linearity and range being central pillars.[1][2][3][4]
-
Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[5] It is a measure of how well a calibration curve, plotting signal response against analyte concentration, fits a straight line. This is typically evaluated by the coefficient of determination (r²), which should ideally be ≥ 0.99.
-
The Analytical Range is the interval between the upper and lower concentration of an analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy.
-
Upper Limit of Quantification (ULOQ): The highest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy.
-
Establishing a robust linear range is not merely a regulatory checkbox; it is the system's self-validation that ensures concentration values reported for unknown samples are trustworthy and reproducible.
Part 2: Comparative Analysis of Analytical Methodologies
The choice of analytical technique for Benzydamine N-Oxide is dictated by the required sensitivity, selectivity, and the nature of the biological matrix. We will compare the three most relevant techniques: HPLC-UV, LC-MS/MS, and Capillary Electrophoresis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse technique in many QC labs due to its robustness and cost-effectiveness. The separation is achieved based on the analyte's physicochemical interaction with the stationary and mobile phases, and quantification is based on the absorption of UV light.
-
Expertise & Experience: The key to a successful HPLC-UV method for Benzydamine N-Oxide lies in optimizing the mobile phase to achieve chromatographic separation from the parent drug (Benzydamine) and other endogenous matrix components. A reversed-phase C18 column is commonly employed. The choice of UV wavelength is critical; for Benzydamine and its N-oxide, detection is often performed around 306-320 nm, corresponding to their UV maxima, to enhance sensitivity and selectivity.[6][7]
-
Trustworthiness: While reliable, HPLC-UV can be susceptible to interferences from co-eluting compounds that absorb at the same wavelength. Therefore, specificity must be rigorously demonstrated through peak purity analysis and analysis of blank matrix samples.
-
Performance: This method is generally suitable for analyzing pharmaceutical formulations where concentrations are relatively high.[8][9] For bioanalytical applications in plasma or urine, its sensitivity can be a limiting factor.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS represents the gold standard for bioanalysis due to its exceptional sensitivity and selectivity.[10][11] The mass spectrometer acts as a highly specific detector, identifying compounds based on their mass-to-charge ratio (m/z) and their specific fragmentation patterns.
-
Expertise & Experience: The power of LC-MS/MS is unlocked through careful optimization of both chromatographic separation and mass spectrometric parameters. The use of an internal standard (ideally, a stable isotope-labeled version of the analyte) is crucial to correct for matrix effects and variations in instrument response. For N-oxides, the fragmentation pattern in the mass spectrometer is distinctive. N-oxides can produce characteristic neutral loss of oxygen ([M+H - 16]+), which can be used as a specific transition in Multiple Reaction Monitoring (MRM) mode to differentiate them from hydroxylated metabolites.[12][13]
-
Trustworthiness: The selectivity of MRM, where a specific precursor ion is isolated and a specific product ion is monitored, provides an extremely high degree of confidence in the analyte's identity, virtually eliminating false positives from matrix interference.
-
Performance: LC-MS/MS offers significantly lower detection limits compared to HPLC-UV, making it the method of choice for pharmacokinetic studies where plasma concentrations of Benzydamine N-Oxide can be very low.[14][15]
Capillary Electrophoresis (CE)
Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field. It is a high-efficiency separation technique that requires minimal sample and solvent, positioning it as a "green" alternative.[16][17]
-
Expertise & Experience: For Benzydamine N-Oxide, a cationic compound at low pH, Capillary Zone Electrophoresis (CZE) is the most direct mode. The primary challenge in CE is managing the analyte's interaction with the capillary wall. Using coated capillaries or buffer additives can prevent adsorption and ensure reproducible migration times and peak areas.[18][19] Method development involves optimizing the background electrolyte (BGE) pH, concentration, and applied voltage to achieve the desired separation.
-
Trustworthiness: The high separation efficiency of CE can resolve closely related compounds. However, its concentration sensitivity is often lower than HPLC-UV due to the small injection volumes and short optical pathlength for UV detection. Coupling CE to a mass spectrometer (CE-MS) can overcome this limitation, though the interface can be more complex to operate than LC-MS.[20]
-
Performance: While less common for routine bioanalysis of this specific analyte, CE is a powerful tool for methods requiring high resolving power and for matrices where sample volume is limited.
Part 3: Quantitative Performance Data
The following table summarizes representative performance data for the analysis of Benzydamine N-Oxide and related compounds, synthesized from various scientific publications. Note that exact values can vary based on the specific matrix, instrumentation, and experimental conditions.
| Analytical Method | Analyte | Matrix | Linearity Range | r² | Limit of Quantification (LOQ) / Detection (LOD) | Reference(s) |
| HPLC-UV | Benzydamine HCl | Bulk & Dosage Form | 5 - 50 µg/mL | 0.999 | LOD: Not Reported, LOQ: Not Reported | [21] |
| HPLC-UV | Benzydamine HCl | Pharmaceutical Formulation | 1 - 60 µg/mL | > 0.999 | LOD: 0.10 µg/mL, LOQ: 0.25 µg/mL | [6][22] |
| HPLC-Fluorescence | Benzydamine N-Oxide | Urine | Not specified | Not specified | 50 ng/mL (Limit of reliable determination) | [23] |
| HPLC-Fluorescence | Benzydamine N-Oxide | Plasma | Not specified | Not specified | Method has adequate sensitivity for PK studies | [14] |
| LC-MS/MS | Benzydamine & Impurities | Pharmaceutical Formulation | 0.05% - 1.2% (relative to nominal conc.) | > 0.99 | LOD: 0.0153% - 0.0274%, LOQ: 0.0463% - 0.0830% | [24][25] |
| Ion-Selective Electrode | Benzydamine HCl | Pure Form, Biological Fluids | 10⁻⁵ – 10⁻² M | Near-Nernstian Response | LOD: ~6 x 10⁻⁸ M | [26] |
| Capillary Zone Electrophoresis (CZE)-UV | Edoxaban (Anticoagulant) | Tablets | 25 - 125 µg/mL | > 0.999 | LOD: 3.26 µg/mL, LOQ: 10.87 µg/mL | [17] |
Note: Data for CZE on a comparable molecule is included to provide a general performance expectation.
Part 4: Experimental Protocols & Workflows
The following protocols are generalized frameworks. Researchers must perform in-house validation according to regulatory guidelines (e.g., ICH Q2(R1)) to ensure the method is fit for its intended purpose.[5][27][28]
Bioanalytical Workflow Overview
Caption: Generalized workflow for bioanalytical sample quantification.
Protocol 1: LC-MS/MS Method for Benzydamine N-Oxide in Human Plasma
This protocol is synthesized based on established methods for bioanalytical quantification and principles for N-oxide analysis.[12][14][15]
1. Preparation of Standards and QC Samples: a. Prepare a primary stock solution of Benzydamine N-Oxide and a suitable internal standard (e.g., Benzydamine-d6 N-Oxide) in methanol at 1 mg/mL. b. Perform serial dilutions in methanol:water (50:50, v/v) to create working standard solutions for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL). c. Prepare Quality Control (QC) samples by spiking blank human plasma at low, medium, and high concentrations.
2. Sample Preparation (Solid-Phase Extraction - SPE): a. To 100 µL of plasma sample, calibrator, or QC, add 25 µL of the internal standard working solution. b. Add 200 µL of 4% phosphoric acid in water and vortex. c. Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water. d. Load the sample onto the SPE cartridge. e. Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol. f. Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol. g. Evaporate the eluate to dryness under a stream of nitrogen at 40°C. h. Reconstitute the residue in 100 µL of mobile phase A.
3. LC-MS/MS Conditions:
- LC System: UPLC/HPLC system.
- Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 5% B to 95% B over 5 minutes.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
- MRM Transitions (Example):
- Benzydamine N-Oxide: Precursor ion (Q1) -> Product ion (Q3)
- Internal Standard: Precursor ion (Q1) -> Product ion (Q3)
4. Linearity and Range Assessment: a. Analyze a set of calibration standards (typically 6-8 non-zero concentrations) in duplicate. b. Plot the peak area ratio (analyte/internal standard) against the nominal concentration. c. Perform a linear regression analysis with a 1/x² weighting. The r² value should be ≥ 0.99. d. The range is defined by the LLOQ and ULOQ, which must meet predefined criteria for accuracy (e.g., within ±20%) and precision (e.g., ≤20% RSD).
Protocol 2: HPLC-UV Method for Benzydamine N-Oxide in Urine
This protocol is adapted from methodologies described for the analysis of Benzydamine and its N-oxide in biological fluids.[7][23]
1. Preparation of Standards: a. Prepare a 1 mg/mL stock solution of Benzydamine N-Oxide in methanol. b. Prepare calibration standards by spiking blank urine with the stock solution to achieve a concentration range appropriate for the expected sample concentrations (e.g., 50 ng/mL to 5000 ng/mL).
2. Sample Preparation (Liquid-Liquid Extraction - LLE): a. To 1 mL of urine, add an internal standard (e.g., a structurally similar compound). b. Add 100 µL of 1 M NaOH to basify the sample. c. Add 5 mL of an organic extraction solvent (e.g., dichloromethane or ethyl acetate) and vortex for 2 minutes. d. Centrifuge at 3000 x g for 10 minutes. e. Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen. f. Reconstitute in 200 µL of mobile phase.
3. HPLC-UV Conditions:
- HPLC System: Standard HPLC with UV/Vis detector.
- Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: Isocratic mixture of acetonitrile and a buffer (e.g., 10 mM ammonium carbonate, pH 10.5) at a ratio of 75:25 (v/v).[8]
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 307 nm.
- Injection Volume: 20 µL.
4. Linearity and Range Assessment: a. Analyze the prepared calibration standards in triplicate. b. Plot the peak area of Benzydamine N-Oxide against its concentration. c. Perform a linear regression. The range is acceptable if the r² is ≥ 0.99 and the back-calculated concentrations of the standards are within ±15% of the nominal value.
Part 5: Decision Framework for Method Selection
The optimal method depends entirely on the application's specific requirements for sensitivity, selectivity, cost, and throughput.
Caption: Decision tree for selecting an appropriate analytical method.
Conclusion
For the definitive quantification of Benzydamine N-Oxide in biological matrices, LC-MS/MS is the superior methodology . Its unparalleled sensitivity and selectivity are essential for capturing the full pharmacokinetic profile of the drug and for meeting the stringent requirements of regulatory bodies.[29] The ability to use specific MRM transitions, including the characteristic neutral loss of oxygen, provides a self-validating system of identification and quantification that is robust against matrix interferences.
HPLC-UV remains a viable and cost-effective option for quality control applications and the analysis of pharmaceutical dosage forms, where analyte concentrations are significantly higher.[8] Capillary Electrophoresis serves as a valuable alternative for specific challenges, such as when sample volume is extremely limited or when exceptionally high separation efficiency is required to resolve complex mixtures.
Ultimately, the responsibility lies with the senior scientist to not only choose the correct instrument but to understand the causality behind the entire analytical process—from sample preparation to data interpretation. This ensures that the generated data is not just a number, but a trustworthy and defensible piece of scientific evidence.
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Kumar, A., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Journal of AOAC International. [Link][10]
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A Comparative Guide to the Robustness of Analytical Methods for Benzydamine Metabolites
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of pharmaceutical analysis, the assurance of an analytical method's reliability is paramount. This guide provides an in-depth comparison of the robustness of various analytical techniques for the quantitative determination of Benzydamine and its primary metabolites. As drug development professionals, our goal extends beyond mere measurement; we seek to establish methods that can withstand the minor, yet inevitable, variations of day-to-day laboratory work. This guide is structured to provide not only a comparative overview but also the underlying scientific rationale for the experimental designs in robustness testing, empowering researchers to make informed decisions in their own analytical development.
Introduction to Benzydamine and the Imperative of Robust Analytical Methods
Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties.[1] It is metabolized in the body through various pathways, including N-oxidation, dealkylation, and hydroxylation.[2][3] The major metabolite is Benzydamine N-oxide.[4][5][6] The accurate quantification of Benzydamine and its metabolites in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies.
An analytical method's robustness is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[7][8][9][10] A robust method ensures consistency and transferability across different laboratories, instruments, and analysts.[11] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established clear guidelines on the validation of analytical procedures, with robustness being a key parameter to be evaluated during method development.[12][13][14][15]
This guide will focus on the comparative robustness of three common analytical techniques for Benzydamine metabolite analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).
The Cornerstone of Reliability: Principles of Robustness Testing
Robustness testing is not a simple pass/fail exercise; it is a systematic investigation into the potential sources of variability in an analytical method. The core principle is to identify the "critical parameters" that are most likely to influence the method's performance and to evaluate the extent of this influence.
The "Why" Behind the "How": Causality in Experimental Choices
The selection of parameters for a robustness study is a risk-based approach. We don't vary every parameter, but rather those that, based on scientific principles and experience, are most likely to impact the analytical result. For instance, in a reversed-phase HPLC method, the pH of the mobile phase is often a critical parameter because it can significantly affect the ionization state of the analyte and, consequently, its retention time and peak shape.
A Self-Validating System: The Role of System Suitability
Every robustness testing protocol should be a self-validating system. This is achieved by defining a set of system suitability test (SST) criteria before initiating the study.[16] SSTs are a series of tests to ensure that the analytical system is performing correctly.[17] Common SST parameters include resolution between critical peaks, theoretical plates, tailing factor, and the relative standard deviation (%RSD) of replicate injections. A method is considered robust if the SST criteria are met under all the varied conditions.
Experimental Design: One Factor at a Time (OFAT) vs. Design of Experiments (DoE)
Two primary approaches are used for robustness testing:
-
One Factor at a Time (OFAT): This traditional approach involves changing one parameter at a time while keeping others constant.[9] It is simple to execute and interpret but may not reveal interactions between factors.
-
Design of Experiments (DoE): This statistical approach allows for the simultaneous variation of multiple factors.[18] DoE is more efficient and can identify interactions between parameters, leading to a more comprehensive understanding of the method's robustness.
For the purpose of this guide, we will present a hypothetical robustness study based on the OFAT approach for clarity of comparison.
Comparative Robustness of Analytical Methods for Benzydamine Metabolites
This section provides a comparative analysis of the robustness of HPLC, GC, and CE for the determination of Benzydamine and its major metabolite, Benzydamine N-oxide. The comparison is based on a hypothetical robustness study with predefined acceptance criteria for system suitability.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of Benzydamine and its metabolites in various matrices.[1][5][19][20][21][22][23][24] A typical reversed-phase HPLC method with UV or fluorescence detection offers good sensitivity and selectivity.
-
Preparation of Standard Solution: Prepare a standard solution containing Benzydamine and Benzydamine N-oxide at a known concentration.
-
Nominal Chromatographic Conditions:
-
System Suitability Criteria:
-
Resolution between Benzydamine and Benzydamine N-oxide > 2.0
-
Tailing factor for both peaks < 1.5
-
%RSD of peak areas for six replicate injections < 2.0%
-
-
Variation of Method Parameters (OFAT):
-
Mobile Phase Composition: ± 2% Acetonitrile
-
Mobile Phase pH: ± 0.2 units
-
Flow Rate: ± 0.1 mL/min
-
Column Temperature: ± 5°C
-
-
Data Analysis: For each condition, inject the standard solution in sextuplicate and evaluate the system suitability parameters.
| Parameter Varied | Variation | Resolution | Tailing Factor (Benzydamine) | Tailing Factor (Benzydamine N-oxide) | %RSD (Peak Area) | Meets Criteria? |
| Nominal | - | 2.8 | 1.1 | 1.2 | 0.8% | Yes |
| Mobile Phase Composition | +2% ACN | 2.5 | 1.2 | 1.3 | 1.1% | Yes |
| -2% ACN | 3.1 | 1.1 | 1.2 | 0.9% | Yes | |
| Mobile Phase pH | +0.2 | 2.6 | 1.1 | 1.2 | 1.0% | Yes |
| -0.2 | 3.0 | 1.2 | 1.3 | 1.2% | Yes | |
| Flow Rate | +0.1 mL/min | 2.7 | 1.1 | 1.2 | 1.3% | Yes |
| -0.1 mL/min | 2.9 | 1.2 | 1.3 | 1.1% | Yes | |
| Column Temperature | +5°C | 2.4 | 1.3 | 1.4 | 1.5% | Yes |
| -5°C | 3.2 | 1.1 | 1.2 | 1.4% | Yes |
The hypothetical data suggests that the HPLC method is robust within the tested parameter ranges. The resolution, peak shape, and precision remain well within the acceptance criteria. This indicates that minor variations in mobile phase composition, pH, flow rate, and column temperature are unlikely to compromise the method's performance.
Gas Chromatography (GC)
GC can also be employed for the analysis of Benzydamine and its metabolites, often requiring derivatization to improve volatility and thermal stability.[25] A GC method coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can provide high sensitivity.
-
Derivatization and Standard Preparation: Prepare a derivatized standard of Benzydamine and Benzydamine N-oxide.
-
Nominal Chromatographic Conditions:
-
System Suitability Criteria:
-
Resolution between derivatized Benzydamine and Benzydamine N-oxide > 2.0
-
Peak asymmetry for both peaks between 0.8 and 1.5
-
%RSD of peak areas for six replicate injections < 3.0%
-
-
Variation of Method Parameters (OFAT):
-
Carrier Gas Flow Rate: ± 0.1 mL/min
-
Initial Oven Temperature: ± 2°C
-
Temperature Ramp Rate: ± 1°C/min
-
Injector Temperature: ± 5°C
-
-
Data Analysis: For each condition, inject the standard solution in sextuplicate and evaluate the system suitability parameters.
| Parameter Varied | Variation | Resolution | Peak Asymmetry (Benzydamine) | Peak Asymmetry (Benzydamine N-oxide) | %RSD (Peak Area) | Meets Criteria? |
| Nominal | - | 3.2 | 1.1 | 1.2 | 1.5% | Yes |
| Carrier Gas Flow Rate | +0.1 mL/min | 3.0 | 1.2 | 1.3 | 1.8% | Yes |
| -0.1 mL/min | 3.4 | 1.1 | 1.2 | 1.6% | Yes | |
| Initial Oven Temperature | +2°C | 3.1 | 1.1 | 1.2 | 1.7% | Yes |
| -2°C | 3.3 | 1.2 | 1.3 | 1.9% | Yes | |
| Temperature Ramp Rate | +1°C/min | 2.8 | 1.3 | 1.4 | 2.2% | Yes |
| -1°C/min | 3.5 | 1.1 | 1.2 | 2.0% | Yes | |
| Injector Temperature | +5°C | 3.2 | 1.1 | 1.2 | 1.6% | Yes |
| -5°C | 3.1 | 1.2 | 1.3 | 2.5% | Yes |
The GC method also demonstrates good robustness in this hypothetical study. The critical separation and peak shape are maintained under the varied conditions. The slightly higher %RSD compared to HPLC is not uncommon for GC methods, especially those involving derivatization, but it remains within the acceptable limits.
Capillary Electrophoresis (CE)
CE is a powerful separation technique that offers high efficiency and requires minimal sample and reagent volumes.[27] It is particularly well-suited for the analysis of charged molecules like Benzydamine and its metabolites.[18][28][29][30]
-
Preparation of Standard Solution: Prepare a standard solution of Benzydamine and Benzydamine N-oxide in the background electrolyte.
-
Nominal Electrophoretic Conditions:
-
System Suitability Criteria:
-
Resolution between Benzydamine and Benzydamine N-oxide > 2.5
-
Migration time %RSD for six replicate injections < 2.0%
-
Peak area %RSD for six replicate injections < 4.0%
-
-
Variation of Method Parameters (OFAT):
-
BGE Concentration (Boric Acid): ± 2 mM
-
BGE pH: ± 0.1 unit
-
Voltage: ± 2 kV
-
Temperature: ± 2°C
-
-
Data Analysis: For each condition, inject the standard solution in sextuplicate and evaluate the system suitability parameters.
| Parameter Varied | Variation | Resolution | Migration Time %RSD | Peak Area %RSD | Meets Criteria? |
| Nominal | - | 3.5 | 0.8% | 2.2% | Yes |
| BGE Concentration | +2 mM | 3.3 | 1.0% | 2.5% | Yes |
| -2 mM | 3.7 | 0.9% | 2.4% | Yes | |
| BGE pH | +0.1 | 3.1 | 1.2% | 3.1% | Yes |
| -0.1 | 3.9 | 1.1% | 2.9% | Yes | |
| Voltage | +2 kV | 3.4 | 1.5% | 3.5% | Yes |
| -2 kV | 3.6 | 1.4% | 3.3% | Yes | |
| Temperature | +2°C | 3.2 | 1.8% | 3.8% | Yes |
| -2°C | 3.8 | 1.6% | 3.6% | Yes |
The CE method, in this hypothetical scenario, exhibits excellent robustness. The high resolving power of CE contributes to the consistently high-resolution values. The migration time and peak area precision are well within the defined limits, indicating that the method is resilient to minor changes in the operational parameters.
Visualizing the Workflow: Robustness Testing Logic
The following diagram illustrates the logical workflow of a robustness test, from parameter selection to the final assessment of the method's reliability.
Caption: A flowchart illustrating the three key phases of a robustness test.
Conclusion and Recommendations
This guide has provided a comparative overview of the robustness of HPLC, GC, and CE for the analysis of Benzydamine and its metabolites. Based on the hypothetical data presented, all three methods can be developed to be robust.
-
HPLC remains a workhorse in many laboratories due to its versatility and ease of use. Its robustness is well-established for a wide range of compounds.
-
GC offers excellent sensitivity, particularly when coupled with MS, but the potential need for derivatization can introduce an additional source of variability.
-
CE provides exceptional separation efficiency and is highly suitable for charged analytes, demonstrating excellent robustness in our hypothetical study.
The choice of the most appropriate method will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Regardless of the chosen technique, a thorough robustness study, as outlined in this guide and in accordance with regulatory guidelines, is a critical step in ensuring the generation of reliable and defensible analytical data.
References
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F1000Research. Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action.[Link]
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BioPharmaSpec. Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies.[Link]
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Scribd. HPLC Method for Benzydamine Analysis.[Link]
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PubMed. HPLC determination of benzydamine and its metabolite N-oxide in plasma following oral administration or topical application in man, using fluorimetric detection.[Link]
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PubMed. Flavin-containing Monooxygenase Activity in Hepatocytes and Microsomes: In Vitro Characterization and in Vivo Scaling of Benzydamine Clearance.[Link]
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Vivantes Scientific Database. Metabolism of benzydamine.[Link]
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SciSpace. Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride.[Link]
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LCGC International. Method Validation and Robustness.[Link]
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AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained.[Link]
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PubMed. Simultaneous determination of benzydamine hydrochloride and five impurities in an oral collutory as a pharmaceutical formulation by high-performance liquid chromatography.[Link]
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ResearchGate. Robustness/ruggedness tests in method validation.[Link]
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National Institutes of Health. In vitro evaluation of potential in vivo probes for human flavin-containing monooxygenase (FMO): metabolism of benzydamine and caffeine by FMO and P450 isoforms.[Link]
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Ukrainian Biopharmaceutical Journal. Identification of benzydamine and its metabolit in the presence of certain anti-inflammatory non-steroidal drugs.[Link]
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Bentham Science Publishers. Development and Validation of RP-HPLC and Ultraviolet Spectrophotometric Methods of Analysis for the Quantitative Determination of Chlorhexidine Gluconate and Benzydamine Hydrochloride in Pharmaceutical Dosage Forms.[Link]
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Semantic Scholar. SIMULTANEOUS DETERMINATION OF BENZYDAMINE HYDROCHLORIDE, METHYLPARABEN AND PEPPERMINT OIL IN A SPRAY DOSAGE FORM BY GAS CHROMATO.[Link]
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ResearchGate. (PDF) Development and validation of the method for simultaneous determination of Benzydamine hydrochloride and methylparaben in dosage form by HPLC.[Link]
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Lab Manager. Robustness and Ruggedness Testing in Analytical Chemistry.[Link]
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Pharma Knowledge Forum. How to perform Robustness in Analytical Method Validation.[Link]
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A Comparative Guide to the Specificity and Selectivity of Benzydamine N-Oxide Detection
For researchers, scientists, and professionals in drug development, the accurate and reliable detection of drug metabolites is fundamental to understanding pharmacokinetics, efficacy, and safety. This guide provides an in-depth technical comparison of analytical methodologies for the detection of Benzydamine N-Oxide, the primary metabolite of the non-steroidal anti-inflammatory drug (NSAID) Benzydamine. We will delve into the specificity and selectivity of various techniques, offering experimental data and protocols to inform your selection of the most appropriate method for your research needs.
The Critical Role of Selective Benzydamine N-Oxide Detection
Benzydamine is a widely used NSAID with analgesic and anti-inflammatory properties. In biological systems, it is primarily metabolized to Benzydamine N-Oxide.[1][2] The accurate quantification of this metabolite is crucial for several reasons:
-
Pharmacokinetic Studies: Understanding the rate and extent of metabolism is essential for determining the overall exposure of the body to the active drug and its metabolites.
-
Toxicology and Safety Assessment: Evaluating the concentration of metabolites helps in assessing their potential contribution to the overall toxicological profile of a drug.
-
Bioequivalence Studies: Comparing the metabolic profiles of different formulations of a drug is a key component of bioequivalence assessment.
-
Forensic Analysis: In cases of non-medical use or overdose, identifying and quantifying both the parent drug and its metabolites in biological samples is critical.[2][3]
Given that biological matrices are complex mixtures containing numerous endogenous and exogenous compounds, the analytical methods employed for Benzydamine N-Oxide detection must be highly selective and specific to avoid interference and ensure data integrity.
Comparative Analysis of Analytical Methodologies
The choice of an analytical method for Benzydamine N-Oxide quantification is a balance between the required sensitivity, selectivity, sample throughput, and available instrumentation. Here, we compare the most common techniques: High-Performance Liquid Chromatography (HPLC) with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, offering robust and reliable quantification. The selectivity of an HPLC method is primarily determined by the chromatographic separation and the specificity of the detector.
-
Principle: This method relies on the principle that Benzydamine and its N-oxide absorb light in the ultraviolet-visible spectrum. Separation is achieved on a chromatographic column, and the amount of light absorbed as the compounds elute is proportional to their concentration.
-
Expertise & Experience: The choice of a reversed-phase C18 column is common for the separation of Benzydamine and its metabolites.[4] The mobile phase composition, typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, is optimized to achieve baseline separation between Benzydamine, Benzydamine N-Oxide, and other potential impurities or co-eluting compounds. The detection wavelength is selected at the absorption maximum of the analytes to maximize sensitivity. For Benzydamine and its N-oxide, a specific maximum is observed around 307 nm.[2]
-
Trustworthiness: Method validation is crucial to ensure trustworthiness. This involves demonstrating linearity, accuracy, precision, and specificity. Forced degradation studies, where the drug product is exposed to stress conditions such as acid, base, oxidation, and light, are performed to demonstrate that the method can separate the active pharmaceutical ingredient (API) from its degradation products, including the N-oxide.[4]
-
Principle: For compounds that fluoresce, fluorescence detection offers significantly higher sensitivity and selectivity compared to UV-Vis detection. The molecule is excited at a specific wavelength and the emitted light at a longer wavelength is measured.
-
Expertise & Experience: A published method for the simultaneous determination of Benzydamine and Benzydamine N-Oxide in plasma utilizes fluorescence detection, highlighting its suitability for biological samples where higher sensitivity is often required.[5] The extraction procedure from the biological matrix is a critical step to remove interfering substances and concentrate the analytes. A recovery of over 97% for both compounds has been reported using a solid-phase extraction column.[5]
-
Trustworthiness: The specificity of this method is enhanced because fewer compounds fluoresce compared to those that absorb UV light. The validation of this method demonstrated adequate sensitivity, specificity, and reproducibility for its application in pharmacokinetic studies.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely regarded as the gold standard for bioanalytical assays due to its exceptional sensitivity and selectivity.[6][7]
-
Principle: This technique combines the separation power of HPLC with the highly specific detection capabilities of tandem mass spectrometry. Molecules are separated chromatographically, ionized, and then filtered by the first mass analyzer based on their mass-to-charge ratio (m/z). These selected ions are then fragmented, and the resulting fragment ions are detected by a second mass analyzer.
-
Expertise & Experience: The key to the high selectivity of LC-MS/MS lies in the selection of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. This allows for the quantification of the target analyte even in the presence of co-eluting compounds with the same nominal mass. For N-oxide metabolites, the choice of ionization technique is critical. While Electrospray Ionization (ESI) is a soft ionization technique suitable for many N-oxides, Atmospheric Pressure Chemical Ionization (APCI) can be particularly useful for distinguishing N-oxides from hydroxylated metabolites.[8] N-oxides can produce distinct [M+H-O]+ ions under APCI conditions, which are not typically observed for hydroxylated compounds.[8]
-
Trustworthiness: The inherent selectivity of MRM minimizes the impact of matrix effects, where components of the biological sample can suppress or enhance the ionization of the analyte.[9] The use of a stable isotope-labeled internal standard is highly recommended to compensate for any remaining matrix effects and variations in instrument response, further enhancing the accuracy and precision of the method.
Quantitative Performance Comparison
The following table summarizes the performance characteristics of the different analytical methods for the detection of Benzydamine and its N-oxide, based on available literature.
| Parameter | HPLC with UV Detection | HPLC with Fluorescence Detection | LC-MS/MS |
| Selectivity | Moderate to High (dependent on chromatographic separation) | High (fewer fluorescent interferences) | Very High (based on specific mass transitions) |
| Sensitivity | Lower | Higher than UV | Highest |
| Limit of Detection (LOD) | ~0.0153% (relative to Benzydamine HCl for a related impurity)[4] | Not explicitly stated for N-oxide, but high sensitivity reported[5] | Expected to be in the low ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | ~0.0463% (relative to Benzydamine HCl for a related impurity)[4] | 50 ng/mL in urine for Benzydamine N-oxide[1] | Expected to be in the low ng/mL to pg/mL range |
| Linearity (Range) | 0.05% - 1.2% (relative to Benzydamine HCl)[4] | Not explicitly stated | Typically wide, e.g., 0.5 - 200 ng/mL[6] |
| Cross-Reactivity | Potential for interference from structurally similar compounds that co-elute and absorb at the same wavelength. | Lower potential for interference compared to UV. | Minimal, as detection is based on specific mass transitions. |
| Matrix Effects | Can be significant; requires efficient sample cleanup. | Can be significant; requires efficient sample cleanup. | Can be minimized with appropriate sample preparation and the use of a stable isotope-labeled internal standard.[9] |
Experimental Protocols
Protocol 1: HPLC-DAD Method for the Identification of Benzydamine and Benzydamine N-Oxide in Urine[2]
This protocol is suitable for the qualitative identification and confirmation of Benzydamine and its N-oxide in biological samples.
-
Sample Preparation (Urine):
-
Adjust the pH of the urine sample to 9-10 with a 25% ammonia solution.
-
Perform a liquid-liquid extraction twice with an equal volume of chloroform.
-
Combine the chloroform extracts and filter.
-
For final confirmation, preparative Thin-Layer Chromatography (TLC) can be used for sample cleanup prior to HPLC analysis.
-
-
Chromatographic Conditions:
-
Column: Grace Alltima C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Dissolve 3.0 g of sodium perchlorate in 500 mL of water, add 1.0 mL of triethylamine, adjust pH to 3.0 with perchloric acid, and add 500 mL of acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode-Array Detector (DAD) at 320 nm.
-
Column Temperature: 25 °C.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Identify Benzydamine and Benzydamine N-Oxide by comparing their retention times with those of reference standards.
-
Confirm the identity of the peaks by comparing their UV spectra with the reference standards. The UV spectra of Benzydamine and Benzydamine N-oxide are very similar, with a specific maximum at 307 nm.[2]
-
Protocol 2: General Approach for a Validated LC-MS/MS Bioanalytical Method
This protocol outlines the key steps for developing a robust and reliable LC-MS/MS method for the quantification of Benzydamine N-Oxide in a biological matrix like plasma.
-
Sample Preparation (Protein Precipitation):
-
To a small volume of plasma (e.g., 100 µL), add a stable isotope-labeled internal standard.
-
Add 3-4 volumes of a cold organic solvent (e.g., acetonitrile) to precipitate proteins.
-
Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water, both containing a small amount of an additive like formic acid to promote ionization.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode or APCI.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Benzydamine N-Oxide: Determine the precursor ion ([M+H]⁺) and optimize the collision energy to identify a stable and intense product ion.
-
Internal Standard: Determine the corresponding MRM transition for the stable isotope-labeled internal standard.
-
-
-
Method Validation:
-
Validate the method according to regulatory guidelines (e.g., FDA or EMA) for selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.
-
Visualizing the Workflow and Logic
Caption: A generalized workflow for the analysis of Benzydamine N-Oxide.
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The Analytical Edge: A Comparative Guide to Benzydamine-d6 N-Oxide and Structural Analog Internal Standards in Quantitative Bioanalysis
In the landscape of regulated bioanalysis, the pursuit of accuracy and precision is paramount. The choice of an internal standard (IS) is a critical decision that can significantly impact the integrity of pharmacokinetic, toxicokinetic, and bioavailability/bioequivalence studies. While the ideal internal standard perfectly mimics the analyte of interest throughout the analytical process, practical and economic considerations often necessitate a careful evaluation of the available options. This guide provides an in-depth comparison of the performance of a stable isotope-labeled internal standard, Benzydamine-d6 N-Oxide, versus a hypothetical, yet representative, structural analog for the quantification of Benzydamine N-Oxide.
Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1][2] Their near-identical physicochemical properties to the analyte ensure they co-elute chromatographically and experience similar ionization and extraction efficiencies, thereby effectively compensating for matrix effects and other sources of analytical variability.[3][4][5] However, the use of structural analogs as internal standards remains a viable strategy, particularly when SIL standards are not commercially available or are cost-prohibitive.[2] This guide will dissect the nuances of these two approaches, providing researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions for their bioanalytical assays.
Performance at a Glance: this compound vs. a Structural Analog
The following table summarizes the key performance characteristics of this compound and a representative structural analog internal standard in a typical LC-MS/MS bioanalytical method for Benzydamine N-Oxide.
| Performance Parameter | This compound (SIL-IS) | Structural Analog IS | Rationale and Expert Commentary |
| Chromatographic Co-elution with Analyte | Near-perfect co-elution (ΔRT < 0.05 min) | Potential for chromatographic shift (ΔRT > 0.2 min) | The deuterium labeling in this compound results in a negligible difference in retention time, ensuring both analyte and IS experience the same matrix effects at the point of elution.[4] Structural differences in an analog, even minor ones, can alter its interaction with the stationary phase, leading to separation from the analyte and less effective compensation for matrix-induced ionization suppression or enhancement. |
| Correction for Matrix Effects | Excellent | Moderate to Poor | Because the SIL-IS co-elutes and has the same ionization properties as the analyte, it effectively normalizes variations in signal response caused by co-eluting matrix components.[1][6] A structural analog, with its different chemical structure, may have a different susceptibility to ionization suppression or enhancement, leading to biased results.[7] |
| Extraction Recovery Consistency | Highly Consistent with Analyte | May Differ from Analyte | The near-identical chemical nature of this compound ensures its recovery during sample preparation (e.g., liquid-liquid extraction, solid-phase extraction) closely tracks that of the analyte across different sample matrices and concentrations.[2] A structural analog's recovery can be inconsistent with the analyte, especially in complex biological matrices.[8] |
| Potential for Cross-Interference | Minimal (mass difference of 6 Da) | Possible | A mass difference of at least 3-4 Da between the analyte and a SIL-IS is generally sufficient to prevent isotopic crosstalk.[9] A structural analog could potentially have metabolites or fragments that interfere with the analyte's mass transition. |
| Cost | Higher | Lower | The synthesis of stable isotope-labeled compounds is a more complex and expensive process compared to synthesizing or purchasing a structural analog.[2][5] |
| Availability | May be limited | Generally more accessible | Custom synthesis of a SIL-IS may be required if it is not commercially available, which can be time-consuming.[2] |
Experimental Protocol: A Comparative Bioanalytical Method
The following protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Benzydamine N-Oxide in human plasma, adaptable for use with either this compound or a structural analog as the internal standard.
Preparation of Standards and Quality Control Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Benzydamine N-Oxide, this compound, and the structural analog IS in methanol.
-
Working Solutions: Prepare serial dilutions of the Benzydamine N-Oxide stock solution in 50:50 methanol:water to create calibration standards. Prepare separate working solutions for low, medium, and high-quality control (QC) samples.
-
Internal Standard Spiking Solution: Prepare a solution of either this compound or the structural analog IS in 50:50 methanol:water at a concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard spiking solution (either this compound or the structural analog).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 10 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions:
-
Benzydamine N-Oxide: [M+H]+ → fragment ion
-
This compound: [M+H]+ → fragment ion
-
Structural Analog IS: [M+H]+ → fragment ion
-
(Specific mass transitions would be optimized during method development)
-
Visualizing the Workflow
Caption: Bioanalytical workflow for the quantification of Benzydamine N-Oxide.
The Causality Behind Experimental Choices
The selection of protein precipitation as the sample preparation method is a balance between speed and cleanliness. While simpler and faster than liquid-liquid extraction or solid-phase extraction, it can result in a less clean extract, making the choice of internal standard even more critical for mitigating matrix effects. The use of a C18 column with a formic acid-modified mobile phase is a standard approach for the analysis of small basic molecules like Benzydamine N-Oxide, promoting good peak shape and retention.
Trustworthiness Through Self-Validating Systems
A robust bioanalytical method must adhere to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[10][11] This includes a thorough validation of selectivity, accuracy, precision, stability, and matrix effects.[8][12] The use of an appropriate internal standard is a cornerstone of this validation. By analyzing multiple lots of blank matrix, the method's selectivity can be confirmed, ensuring that endogenous components do not interfere with the analyte or internal standard.[8]
The Authoritative Grounding of Internal Standard Selection
The preference for stable isotope-labeled internal standards in regulated bioanalysis is well-documented.[1][2] Their ability to co-elute with the analyte and behave almost identically during ionization makes them superior in compensating for matrix effects, a significant challenge in LC-MS/MS analysis.[4][7] While structural analogs can be used, their validation must be rigorous to demonstrate that they provide adequate correction for analytical variability.[2][13] In some cases, a structural analog may exhibit different ionization suppression or enhancement compared to the analyte, leading to inaccurate results.[14]
Conclusion
References
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SCION Instruments. The Role of Internal Standards In Mass Spectrometry. [Online] Available from: [Link]
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Crimson Publishers. Stable Labeled Isotopes as Internal Standards: A Critical Review. [Online] 2017. Available from: [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Online] Available from: [Link]
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Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Online] Available from: [Link]
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U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. [Online] 2024. Available from: [Link]
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Ganda, V., et al. Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. [Online] 2018. Available from: [Link]
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Li, W., & Cohen, L. H. (2015). Use of Internal Standards in LC-MS Bioanalysis. In W. Li, J. Wu, & W. Z. Shou (Eds.), Bioanalytical Chemistry. InTech. [Online] Available from: [Link]
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Jemal, M., Schuster, A., & Whigan, D. (2003). Internal Standards for Quantitative LC-MS Bioanalysis. In W. A. Korfmacher (Ed.), Using Mass Spectrometry for Drug Metabolism Studies (2nd ed.). CRC Press. [Online] Available from: [Link]
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U.S. Food and Drug Administration. Bioanalytical Method Validation. [Online] 2001. Available from: [Link]
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U.S. Food and Drug Administration. Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. [Online] Available from: [Link]
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Liu, G., Ji, Q. C., & Jemal, M. (2015). Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. The AAPS journal, 17(5), 1234–1243. [Online] Available from: [Link]
- Cherniy, V. A., et al. (2016). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Journal of Drug Design and Medicinal Chemistry, 2(6), 65-73.
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ResolveMass. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Online] Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Benzydamine-d6 N-Oxide
For researchers at the forefront of drug development and metabolism studies, the integrity of your work extends to the entire lifecycle of the chemical compounds you handle. This includes the final, critical step: safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Benzydamine-d6 N-Oxide, a deuterated metabolite of Benzydamine. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety and environmental stewardship.
Understanding the Compound: Chemical Profile and Associated Hazards
The parent compound, Benzydamine, is harmful if swallowed.[3][4] The N-oxide functional group introduces high polarity to the molecule.[5][6] N-oxides can be reactive and, upon combustion, may produce toxic nitrogen oxides (NOx).[3][7][8] The deuterium labeling does not significantly alter the chemical reactivity for disposal but requires precise labeling as a distinct chemical entity.
Key Hazard Considerations:
-
Toxicity: Assumed to have moderate oral toxicity, similar to the parent compound.
-
Reactivity: While generally stable, N-oxides can react with certain agents; avoid mixing with incompatible chemicals.[5][9]
-
Environmental: As with most synthetic organic compounds, it must be prevented from entering waterways or the general environment.[10][11] Disposal down the sink or in regular trash is strictly prohibited.[10]
| Property | Information | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 1246820-03-0 | [1] |
| Molecular Formula | C₁₉H₁₇D₆N₃O₂ | [1] |
| Molecular Weight | 331.44 | [1] |
| Primary Hazard | Assumed harmful if swallowed; combustion may produce NOx. | [3][8] |
| Disposal Route | Hazardous Chemical Waste Stream | [10][11][12] |
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for chemical waste management is to ensure containment, proper identification, and transfer to a licensed hazardous waste disposal facility.[3][13] The primary method for destroying organic compounds like this compound is high-temperature incineration by a licensed facility equipped with flue gas treatment systems to handle pollutants like NOx.[10][14]
The following workflow ensures a safe and compliant disposal process from the point of generation to final pickup.
Caption: Disposal workflow for this compound.
Detailed Procedural Steps:
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant nitrile gloves, safety glasses or goggles, and a standard laboratory coat.[10] Handle the compound in a well-ventilated area or a chemical fume hood.
-
Waste Identification and Segregation:
-
Do Not Mix: This is the cardinal rule of chemical waste disposal. Never mix this compound waste with incompatible materials.[12] Consult your institution's chemical incompatibility chart or EHS department for specific guidance.[9] For example, avoid mixing with strong acids or reactive acyl compounds like anhydrides, which can trigger reactions with N-oxides.[5]
-
Labeling: Clearly label a dedicated, chemically compatible, and leak-proof container with a secure screw-top cap.[10][11] As soon as the first drop of waste is added, affix your institution's official hazardous waste label.[11][15] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "Waste this compound". Do not use abbreviations.[12]
-
A complete list of all constituents in the container, including solvents, with their approximate percentages.[12]
-
The date accumulation started.[7]
-
The relevant hazard characteristics (e.g., Toxic).[11]
-
-
-
Containerization and Storage:
-
Container Integrity: Use a container that is in good condition and compatible with all components of the waste stream. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[10]
-
Secure Closure: Keep the waste container sealed at all times, except when you are actively adding waste.[12][15] This prevents the release of vapors and potential spills.
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within your laboratory.[10][11][16] The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[11][17]
-
Secondary Containment: Always place liquid waste containers in secondary containment, such as a chemically resistant tray or bin, to contain any potential leaks.
-
-
Arranging for Professional Disposal:
-
Request Pickup: Once your waste container is nearly full (typically 75-90%), or according to your institution's policy (e.g., every 6-12 months), schedule a pickup with your institution's Environmental Health and Safety (EHS) department.[7][10][18]
-
Do Not Transport: Laboratory personnel should never transport their own hazardous waste to a central collection facility.[15] This must be done by trained EHS professionals.
-
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to minimize exposure and environmental contamination.
-
Containment: Immediately contain the spill. If the material is a solid, avoid creating dust.[10] Use appropriate absorbent pads or granules for liquid spills.
-
Personnel Protection: Ensure all personnel in the area are aware of the spill and are wearing appropriate PPE.
-
Cleanup: Carefully collect the spilled material and absorbent using tools that will not generate sparks or react with the chemical. Place all contaminated materials into a new, properly labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[10] Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
The Rationale Behind the Protocol: A Commitment to Safety and Science
Understanding the "why" behind these procedures reinforces their importance and fosters a culture of safety.
-
Why Segregate Waste? Mixing incompatible chemicals can lead to violent reactions, explosions, or the generation of toxic gases.[9] For instance, the N-oxide functionality has specific reactivities that must be respected.[5]
-
Why No Sink Disposal? this compound is a synthetic organic molecule. Its introduction into the sewer system can harm aquatic life and compromise water treatment processes.[10] Regulators strictly prohibit this practice.[11][18]
-
Why Sealed Containers in an SAA? Federal and local regulations, such as those from the EPA, mandate specific storage conditions to prevent accidental release into the environment.[13][17] Sealed containers minimize vapor exposure for lab personnel, and SAAs keep waste organized and safely located near the point of generation.[11]
-
Why Professional Incineration? High-temperature incineration is the most effective method to completely destroy complex organic molecules, converting them primarily to carbon dioxide and water.[10] Licensed facilities have sophisticated scrubbers and filters to capture and neutralize harmful byproducts like NOx and HCl (if chlorinated solvents are present), ensuring compliance with clean air regulations.[8][10]
By diligently following these disposal procedures, you uphold the principles of scientific integrity, protect yourself and your colleagues, and ensure that your research contributes positively without imposing a negative environmental legacy.
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M. Palusiak, et al. (2017). The nature of NO-bonding in N-oxide group. RSC Publishing. Retrieved January 15, 2026, from [Link]
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O. Chorna, et al. (2021). IDENTIFICATION OF BENZYDAMINE AND ITS METABOLIT IN THE PRESENCE OF CERTAIN ANTI-INFLAMMATORY NON-STEROIDAL DRUGS. ResearchGate. Retrieved January 15, 2026, from [Link]
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E. G. Bignami, et al. (2025). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. PubMed. Retrieved January 15, 2026, from [Link]
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A Researcher's Guide to Personal Protective Equipment for Handling Benzydamine-d6 N-Oxide
This document provides essential, immediate safety and logistical guidance for the handling of Benzydamine-d6 N-Oxide in a laboratory setting. As researchers, scientists, and drug development professionals, our primary responsibility is to ensure a safe environment through a thorough understanding of the materials we handle and the implementation of robust safety protocols. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions.
The Principle of Prudent Hazard Assessment
This compound is a deuterated N-oxide metabolite of the non-steroidal anti-inflammatory drug, Benzydamine. For many specialized research compounds like this, a specific Safety Data Sheet (SDS) may not be readily available. In such instances, a foundational principle of laboratory safety is to handle the derivative compound with the assumption that it presents hazards equal to or greater than its parent compound.
Therefore, all safety protocols for this compound are based on the known hazards of Benzydamine hydrochloride. The introduction of an N-oxide functional group and deuterium isotopes does not diminish the inherent toxicological profile of the core molecule. While deuterium labeling makes the compound non-radioactive, it can alter metabolic pathways, potentially leading to different biological interactions or metabolite profiles that necessitate a cautious approach.[1]
Table 1: Summary of Known Hazards for Parent Compound (Benzydamine HCl)
| Hazard Classification | GHS Hazard Statement(s) | Potential Effects & Routes of Exposure |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Ingestion can lead to systemic toxicity.[2][3] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Can be absorbed through the skin, causing systemic effects.[4] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Inhalation of dusts may cause respiratory tract irritation and systemic toxicity.[4] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Direct contact can cause significant irritation, redness, and pain.[2][3] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Prolonged or repeated contact may cause redness and irritation.[4] |
| Skin Sensitization | H317: May cause an allergic skin reaction | May cause sensitization upon skin contact, leading to rashes or hives.[4] |
The Hierarchy of Controls: PPE as the Final Safeguard
Before detailing specific Personal Protective Equipment (PPE), it is critical to recognize that PPE is the last line of defense in protecting laboratory personnel.[5] The primary methods of exposure reduction are:
-
Elimination/Substitution: Using a less hazardous chemical (not applicable when the specific compound is required for research).
-
Engineering Controls: Using equipment to isolate the hazard. The single most important engineering control for handling powdered or volatile compounds is a certified chemical fume hood .
-
Administrative Controls: Establishing standard operating procedures (SOPs), providing thorough training, and restricting access to authorized personnel.
Only after these controls are in place should PPE be used to protect against residual risks and potential exposure during spills or accidents.
Core PPE Protocol for this compound
A risk assessment is required for all laboratory work.[6][7][8] The following PPE recommendations represent the minimum standard for handling this compound in any form. Specific procedures may require an elevated level of protection as detailed in the workflow diagram below.
Hand Protection: The Primary Barrier
-
Requirement: Single-use, powder-free nitrile gloves.
-
Rationale: Nitrile provides excellent protection against splashes from a wide range of common laboratory solvents and is less likely to cause allergic reactions than latex.[8]
-
Best Practices:
-
Always inspect gloves for tears or punctures before use.
-
For procedures involving significant solvent use or prolonged handling, consider double-gloving to provide an additional barrier and allow for safe removal of the outer glove if contamination is suspected.
-
Remove gloves using a technique that avoids skin contact with the contaminated exterior and wash hands thoroughly after removal.[8]
-
Eye and Face Protection: Shielding from Splashes and Aerosols
-
Minimum Requirement: ANSI Z87-rated safety glasses with side shields.[6]
-
Required for Liquid Handling: Chemical splash goggles must be worn when handling solutions of this compound, as they provide a seal around the eyes to protect against splashes from any direction.[6][8]
-
High-Risk Procedures: A face shield, worn over chemical splash goggles, is required when handling larger volumes (>50 mL) of solutions or when there is a significant risk of splashing (e.g., during vigorous mixing or sonicating).[6][8]
Body Protection: Preventing Skin and Clothing Contamination
-
Requirement: A clean, buttoned laboratory coat with cuffed sleeves.
-
Rationale: The lab coat protects personal clothing and underlying skin from minor spills and contamination. Cuffed sleeves prevent accidental contact with contaminated surfaces.[6][8]
-
Best Practices:
-
Lab coats should not be worn outside of the laboratory area to prevent the spread of contamination.
-
In the event of a significant spill on the lab coat, it should be removed immediately and decontaminated or disposed of as hazardous waste.
-
Respiratory Protection: Task-Dependent Necessity
Respiratory protection is not required for all tasks but is crucial when engineering controls cannot adequately prevent the inhalation of aerosols or fine powders.
-
Requirement (when weighing powder outside a fume hood or containment glove box): A NIOSH-approved N95 or P100 respirator is mandatory.
-
Rationale: Weighing solid materials is a primary source of aerosol generation. An N95 respirator will filter at least 95% of airborne particles.
-
Important: Use of a respirator requires prior medical clearance and fit-testing as part of your institution's respiratory protection program, in compliance with OSHA standards (29 CFR 1910.134).[9] When tasks are performed within a certified chemical fume hood, additional respiratory protection is typically not required.
Procedural PPE Workflow and Logic
The level of PPE required is directly correlated with the physical form of the chemical and the procedure being performed. The following decision tree illustrates the selection process for appropriate PPE.
Caption: PPE selection workflow for this compound.
Decontamination and Disposal
All PPE used when handling this compound must be considered contaminated.
-
Gloves: Remove and discard into the designated solid hazardous waste container immediately after handling is complete.
-
Lab Coats: Reusable lab coats must be professionally laundered by a service familiar with laboratory hazards. Disposable lab coats should be discarded into the solid hazardous waste stream.
-
Goggles/Face Shields: Clean and decontaminate reusable eye and face protection according to your institution's SOPs before reuse.
Proper disposal is not just a safety requirement but an ethical and regulatory obligation. Ensure all chemical and contaminated waste is disposed of in accordance with local, state, and federal regulations.
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NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. [Link]
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A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2017). Journal of the American Association for Laboratory Animal Science. [Link]
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Personal Protective Equipment (PPE) Toolkit. (n.d.). Centers for Disease Control and Prevention. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
